Technical Documentation Center

N,2-dimethyl-1H-imidazole-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,2-dimethyl-1H-imidazole-5-carboxamide

Core Science & Biosynthesis

Foundational

N,2-dimethyl-1H-imidazole-5-carboxamide CAS 1533442-78-2 properties

This technical guide provides an in-depth analysis of N,2-dimethyl-1H-imidazole-5-carboxamide (CAS 1533442-78-2), a specialized heterocyclic intermediate used in the synthesis of pharmaceutical APIs, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N,2-dimethyl-1H-imidazole-5-carboxamide (CAS 1533442-78-2), a specialized heterocyclic intermediate used in the synthesis of pharmaceutical APIs, particularly in the kinase inhibitor landscape (e.g., JAK/STAT pathway modulators).

CAS 1533442-78-2 | High-Purity Pharmaceutical Intermediate

Chemical Identity & Physicochemical Profile

This compound represents a functionalized imidazole scaffold characterized by a methyl substitution at the C2 position and a secondary amide (N-methyl) at the C5 position. It exists as a tautomeric pair in solution, a critical factor for downstream regioselective functionalization.

Core Properties Table[1][2]
PropertySpecification
Chemical Name N,2-dimethyl-1H-imidazole-5-carboxamide
CAS Number 1533442-78-2
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Structural Core 1,3-diazole (Imidazole)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~7.2 (Imidazole ring N), ~14.5 (Amide N-H)
Tautomerism Exists in equilibrium between 1H-imidazole-5-carboxamide and 1H-imidazole-4-carboxamide forms
Structural Tautomerism Insight

Researchers must account for the annular tautomerism of the imidazole ring. While the CAS designation specifies the 5-carboxamide , in unsubstituted 1H-imidazoles, the proton rapidly exchanges between N1 and N3.

  • Implication: In NMR (DMSO-d₆), the N-H signal may appear broad or averaged. In alkylation reactions (e.g., with alkyl halides), a mixture of N1 and N3 regioisomers will form unless specific directing groups or steric controls are employed.

Synthesis & Production Strategy

The synthesis of CAS 1533442-78-2 typically follows a convergent route, prioritizing the construction of the imidazole ring followed by functional group manipulation of the ester/amide moiety.

Retrosynthetic Analysis (Graphviz)

SynthesisPath cluster_conditions Critical Process Parameters Target Target: N,2-dimethyl-1H-imidazole-5-carboxamide (CAS 1533442-78-2) Intermediate1 Intermediate A: Ethyl 2-methyl-1H-imidazole-5-carboxylate Intermediate1->Target Aminolysis (MeNH2/MeOH, Sealed Tube, 60°C) Precursor1 Acetamidine Hydrochloride (C2-Source) Precursor1->Intermediate1 Cyclocondensation (NaOEt/EtOH, Reflux) Precursor2 Ethyl Chloroacetoacetate (C4/C5-Source) Precursor2->Intermediate1 Reagent1 Methylamine (MeNH2) (Amidation Agent) Param1 Temp Control: <5°C during initial mixing to prevent polymerization Param2 pH Control: Maintain basicity for cyclization

Figure 1: Convergent synthesis pathway for N,2-dimethyl-1H-imidazole-5-carboxamide via cyclocondensation and aminolysis.

Detailed Experimental Protocol
Step 1: Cyclocondensation (Formation of the Imidazole Core)
  • Reagents: Acetamidine hydrochloride (1.0 eq), Ethyl chloroacetoacetate (1.0 eq), Sodium Ethoxide (2.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Suspend acetamidine HCl in ethanol and cool to 0°C.

    • Slowly add NaOEt to generate the free base amidine in situ.

    • Add ethyl chloroacetoacetate dropwise, maintaining internal temperature < 10°C to avoid self-condensation side reactions.

    • Allow to warm to room temperature, then reflux for 4–6 hours.

    • Workup: Remove solvent in vacuo. Resuspend residue in water and adjust pH to ~7–8 to precipitate the ester intermediate.

Step 2: Aminolysis (Formation of the N-Methyl Carboxamide)
  • Reagents: Ethyl 2-methyl-1H-imidazole-5-carboxylate (Intermediate A), Methylamine (33% in EtOH or 2M in THF).

  • Procedure:

    • Dissolve Intermediate A in methanol.

    • Add excess Methylamine (5–10 eq) to drive the equilibrium forward.

    • Critical Step: Perform reaction in a sealed pressure vessel at 60–70°C for 12 hours. Direct aminolysis of imidazole esters is slow due to the electron-rich nature of the ring; heat and pressure are required.

    • Purification: Concentrate to dryness. Recrystallize from Isopropanol/Hexane to yield CAS 1533442-78-2.

Analytical Profiling & Quality Control

To ensure suitability for pharmaceutical applications (e.g., as a fragment for JAK inhibitors), the following analytical specifications must be met.

QC Workflow Diagram

QC_Workflow Sample Raw Batch (CAS 1533442-78-2) Test1 HPLC Purity (>98.5%) Sample->Test1 Test2 1H-NMR (Identity) Sample->Test2 Test3 LOD/ROI (<0.5%) Sample->Test3 Test4 Residual Solvents (GC-HS) Sample->Test4 Decision Pass? Test1->Decision Test2->Decision Test3->Decision Test4->Decision Release Release for Use Decision->Release Yes Reject Reprocess/Discard Decision->Reject No

Figure 2: Quality Control decision tree for intermediate validation.

Spectroscopic Signatures (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.2 ppm (br s, 1H, Imidazole NH - Exchangeable).

    • δ ~8.1 ppm (br q, 1H, Amide NH ).

    • δ ~7.4 ppm (s, 1H, Imidazole C4-H ).

    • δ ~2.7 ppm (d, 3H, Amide N-CH₃ ).

    • δ ~2.3 ppm (s, 3H, Imidazole C2-CH₃ ).

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 min. (Imidazole amides are polar; early elution expected).

Applications in Drug Discovery

This compound serves as a High-Value Building Block (HVBB) in Fragment-Based Drug Discovery (FBDD).

  • Kinase Inhibition (JAK/STAT): The imidazole carboxamide motif acts as a hinge-binder mimic. The N-H and C=O groups can form hydrogen bonds with the ATP-binding pocket of kinases (e.g., JAK1, TYK2).

  • Convergent Synthesis: It is often used as the "right-hand" fragment coupled to a heteroaryl halide (e.g., chloropyrimidine or pyrrolopyrazine) via nucleophilic aromatic substitution (SₙAr) or Chan-Lam coupling.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS may be limited, it should be handled according to the hazard profile of analogous imidazole amides.

  • GHS Classification:

    • Warning

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use essentially in a fume hood.

    • Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation.

References
  • Organic Chemistry Portal. "Synthesis of Imidazoles." Organic Chemistry Portal. Available at: [Link]

  • Bhat, M., & Poojary, B. (2017).[1] "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Bioorganic & Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Upadacitinib - PubChem Compound Summary." PubChem. Available at: [Link]

  • SciSpace. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." SciSpace. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of N,2-dimethyl-1H-imidazole-5-carboxamide

Abstract This technical guide provides a comprehensive examination of the chemical structure and potential tautomeric behavior of N,2-dimethyl-1H-imidazole-5-carboxamide, a substituted imidazole of interest to researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the chemical structure and potential tautomeric behavior of N,2-dimethyl-1H-imidazole-5-carboxamide, a substituted imidazole of interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of imidazole chemistry, computational insights from related structures, and proven analytical methodologies to offer a robust theoretical framework. We will delve into the nuanced interplay of electronic and steric effects governed by the N-methyl, 2-methyl, and 5-carboxamide substituents and their influence on the tautomeric equilibrium. This guide will also present detailed, best-practice experimental protocols for the empirical investigation and characterization of these potential tautomeric forms, equipping researchers with the necessary tools to elucidate the precise structural landscape of this and similar molecules.

Introduction: The Significance of the Imidazole Scaffold and the Enigma of Tautomerism

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules, from the essential amino acid histidine to numerous blockbuster drugs.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions.[3][4] A critical, yet often overlooked, aspect of imidazole chemistry is the phenomenon of prototropic tautomerism, the dynamic equilibrium between two or more structural isomers that differ in the location of a proton.[5] This seemingly subtle structural variation can have profound consequences for a molecule's physicochemical properties, including its lipophilicity, acidity/basicity, and, most importantly, its interaction with biological targets.[6][7]

N,2-dimethyl-1H-imidazole-5-carboxamide presents a fascinating case study in substituted imidazole tautomerism. The strategic placement of a methyl group at the 2-position and a carboxamide group at the 5-position, coupled with N-methylation, introduces a complex interplay of electronic and steric factors that are likely to influence the tautomeric preference. A thorough understanding of the dominant tautomeric form(s) of this molecule is paramount for any rational drug design and development program.

Chemical Structure of N,2-dimethyl-1H-imidazole-5-carboxamide

The canonical structure of N,2-dimethyl-1H-imidazole-5-carboxamide is depicted below.

Figure 1: Chemical structure of N,2-dimethyl-1H-imidazole-5-carboxamide.

This representation, while useful, belies the dynamic nature of the molecule. The presence of a proton that can potentially migrate between the nitrogen atoms of the imidazole ring and the amide group introduces the possibility of multiple tautomeric forms.

Tautomerism in N,2-dimethyl-1H-imidazole-5-carboxamide: A Theoretical Exploration

Due to the N-methylation at position 1, the typical prototropic tautomerism involving the migration of a proton between N1 and N3 of the imidazole ring is blocked. However, other forms of tautomerism are possible, primarily involving the carboxamide group and the remaining imidazole ring proton. The principal tautomeric equilibrium for N,2-dimethyl-1H-imidazole-5-carboxamide is likely to be between the amide form and its corresponding imidic acid (or iminol) tautomer.

Furthermore, a second, less probable, prototropic shift could involve the migration of the proton from the exocyclic amide nitrogen to the N3 of the imidazole ring, creating a zwitterionic species. The relative stability of these tautomers is governed by a delicate balance of factors including aromaticity, conjugation, and intramolecular hydrogen bonding.[8]

Tautomers Amide N,2-dimethyl-1H-imidazole-5-carboxamide (Amide Tautomer) Imidic_Acid (Z)-N,2-dimethyl-1H-imidazole-5-carboximidic acid (Imidic Acid Tautomer) Amide->Imidic_Acid Proton transfer (amide to carbonyl oxygen) Zwitterion 5-(aminocarbonyl)-1,2-dimethyl-1H-imidazol-3-ium-3-ide (Zwitterionic Tautomer) Amide->Zwitterion Proton transfer (amide to ring nitrogen)

Figure 2: Potential tautomeric equilibria for N,2-dimethyl-1H-imidazole-5-carboxamide.

Causality behind Tautomeric Preference:

  • Amide Tautomer (Most Likely Predominant): This form is generally favored for carboxamides due to the strong resonance stabilization of the amide bond and the high energy of the C=N double bond in the imidic acid form. The electron-donating nature of the 2-methyl group and the N-methyl group would further stabilize the electron-rich imidazole ring.

  • Imidic Acid Tautomer: While generally less stable, the formation of this tautomer could be influenced by the solvent environment.[6] Polar, protic solvents may stabilize the imidic acid form through hydrogen bonding. Intramolecular hydrogen bonding between the imidic acid hydroxyl group and the N3 of the imidazole ring could also contribute to its stability.

  • Zwitterionic Tautomer: This form is likely to be the least stable due to the energetic cost of charge separation. However, in highly polar environments or in the solid state where crystal lattice energies could favor such a form, its presence cannot be entirely discounted.

Experimental Protocols for Tautomer Characterization

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric forms of N,2-dimethyl-1H-imidazole-5-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric equilibria in solution.[9]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of N,2-dimethyl-1H-imidazole-5-carboxamide in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra in each solvent. Key diagnostic signals include:

    • The chemical shift of the amide N-H protons. In the case of slow exchange, distinct signals for the amide and imidic acid protons may be observed.

    • The chemical shift of the imidazole ring proton (at C4). Its position will be sensitive to the electronic distribution within the ring, which differs between tautomers.

  • ¹³C NMR Spectroscopy: Obtain proton-decoupled ¹³C NMR spectra. The chemical shift of the carbonyl carbon (in the amide) versus the iminol carbon (in the imidic acid) is highly diagnostic.[9] Shifts in the imidazole ring carbons (C2, C4, C5) will also provide evidence for the predominant tautomeric form.

  • Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric interconversion. Coalescence of signals at higher temperatures can provide information on the energy barrier of the proton transfer.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule.

Step-by-Step Protocol:

  • Sample Preparation: Prepare samples for analysis in both the solid state (KBr pellet or ATR) and in solution (using a suitable solvent and cell).

  • Data Acquisition: Acquire IR spectra over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Look for characteristic absorption bands:

    • Amide Tautomer: Strong C=O stretching vibration (typically 1650-1680 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).[10]

    • Imidic Acid Tautomer: O-H stretching vibration (broad, around 3200-3600 cm⁻¹) and C=N stretching vibration (around 1640-1690 cm⁻¹). The absence of a strong carbonyl peak would be indicative of the imidic acid form.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of the molecule in the solid state.

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals of N,2-dimethyl-1H-imidazole-5-carboxamide suitable for X-ray diffraction. This may involve slow evaporation from various solvents or solvent mixtures.

  • Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and solve the crystal structure. This will unambiguously determine the positions of all atoms, including the tautomeric proton, in the solid state.

Computational Chemistry: A Predictive Approach

In the absence of extensive experimental data, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the potential tautomers.[8]

Workflow for Computational Analysis:

cluster_0 Computational Workflow A 1. Build 3D Structures of All Potential Tautomers B 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G*) A->B C 3. Frequency Calculations (Confirm Minima, Obtain ZPVE) B->C D 4. Single Point Energy Calculations (Higher Level of Theory/Basis Set) C->D E 5. Solvation Modeling (e.g., PCM, SMD) D->E F 6. Calculate Relative Gibbs Free Energies (ΔG) and Predict Tautomer Populations E->F

Figure 3: A typical computational workflow for predicting tautomer stability.

Implications for Drug Development

The tautomeric form of a drug molecule can significantly impact its:

  • Pharmacodynamics: The shape and hydrogen bonding capabilities of different tautomers can lead to different binding affinities and selectivities for a biological target.

  • Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can vary between tautomers, affecting absorption, distribution, metabolism, and excretion (ADME).[7]

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, which can have implications for patentability.

Therefore, a thorough understanding and characterization of the tautomerism of N,2-dimethyl-1H-imidazole-5-carboxamide are critical for its successful development as a therapeutic agent.

Conclusion

While the definitive tautomeric landscape of N,2-dimethyl-1H-imidazole-5-carboxamide awaits detailed experimental elucidation, this technical guide provides a robust theoretical framework based on established principles of imidazole chemistry. The interplay of the N-methyl, 2-methyl, and 5-carboxamide substituents likely favors the amide tautomer, but the potential for the existence of the imidic acid form, particularly in specific solvent environments, should not be disregarded. The experimental and computational protocols outlined herein offer a clear path forward for researchers to definitively characterize the tautomeric behavior of this and related imidazole derivatives, a critical step in the rational design and development of novel therapeutics.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119.
  • Shalmali, & Kumar, A. (2017). A review on biological activity of imidazole and its derivatives. Rasayan Journal of Chemistry, 10(4), 1266-1275.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
  • Langer, T., & Wermuth, C. G. (Eds.). (2004). Pharmacophores and Pharmacophore Searches. Wiley-VCH.
  • Katritzky, A. R., & Elguero, J. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Ren, Y., Li, M., & Wong, N.-B. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling, 11(2), 167-173.

  • Sharifi, Z., Daneshvar, N., Nikoo Langarudi, M. S., & Shirini, F. (2019). Comparison of the efficiency of two imidazole-based dicationic ionic liquids as the catalysts in the synthesis of pyran derivatives and Knoevenagel condensations. Journal of Molecular Liquids, 292, 111394.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4).
  • RSC Publishing. (n.d.). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)
  • Staś, M., Najgebauer, P., & Siodłak, D. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54(11), 1547-1563.
  • ResearchGate. (n.d.).
  • Victor, V. M., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.
  • JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones.
  • Singh, R., & Kaur, H. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(11), 4833.
  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole‐based carboxylate (1) (A), and digested MOF‐5@imidazolium iodide (1)
  • PrepChem.com. (n.d.). Synthesis of 1-(2,6-diethylphenyl)-imidazole-5-carboxamide.
  • Singh, R., & Kaur, H. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(11), 4833.
  • Babijczuk, A. A., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2615.
  • Al-Tel, T. H., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22435-22445.
  • MDPI. (2025).
  • Wang, L., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Sławiński, J., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 25(1), 199.
  • da Silva, J. P., & da Silva, M. D. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1409635.
  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv.
  • RSC Publishing. (n.d.). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)
  • Gümüş, H., & Yüksek, H. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Arkivoc, 2007(14), 75-99.
  • ResearchGate. (n.d.). Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties.
  • ResearchGate. (n.d.). Tautomerism in imidazole unit.
  • Dhaked, D. K., et al. (2021). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses.
  • BenchChem. (n.d.). Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide.

Sources

Foundational

The N,2-dimethyl-1H-imidazole-5-carboxamide Scaffold: A Technical Guide for Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a core structural motif frequently found in biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs.[1][2][3][4][5][6] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an attractive starting point for drug design.[3][4] This guide focuses on a specific, yet underexplored, iteration of this scaffold: N,2-dimethyl-1H-imidazole-5-carboxamide . While extensive research has been conducted on the broader class of imidazole-containing molecules, this particular substitution pattern offers a unique combination of features that warrant a dedicated exploration.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, potential biological applications, and structure-activity relationship (SAR) considerations for the N,2-dimethyl-1H-imidazole-5-carboxamide core. By synthesizing existing knowledge on related structures and proposing experimental pathways, this guide aims to equip researchers with the foundational knowledge to effectively utilize this scaffold in their drug discovery programs.

Synthetic Pathways: From Precursor to Core Scaffold

The synthesis of N,2-dimethyl-1H-imidazole-5-carboxamide can be logically approached from its corresponding carboxylic acid precursor, 1,2-dimethyl-1H-imidazole-5-carboxylic acid. This precursor is commercially available, providing a convenient entry point into the synthesis of the target scaffold. The key transformation is the formation of the primary amide from the carboxylic acid. Several robust methods exist for this conversion, each with its own advantages.

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available methyl ester or the carboxylic acid.

G cluster_0 Step 1: Hydrolysis (if starting from ester) cluster_1 Step 2: Amide Formation start Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate intermediate 1,2-dimethyl-1H-imidazole-5-carboxylic acid start->intermediate Base or Acid Hydrolysis (e.g., LiOH, H2O/THF or HCl, H2O) final N,2-dimethyl-1H-imidazole-5-carboxamide intermediate->final Amidation Reagents (e.g., SOCl2 then NH4OH, or DCC/EDC coupling)

Caption: Proposed synthetic workflow for N,2-dimethyl-1H-imidazole-5-carboxamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2-dimethyl-1H-imidazole-5-carboxylic acid from its Methyl Ester

This protocol is necessary if starting from the commercially available methyl ester.

  • Dissolution: Dissolve methyl 1,2-dimethyl-1H-imidazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) to the solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 1,2-dimethyl-1H-imidazole-5-carboxylic acid.

Protocol 2: Synthesis of N,2-dimethyl-1H-imidazole-5-carboxamide from 1,2-dimethyl-1H-imidazole-5-carboxylic acid

This protocol outlines the conversion of the carboxylic acid to the primary amide.

Method A: Via Acyl Chloride Intermediate

  • Activation: Suspend 1,2-dimethyl-1H-imidazole-5-carboxylic acid in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

  • Amidation: In a separate flask, prepare a concentrated solution of ammonium hydroxide. Cool this solution to 0°C and slowly add the acyl chloride solution.

  • Isolation: Stir the reaction mixture vigorously. The product, N,2-dimethyl-1H-imidazole-5-carboxamide, will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Method B: Using Peptide Coupling Reagents

  • Dissolution: Dissolve 1,2-dimethyl-1H-imidazole-5-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF) or DCM.

  • Activation: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).[7][8]

  • Amine Addition: Add a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction and Work-up: Stir the reaction at room temperature until completion. Filter off the urea byproduct (in the case of DCC/EDC). Wash the filtrate with aqueous solutions to remove excess reagents and isolate the product by extraction and subsequent crystallization.

Biological Context and Therapeutic Potential

The imidazole-carboxamide moiety is a recurring theme in a variety of biologically active molecules, suggesting a broad therapeutic potential for the N,2-dimethyl-1H-imidazole-5-carboxamide scaffold.[1][5][6] Analysis of related structures indicates that this core could be a valuable starting point for developing agents with the following activities:

  • Anticancer: Numerous benzimidazole-2-carboxamides have demonstrated potent antitubercular activity, and by extension, could be investigated for antiproliferative effects against cancer cell lines.[9] The imidazole core is a known pharmacophore in kinase inhibitors and other anticancer agents.[1]

  • Antiviral: Imidazole-based compounds have shown promise as antiviral agents, including against HIV and Zika virus.[10] Specifically, 5-carbonyl-1H-imidazole-4-carboxamides have been identified as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction.[10]

  • Antimicrobial: The imidazole scaffold is a cornerstone of many antifungal drugs (e.g., miconazole, clotrimazole).[1] Novel imidazole derivatives continue to be explored for their antibacterial and antifungal properties.[11]

The N-methylation at the 1-position and the methyl group at the 2-position of the imidazole ring in the target scaffold are expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, which can be fine-tuned to optimize pharmacokinetic profiles.

Structure-Activity Relationship (SAR) and Molecular Design

While specific SAR data for the N,2-dimethyl-1H-imidazole-5-carboxamide scaffold is not yet established in the public domain, we can extrapolate from related structures to guide initial drug design efforts.[12] The primary point of diversification for this scaffold is the carboxamide nitrogen.

SAR cluster_SAR Key Modification Points for SAR cluster_Properties Predicted Impact of Modifications Core N,2-dimethyl-1H- imidazole-5-carboxamide Scaffold N_Subst N-Substituent (R) Core->N_Subst Primary diversification point Imidazole_Subst Imidazole C4-Position Core->Imidazole_Subst Secondary diversification point Potency Target Potency N_Subst->Potency Selectivity Target Selectivity N_Subst->Selectivity PK Pharmacokinetics (ADME) N_Subst->PK Solubility Aqueous Solubility N_Subst->Solubility Imidazole_Subst->Potency Imidazole_Subst->Selectivity

Caption: Key points for SAR exploration on the N,2-dimethyl-1H-imidazole-5-carboxamide core.

Hypothetical SAR Table for N-Substituted Analogs

The following table presents a predictive SAR model for substitutions on the carboxamide nitrogen. This is intended as a guide for initial library design.

R-Group (on Carboxamide N)Predicted Effect on ActivityRationale
Small alkyl chains (e.g., ethyl, propyl)May maintain or slightly increase potency.Can improve lipophilicity and cell permeability without adding significant steric bulk.
Bulky alkyl/cycloalkyl groups (e.g., t-butyl, cyclohexyl)Potentially decreased potency.May introduce steric hindrance, preventing optimal binding to the target.
Aromatic/heteroaromatic ringsHigh potential for increased potency.Offers opportunities for π-π stacking and other favorable interactions with the target protein. Substitution on the ring can further modulate activity.
Hydrogen bond donors/acceptors (e.g., hydroxyl, ether)Can increase potency and solubility.May form additional hydrogen bonds with the target, improving binding affinity. Can also enhance aqueous solubility.

Pharmacokinetic Considerations

The pharmacokinetic profile of drugs derived from the N,2-dimethyl-1H-imidazole-5-carboxamide scaffold will be influenced by the physicochemical properties of the N-substituent.[3][4]

  • Solubility: The imidazole core provides a degree of aqueous solubility. However, large, lipophilic N-substituents may decrease solubility, potentially requiring formulation strategies to improve bioavailability.[3]

  • Metabolism: The N-methyl and 2-methyl groups on the imidazole ring may influence metabolic stability. The primary sites of metabolism will likely be on the N-substituent of the carboxamide. Researchers should consider common metabolic pathways such as oxidation, hydroxylation, and demethylation when designing analogs. A recent analysis of FDA-approved imidazole-based drugs revealed that metabolism often involves CYP3A4 and CYP3A5 enzymes.[13]

  • Permeability: The ability of compounds to cross cell membranes will be largely dependent on the overall lipophilicity and hydrogen bonding capacity of the molecule.

Conclusion and Future Directions

The N,2-dimethyl-1H-imidazole-5-carboxamide scaffold represents a promising, yet underexplored, area for medicinal chemistry research. Its straightforward synthesis from a commercially available precursor, coupled with the vast biological potential of the imidazole-carboxamide motif, makes it an attractive starting point for novel drug discovery campaigns. This guide provides a foundational framework for the synthesis, biological evaluation, and initial SAR exploration of this scaffold. Future research should focus on synthesizing a diverse library of N-substituted analogs and screening them against a wide range of biological targets to uncover the full therapeutic potential of this versatile core.

References

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). SpringerOpen. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). SpringerLink. Retrieved from [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis Online. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. (n.d.). Neuroquantology. Retrieved from [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR. Retrieved from [Link]

  • Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides. (n.d.). PubMed. Retrieved from [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing SL. Retrieved from [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025, March 22). Scilit. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025, December 28). Zenodo. Retrieved from [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalys. (2020, May 19). RSC Publishing. Retrieved from [Link]

  • RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. (2020, December 10). PubMed. Retrieved from [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. (2024, October 17). ThaiJO. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Exploratory

biological activity of N-methyl-2-methyl-imidazole-5-carboxamide analogs

An In-Depth Technical Guide to the Biological Activity of N-methyl-2-methyl-imidazole-5-carboxamide Analogs Introduction The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-methyl-2-methyl-imidazole-5-carboxamide Analogs

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs.[1][2][3] This five-membered heterocycle, with its two nitrogen atoms, is an amphoteric molecule that can act as both an acid and a base, enabling it to participate in diverse biological interactions.[3] Within this broad class, analogs of N-methyl-2-methyl-imidazole-5-carboxamide represent a focused area of research, demonstrating a remarkable spectrum of biological activities. These compounds have been investigated for their potential as antiparasitic, anticancer, antibacterial, and antifungal agents, underscoring the versatility of this chemical core.[4][5][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action of N-methyl-2-methyl-imidazole-5-carboxamide analogs and related imidazole carboxamides. By providing detailed experimental protocols and mechanistic insights, this document aims to facilitate further exploration and development of this promising class of compounds.

Section 1: Synthetic Strategies

The synthesis of imidazole carboxamides generally involves the coupling of an activated imidazole carboxylic acid with a desired amine. A common and effective approach begins with the oxidation of a precursor like 1-methyl-2-hydroxymethyl-5-nitroimidazole to form a carboxylate salt.[5] This salt is then converted to a more reactive acid chloride intermediate, which readily undergoes amidation with various primary or secondary amines to yield the final carboxamide analogs.[5] This modular approach allows for the systematic variation of the amide substituent, which is crucial for exploring structure-activity relationships.

General Protocol for Carboxamide Synthesis

The rationale for this multi-step synthesis is control and efficiency. Isolating the carboxylate salt avoids the potential decarboxylation of the free carboxylic acid.[5] The subsequent conversion to an acid chloride provides a highly reactive electrophile, ensuring efficient coupling with a wide range of amines to build a diverse compound library for screening.

  • Oxidation: An appropriate starting material, such as a 2-hydroxymethyl-imidazole derivative, is oxidized using a strong oxidizing agent (e.g., potassium permanganate) to form the corresponding carboxylate salt.[5]

  • Activation: The isolated carboxylate salt is treated with a chlorinating agent (e.g., oxalyl chloride with catalytic DMF) to generate the highly reactive acid chloride intermediate.[5]

  • Amidation: The crude acid chloride is reacted with a selected primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct, affording the target N-substituted carboxamide.[5][7]

cluster_synthesis General Synthetic Workflow start Imidazole Precursor (e.g., 2-Hydroxymethyl) oxidation Oxidation (e.g., KMnO4) start->oxidation salt Carboxylate Salt oxidation->salt activation Acid Chloride Formation (e.g., Oxalyl Chloride) salt->activation chloride Acid Chloride Intermediate activation->chloride amidation Amidation Reaction (+ Triethylamine) chloride->amidation amine Primary or Secondary Amine amine->amidation product Target N-substituted Imidazole Carboxamide amidation->product

Caption: General workflow for the synthesis of imidazole carboxamides.

Section 2: Diverse Biological Activities and Therapeutic Potential

Analogs built upon the imidazole carboxamide scaffold have shown efficacy against a wide range of therapeutic targets, from infectious disease pathogens to key enzymes in human cancer pathways.

Antiparasitic Activity

A significant area of success for this scaffold has been in the development of antiparasitic agents, particularly when a nitro group is incorporated at the 5-position of the imidazole ring.[5] This feature is reminiscent of the widely used drug metronidazole.[5][8]

Derivatives of 1-methyl-5-nitroimidazole carboxamide have demonstrated potent activity against major intestinal protozoan parasites, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[5] The 5-nitroimidazole core acts as a "warhead," while the 2-carboxamide substitution provides a handle for optimizing physicochemical and pharmacokinetic properties.[5] The mechanism is believed to involve reductive activation of the nitro group within the anaerobic environment of the parasite, leading to the formation of cytotoxic radical species that damage DNA and other critical biomolecules.

Table 1: In Vitro Antiparasitic Activity of 1-methyl-5-nitroimidazole Carboxamide Analogs [5]

Compound IDR Group (on Carboxamide)G. lamblia EC50 (µM)E. histolytica EC50 (µM)T. vaginalis EC50 (µM)
8g N(CH₃)₂5.8133.8
8h Morpholine11>5013

Data synthesized from Hoff et al. as cited in reference[5].

Anticancer Activity & Enzyme Inhibition

The structural features of imidazole carboxamides make them suitable for targeting enzyme active sites, leading to significant interest in their application in oncology.

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[9][10] Inhibiting PARP1 in cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs.[9][10] These breaks degenerate into lethal double-strand breaks (DSBs) during replication, causing cell death through a mechanism known as "synthetic lethality".[10][11]

Many potent PARP inhibitors feature an aromatic ring and a carboxamide moiety, which are crucial for binding to the nicotinamide site of the enzyme's active pocket.[10] This makes the N-methyl-2-methyl-imidazole-5-carboxamide scaffold a promising starting point for designing novel and selective PARP inhibitors. The development of such inhibitors could offer new therapeutic options for BRCA-mutated ovarian, breast, and pancreatic cancers.[9]

cluster_parp PARP Inhibition and Synthetic Lethality cluster_hr HRR Proficient (Normal Cells) cluster_hrd HRR Deficient (e.g., BRCA-/-) DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 Replication DNA Replication DNA_damage->Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP1->BER SSB_repaired SSB Repaired BER->SSB_repaired DSB Double-Strand Break (DSB) Replication->DSB DSB_def Double-Strand Break (DSB) Replication->DSB_def HRR Homologous Recombination Repair (HRR) DSB->HRR Cell_survival Cell Survival HRR->Cell_survival HRR_def Defective HRR Apoptosis Apoptosis / Cell Death HRR_def->Apoptosis DSB_def->HRR_def PARPi PARP Inhibitor PARPi->Block Block->PARP1 Inhibition

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Certain 1-amino-1H-imidazole-5-carboxamide derivatives have been identified as selective, covalent inhibitors of BTK.[12] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition can block B-cell proliferation, making it a valuable target in certain hematological cancers.[12]

  • Insulin-Degrading Enzyme (IDE) Inhibition: Analogs with an imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acid structure have been studied as dual binders of IDE.[13] As IDE degrades small amyloid peptides, its inhibition is being explored as a potential therapeutic strategy for Alzheimer's disease.[13]

Antimicrobial and Antifungal Activity

Beyond their antiparasitic effects, imidazole carboxamides have shown promise as broad-spectrum antimicrobial agents.

  • Antibacterial: Substituted imidazole carboxamides have been developed for treating infections caused by Gram-negative bacteria, including multidrug-resistant pathogens like Acinetobacter baumannii.[6]

  • Antifungal: Novel imidazole-based 5-aminoimidazole-4-carboxamidrazones have demonstrated significant antifungal activity against pathogenic yeast species such as Candida krusei, Candida albicans, and Candida parapsilosis.[4]

Section 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on imidazole carboxamides have revealed several key features that govern their potency and selectivity.

  • Substituents on the Carboxamide: The nature of the group attached to the amide nitrogen is a critical determinant of activity. For antiparasitic nitroimidazoles, small alkyl groups or cyclic amines at this position can significantly modulate potency and spectrum of activity.[5]

  • The Nitro Group at C5: For antiprotozoal and some antibacterial activities, the presence of a nitro group at the 5-position of the imidazole ring is essential for the mechanism of action.[14] This group must be sterically unhindered to undergo the necessary metabolic activation.[14]

  • Substitution at N1: The group at the N1 position of the imidazole ring influences physicochemical properties like lipophilicity and tissue penetration. The N-methyl group is a common feature that can enhance activity, as seen in antimalarial analogs where it has been described as a "magic methyl" for its critical contribution to potency.[7]

  • Core Scaffold Modifications: While the imidazole-5-carboxamide is a common core, shifting the carboxamide to other positions or altering the core heterocycle (e.g., to an oxazole) can dramatically change the biological target and activity profile.[7]

Section 4: Key Experimental Protocols

Reproducible and validated assays are essential for evaluating the biological activity of new chemical entities. The following protocols are representative of the methodologies used to screen N-methyl-2-methyl-imidazole-5-carboxamide analogs.

Protocol 1: In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is designed to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium. This is a standard method for assessing antibacterial potency.[6]

  • Preparation: A bacterial suspension (e.g., Acinetobacter baumannii) is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Iso-Sensitest).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed. This can be read visually or with a plate reader measuring optical density.

cluster_mic MIC Assay Workflow start Prepare Bacterial Suspension inoculate Inoculate Wells with Bacteria start->inoculate plate 96-Well Plate dilution Serially Dilute Test Compound in Broth plate->dilution dilution->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read end Determine MIC Value read->end

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Cell-Based PARP1 Activity Assay (PARP-DNA Trapping)

This assay measures a key mechanism of PARP inhibitors: their ability to "trap" PARP1 enzyme on DNA, which is a major driver of cytotoxicity.

  • Cell Culture: Cancer cells (e.g., BRCA-deficient ovarian cancer cells) are seeded in multi-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test imidazole carboxamide analogs for a specified period (e.g., 24 hours).

  • Cell Lysis: Cells are washed and lysed with a buffer that separates soluble nuclear proteins from chromatin-bound proteins.

  • Fractionation: The lysate is centrifuged to pellet the chromatin and associated proteins. The supernatant (soluble fraction) is removed.

  • Western Blotting: The chromatin pellet is resuspended, and protein concentrations are normalized. The samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific for PARP1.

  • Analysis: The amount of PARP1 in the chromatin-bound fraction is quantified. An increase in chromatin-bound PARP1 in treated cells compared to controls indicates PARP trapping activity.

Conclusion and Future Directions

The N-methyl-2-methyl-imidazole-5-carboxamide scaffold and its close analogs constitute a versatile and highly adaptable platform for drug discovery. Research has established their potent activities against parasites, bacteria, fungi, and key cancer targets like PARP1 and BTK.[4][5][6][12] The modularity of their synthesis allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[13]

Future research should focus on several key areas:

  • Target Selectivity: For enzyme inhibitors, especially in the PARP family, designing analogs with high selectivity for a specific isoform (e.g., PARP1 over PARP2) could lead to improved therapeutic windows and reduced off-target toxicities.[15]

  • Mechanism of Resistance: As with any therapeutic agent, understanding and overcoming potential mechanisms of resistance is crucial for long-term clinical success.

  • ADME Optimization: Early-stage assessment and optimization of absorption, distribution, metabolism, and excretion (ADME) properties will be critical for translating in vitro potency into in vivo efficacy.[13]

  • Novel Applications: The broad biological activity profile suggests that these compounds could be explored for other therapeutic areas, such as anti-inflammatory or neuroprotective agents.[1]

By leveraging the rich chemical and biological insights gained to date, the N-methyl-2-methyl-imidazole-5-carboxamide scaffold is poised to deliver the next generation of targeted therapeutics.

References

  • Activity Relationships of N-phenyl-1H- imidazole-5-carboxamide Analogs and Related Scaffolds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmzkB_jIiWXjtPhk8Y6PCxqDfvHXHjIiRQ1TwH2rwegRMDQdkKVAITxDwqs9EzAiQLobwjkgNHYMYmDReCoOTuJNc0V6jWNbGr5-eq_PUrfXKULx3A5UrRu_U8CQ6fwCWISAzjcTQ5tNdVUoWV4Rt5Y5UzMSdgB2tqsODA82IML7H0hxIj2_TON7Wowyt9J3GiZVitHPbkR5yalbAtC_irCz9XppIfxWGgl59B_F1NtRCg14WK_kOtIMtaN-bvOVrL3FnM_JxC1ARfTeGXllHePBaU7gqZ4JSlEHg=]
  • Le Tiran, A., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsgvCLOws0IUzLGpk4IZkdy8LtY-wjHR5m8zk8MhyWttILrQ3aK_w9v4GFybzh-3kJFjEAU0mtmj_WZcRVz_rd7TCNPOkSelDG9mEZKQNMJIabQxy-S9FhwrSFk7kMISwTCqM=]
  • Fernandes, R., et al. Electrochemical characterization of imidazole-based carboxamidrazones in aqueous and organic solutions and structure-activity relationship. Universidade do Minho Repository. [URL: https://vertexaisearch.cloud.google.
  • Sharma, M. C., et al. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6GlIeOUcZvHTeDXOIPuvRFjB2lG7hJfzC_KKxr763Z8--IQvMCK4-DLX5dYr382kLsigEBfEjnbcY_v-pJ7MwUiJC01CMJyTZHSLyfAPOGgVmuezFXqVPan8Dx2tF9rSPAp8=]
  • Don, R., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnZm9Mhn8lKJjeEwgA7JgstYYVqKdQq8PYRQR84AP-jWQUq2lm1KL2GWpD7-ZjkH0ztzvKDY3iKub_zLs_PPKsXvxhPUXb3D40UnDt2iD9boQXtunwdaSN4NBdnT_vF18GJKh3i1GS7FZBOEp3K9FIva9_51kExTTQUz_N3CGdK4VEv8giSaGawFvrIYC4SmT6-KXB46mvLgWeGPCYUcs=]
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWm_Q51Q3oDftFHAYEtTebxxuXnnWFZqBVuzNEgUuzz9aXTFQ9WNxIchSmZqZjLo_6fVYt_54Tg5ZwdE1BmzQnlpOrKMlYT3zkWUZlzuwMJYdcTpHCaK8qMNQVEdGES1R5oL8AFrv9hSPBXYoNZ4PVUjQ7wqHJJShKJ-3tc3QKrJb-x3ci2EDn0o-mJ_YU_2t5LJCDmBGmYT-3fvASgK7xApc8B5RaG76MND4fMlDXdj0GOxsbQ11-vS9c6c9T1sq3vknWh1Wnmn366q9GLhS9yftLquS47JnCN0MYtyS9GZH2whEK4HkAJiX143FI8go=]
  • Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOameSA7mhAijWlxCRE4py5v_CVhQO2udeObSIVzlaoHZ2cn3i5vEt30TQeDejRzti7ZWmAGIBKfhRHR1GGRsv0uYcxiqH8ii59cpCHTtJ8SbccL-LLqt2LgWp7UJe-s8zbKkI43W2gFtOT4cn7Qmp5gkYesWWAfdVomXpAsnu]
  • Synthesis of some new derivatives of 2-methyl imidazole. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTQ_X68JUXUrgq3McPZEE3SNPFqcpEllzHCCE1PFhN5y5PtGw4j86898qJJySupqm88c-Z7H_NynGT5ShN9RJPOry3a8l_svOUoEXbHh44YhtrFOpiNROrMGDTw-CCR2pPwnlDw3a7XBq4XAScwuuXn16tGAfG5jcqkAKgyyEPutlegc0epg7eOuVxMciVdFJ8SqZTJpedef3YtqY7KN9bZMw3og==]
  • Scott, J. S., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyEMXsxaM4cMVmiJOa9h19i3uFfyO41JM4_2bb3gRt4lQI5rJFv0arCJhwumDnngHOvwA00RZ1VVmN1gabHa4tr4X2AiZRlNTM4vGjK3TsO7SDlN1_59lJPFFqWMnZw10Wxmw=]
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). MalariaWorld. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm2Pk3gWgf8st5m0r3tz1TbzfR1ePWknbFv3GtHv9ea27yvYUZxh-YASUZpOuX_iGZ9zif1BYwEUWpMg8hO-yn77xydrfT7jQOFjRqveWKb8QWplA_6CqE33HqQK22UO9XpTk3e2Gz0PWLk0V4JoG329M-hTLwQD98vGzBvbJKJSonjTnu8MfCXbCT8MJxW2vVDqeOPVYs95cGSiRt114VLqLi_IrRChDvCBrr1Zz0VTSJF6R_LD1A-iySt1qyuDZbmavKO54fMA==]
  • Jasim, L. S., et al. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Systematic Reviews in Pharmacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGfx9dQgWtQbHnQd8ocu_76fc6l03mxz7djDMkQ9rzDsX0M6H016fo9mAS2X4Nhj_JivrTBrIW7iZ5CwuTD_FS8UYzUSa2Z4nHfrrhuNU6bOufGq7vdcTXo7y4ZjRr8W4bVnVdt8cxjy72SbqzKwRLIg339sRi8FZ9eh7ikh8woKYn2J_oSb37gbBLNw8gdAl6Gcma-ySCmrmOfRcA7lX7gQRPaqZZxtUunS7R5mXoFFTjuOiRtqmENCrTLzTVvRuc1TkjXyfET566ImhlYQsmpLx68nYjeqpfbJ5x]
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENrK1QONQcT2zlBXJ7_7AvttzvTVRrstj9M7BpNVT_3noQFrGLGJMpTFORsa4-mtdpAatJbnexqzZFVfAOdXtR7kQ9a2rjbBGJpBY9diOj_0e1BgSJqV73HMnRQZymjcsUxlnzrXcMMDCBZWNkmwLzfUMyn_KNpY1-E564nyEFUTIK0lPFQwwDc4Pgjoz39AOTutEwZQxH7zllgKrFw_9bhCOUZ4AWC_O8gRrG4y7Nhzwgtndz5-2K7w==]
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk1VYZ5Dl-C86ODSZXdJwvICQRTpaEOsiaKaoliU_hbpFTEQLqzQpgdPXIijnw544C4uzpENPROozNqf-Ki-xb4TgchlayZzeWw9dEdxwfLu6fNDY6Qek8VkDolJv6NUIoNlxgHKA5Ql2dp4hjFEzQ_tDwM97HgSktuIZnd2bPJAQQJrKJDU2CnBi_FFmqFlfRt8PWpmChSoBgw2dy0ol7KPX04bzOlAkLVgAckUOc7jSq]
  • Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvNSSQz6hXzaiYV1FMm8LT_y-uPa1CtvpyvQfLDTx2BvOp5kpErQxAEKT4IK_es5hJnt0TlXZ2VRIXl5ZKhHB-IODHNSTcq785QA7iwlf35GkP1F-mMvnOW37aXPZpW7kVQ-UktRCHkXORXA==]
  • Synthesis, structural and biological activity of N-substituted 2-methyl-4-/5-nitroimidazole derivatives. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsxTC8GWtZa3oPdbvm3Sen8X6C2umWLgkObquhLtQxM_bnV9FH_rClU229Y9fuz5wSHp3Z_61ax5TlLfMLsPrAoXpfolQVvs0-ZIbo7KdL-sfm78HKqqe3MVo3hCZxRbW80yZPXkZNnuoFOeoWVAgSMqDRJ_P6B_kYWhSkGLml_Vf-s2NbRZtDO_ZauJkyNjrjwTtxiAFfUK3QEBKPNIYtghR1rok-uqbhqaL1n3Ygmt_dq2RZP0vGyCRmcsr4eGfPd5bC95A_DRCfwD3qUHdypUFi]
  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2021). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZjGw8vFtzFJcxjMaoumuF7qzrzljOdgR4AoStidBSDnk50B9c3qf1MBBop1IczK3zCzqSMp6x9pVull8TTzZWqFdT0jBmMBhIAUSxhzmt7t3pZ-sRz5sEHN5eTnlAVjup-1ToOpxLNyuENfE-Zn8h3gw4gXEI7c7wXbsXJ661wi7721Angeu1F0FZgpno7o2Ek-B1nRe3LH9TZahyX9Hyfq6GUvODiYpsrrCJwrp0T4M_7KfB8HpHo9wHLgKz20tsNYjQR9rHahYD363e7E6pmuFbvgaq5eUWHcLk_G-hKWNtJ_xXT8VyRwuQgmrQe3dOqX4_8UChiGZZkYwfqG_PvH1CD10KLE0P53bOxs2NbmHvBnOG060icSDaKNRlsWAXFuWaomQBppQ8ioi4y_aqUe2HhPxK]
  • Pilie, P. G., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcvQbPMaMIaXwukYucs4ND4Wc0NiCXSTr_XQfyDJrhB1tPiBNg7gXD9LtceI4_Jn1yoST3N61YT71xAjAsRImnv9jl9woFkwO5polULaK8gUev5uqbGvrv0cS_GCmQGToZ3kMbdTd9bqqQp6Uc726fpbRAE34gIh_84ZBjSAxj2ZOOORvRubxcng48ZDcW3oscvB5AKyjP5sq4EDIQyEpfFfrjXDM=]
  • Synthesis of novel nitrogen heterocycles bearing biological active carboxamide moiety as potential antitumor agents. (n.d.). International Journal of Pharmaceutical Sciences and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpShO--tHtNYyvR_dqFMSvGBSskMdvUuneFlyPfhmEdXUABtCA3mxDx7sGRMkNXYMD-cHRTVH3TWlhQ_DHE48P3EI48eT8COQXaWGJ8pg09Jtd56ED5KLvWnlu6qu9X2oOqHtxLEG6dT9ffHk0F_vpYDBasqoKbqiS]
  • Kim, Y., & Kim, J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5SxJjl0bA7s_V_GkitGqSFBm7exMPlJJOcsWXzZ9G0B3aGBAPEBUaRDY7aI6GDwZtnrPP6cXckrt3B2JrDdto85Q3s8FzMEJnNQawF0BcKR3-2Rx9loA_zDeemTI5dnt3HQw=]
  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7gZvIHClCXkQ4jZq2G30qWfzCtd4EmbDt1UNld9WlxWamuXGe1dn8ADQYK85X_MsiN_yx2daTZpB142f07LwxnIUiDba7Gh0ireQyET8GVt-2e3LQrlRR1onCv5Ls4Fl]
  • Cheng, Z., et al. (2021). Substituted Imidazole Carboxamides as Novel Antibacterial Agents. ACS Medicinal Chemistry Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKlrZQFYEdqmtl7d9wetqq8_Un4dlXDvSCk1llmec0V0ruumc1pZbBxuO7R_2f8mBndjVDNEy53uV0TaHqCsyjf2D9_ny6PQjDWcVNrGm1opawbIrhLyaK3ZDBZbc1AK-sYM-4mPDjseoSOw==]

Sources

Foundational

A Technical Guide to the Crystal Packing and Supramolecular Structure of Imidazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals Abstract Imidazole carboxamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole carboxamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their three-dimensional conformation and the intricate network of non-covalent interactions that dictate their solid-state architecture. This guide provides an in-depth exploration of the principles governing the crystal packing and supramolecular assembly of imidazole carboxamides. We will dissect the key intermolecular forces, analyze recurring structural motifs, and detail the experimental and computational methodologies essential for their characterization. This document is intended to serve as a comprehensive resource for researchers aiming to understand and engineer the solid-state properties of these vital pharmaceutical compounds.

Introduction: The Significance of Solid-State Structure in Imidazole Carboxamides

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug design.[1][3] Its unique electronic properties and ability to participate in a variety of non-covalent interactions make it a versatile building block for creating molecules that can effectively interact with biological targets.[4][5] When combined with a carboxamide group, which is an excellent hydrogen bond donor and acceptor, the resulting imidazole carboxamide moiety offers a rich landscape for the formation of complex and predictable supramolecular structures.[1][6]

The arrangement of molecules in a crystal, known as crystal packing, is not merely an academic curiosity. It profoundly influences critical physicochemical properties of a drug substance, including:

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice directly impacts how readily a compound dissolves, which is a key determinant of its bioavailability.

  • Stability: Crystal packing affects the thermodynamic stability of a solid form, influencing its shelf life and susceptibility to degradation.

  • Polymorphism: Imidazole carboxamides can often crystallize in multiple forms (polymorphs), each with a unique crystal packing and distinct physical properties.[7][8] Controlling polymorphism is a critical aspect of pharmaceutical development.

  • Mechanical Properties: The arrangement of molecules dictates the hardness, tabletability, and flow characteristics of a powdered drug substance.

A thorough understanding of the supramolecular chemistry of imidazole carboxamides is therefore paramount for the rational design of new drugs with optimized properties.

The Energetic Landscape: Key Intermolecular Interactions

The supramolecular architecture of imidazole carboxamides is governed by a delicate balance of various non-covalent interactions. While hydrogen bonding is often the dominant force, other interactions play a crucial role in fine-tuning the final crystal packing.

Hydrogen Bonding: The Master Architect

The imidazole and carboxamide groups provide a robust set of hydrogen bond donors and acceptors, leading to the formation of highly organized and predictable patterns.

  • N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, readily interacting with the carbonyl oxygen of a neighboring carboxamide. This interaction is a primary driver in the formation of chains, tapes, and sheets.

  • N-H···N Hydrogen Bonds: The imidazole ring possesses both a donor (N-H) and an acceptor (sp²-hybridized nitrogen) site. This allows for the formation of strong N-H···N hydrogen bonds, which can lead to the creation of dimers and catemeric chains.[9]

  • O-H···O and O-H···N Hydrogen Bonds: In cases where hydroxyl groups are present on the imidazole carboxamide scaffold, they can participate in strong hydrogen bonding with either carbonyl oxygens or imidazole nitrogens.[10]

π-π Stacking Interactions

The aromatic imidazole ring and any aryl substituents present in the molecule can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, contribute significantly to the overall stability of the crystal lattice. The geometry of these interactions can be either face-to-face or offset.

C-H···O and C-H···π Interactions

While weaker than conventional hydrogen bonds, these interactions are ubiquitous and play a significant role in stabilizing the three-dimensional crystal packing.[11] The C-H bonds of the imidazole ring and alkyl substituents can act as weak donors, interacting with the oxygen atoms of the carboxamide group or the π-electron clouds of aromatic rings.

Supramolecular Synthons: The Building Blocks of Crystal Packing

In the field of crystal engineering, a supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. Imidazole carboxamides exhibit a number of recurring and predictable synthons.

  • The Carboxamide Dimer: A common motif where two carboxamide groups form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds, creating an R²₂(8) ring motif.[12]

  • The Imidazole-Carboxamide Catenane: A chain-like structure formed by alternating N-H···N and N-H···O hydrogen bonds between the imidazole and carboxamide moieties of adjacent molecules.

  • Layered Structures: The interplay of hydrogen bonding and π-π stacking can lead to the formation of two-dimensional sheets, which then stack to form a three-dimensional crystal.[10]

The specific synthon that is formed is influenced by factors such as the substitution pattern on the imidazole ring and the steric bulk of the carboxamide substituent.

Experimental Determination of Supramolecular Structures

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional structure of a molecule and its arrangement in the crystalline state.[13][14][15][16] It provides precise information about bond lengths, bond angles, and the geometry of intermolecular interactions.[14][16]

  • Crystal Growth: High-quality single crystals are a prerequisite for a successful SC-XRD experiment.[17] Common crystallization techniques for imidazole carboxamides include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (solvent/anti-solvent).

    • Cooling of a saturated solution.[17] The choice of solvent is critical and often requires empirical screening.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.[17] It is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector.[14][16] The crystal is rotated during data collection to measure the intensities of a large number of reflections.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

Diagram: Single-Crystal X-ray Diffraction Workflow

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Caption: Workflow for SC-XRD analysis.

Computational Analysis of Crystal Packing

Computational methods are invaluable tools for analyzing and predicting the crystal packing of imidazole carboxamides.[7][8][18][19] They provide insights into the energetics of intermolecular interactions and can help to rationalize the observed crystal structures.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[20][21][22][23] The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the molecule is greater than that of all other molecules in the crystal.[20] By mapping properties such as d_norm (a normalized contact distance), shape index, and curvedness onto the surface, one can identify and characterize different types of intermolecular contacts.[24]

  • Input Data: A crystallographic information file (CIF) obtained from an SC-XRD experiment is required.

  • Software: The CrystalExplorer software is a widely used tool for Hirshfeld surface analysis.[23]

  • Surface Generation: The CIF is imported into CrystalExplorer, and the Hirshfeld surface is generated for the molecule of interest.

  • Property Mapping: Various properties (d_norm, shape index, etc.) are mapped onto the surface to visualize intermolecular interactions. Red spots on the d_norm surface indicate close contacts, while blue regions represent weaker contacts.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts, showing the percentage contribution of different types of interactions to the overall crystal packing.

Diagram: Hirshfeld Surface Analysis Workflow

hirshfeld_workflow cif_input CIF File (from SC-XRD) crystal_explorer Import into CrystalExplorer cif_input->crystal_explorer generate_surface Generate Hirshfeld Surface crystal_explorer->generate_surface map_properties Map Properties (d_norm, etc.) generate_surface->map_properties fingerprint_plot Generate 2D Fingerprint Plot map_properties->fingerprint_plot analysis Analyze Intermolecular Interactions fingerprint_plot->analysis

Caption: Workflow for Hirshfeld surface analysis.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of intermolecular interactions and the lattice energy of a crystal.[19] These calculations provide a quantitative measure of the stability of a given crystal packing arrangement and can be used to compare the relative stabilities of different polymorphs.[7]

Case Study: Supramolecular Structure of a Novel Indenoimidazole Carboxamide

A recent study reported the synthesis and crystal structure of 3a,8a-dihydroxy-2,8-dioxo-1,3a,8,8a-tetrahydro-2H-indeno[1,2-d]imidazole-3-carboxamide.[10] The crystal packing of this compound is dominated by a network of intermolecular N-H···O and O-H···O hydrogen bonds.[10]

Table 1: Hydrogen Bond Geometry in the Crystal Structure of an Indenoimidazole Carboxamide [10]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O0.87(4)2.40(4)3.16(4)127(3)
O-H···O0.81(5)2.62(5)3.40(5)150(4)

The crystal structure reveals a layered arrangement, with the molecules within each layer linked by hydrogen bonds.[10] Adjacent layers are further connected by centrosymmetric O-H···O hydrogen bonds, forming a three-dimensional supramolecular architecture.[10]

Conclusion and Future Directions

The crystal packing and supramolecular structure of imidazole carboxamides are a result of a complex interplay of various non-covalent interactions. A deep understanding of these interactions is crucial for the rational design of new pharmaceutical compounds with desired solid-state properties. The combination of single-crystal X-ray diffraction and computational methods provides a powerful toolkit for the characterization and prediction of the crystal structures of these important molecules.

Future research in this area will likely focus on the development of more accurate and efficient computational methods for crystal structure prediction, as well as the design of novel imidazole carboxamide derivatives with tailored supramolecular architectures for specific applications, such as co-crystallization and the development of novel drug delivery systems.

References

  • Day, G. M. Crystal structure prediction. University of Cambridge. [Link]

  • Gavezzotti, A. (2002). Computational studies of crystal structure and bonding. PubMed. [Link]

  • CrystalExplorer. The Hirshfeld Surface. CrystalExplorer. [Link]

  • (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

  • Royal Society of Chemistry. (2018). Themed collection: Methods and applications of crystal structure prediction. Royal Society of Chemistry. [Link]

  • Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link]

  • CCDC. (2021). What is Crystal Structure Prediction? And why is it so difficult?. CCDC. [Link]

  • Spackman, M. A., et al. (n.d.). Beyond Hirshfeld Surface Analysis - Interaction Energies, Energy Frameworks, and Lattice Energies With Crystalexplorer. Scribd. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • (2016). Single crystal analsysis by Hirshfeld surfaces in Crystal Explorer. YouTube. [Link]

  • CD ComputaBio. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. CD ComputaBio. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Ghalib, R. M., et al. (2025). Synthesis, Crystal Structure, and Spectral Study of a Novel Indenoimidazole Carboxylic Acid Amide. ResearchGate. [Link]

  • Smith, A. J., et al. (2015). Inversion symmetry and local vs. dispersive interactions in the nucleation of hydrogen bonded cyclic n-mer and tape of imidazolecarboxamidines. Beilstein Journal of Organic Chemistry. [Link]

  • Baures, P. W., et al. (2025). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. ResearchGate. [Link]

  • da Silva, J. G., et al. (2014). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. National Institutes of Health. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. [Link]

  • Güldeste, A. V., et al. (2025). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. National Institutes of Health. [Link]

  • Li, Y., et al. (2024). The crystal structure of 1-(2-carboxyethyl)-1H-imidazole 3-oxide. ResearchGate. [Link]

  • Baures, P. W., et al. (2002). Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives. Semantic Scholar. [Link]

  • PubChem. (n.d.). 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide. PubChem. [Link]

  • Bellina, F., & Lessi, M. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health. [Link]

  • Lu, Z., & Just, G. (2015). Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. ResearchGate. [Link]

  • Simonov, Y. A., et al. (2007). Crystal structure of Co(III) α-dimethylglyoximates with imidazole. ResearchGate. [Link]

  • Bassyouni, N. S., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. National Institutes of Health. [Link]

  • Wang, M., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

  • Chen, X. M., & Mak, T. C. W. (1995). Hydrogen-Bonded Three-Dimensional Molecular Architectures Featuring Carboxylate–Imidazole–Zinc Triad Systems. Semantic Scholar. [Link]

  • Chen, S. S., & Zhang, J. P. (2016). The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing. [Link]

  • Ye, Z., et al. (2012). Discovery of imidazole carboxamides as potent and selective CCK1R agonists. PubMed. [Link]

  • Wang, M., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of N,2-dimethyl-1H-imidazole-5-carboxamide from 2-Methylimidazole

Abstract This document provides a detailed, five-step synthetic protocol for the preparation of N,2-dimethyl-1H-imidazole-5-carboxamide, a valuable building block in medicinal chemistry and drug development. Starting fro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, five-step synthetic protocol for the preparation of N,2-dimethyl-1H-imidazole-5-carboxamide, a valuable building block in medicinal chemistry and drug development. Starting from the commercially available precursor 2-methylimidazole, the synthesis employs a robust protection-functionalization-deprotection strategy. Each step is meticulously detailed, offering insights into the underlying reaction mechanisms, causality behind experimental choices, and comprehensive characterization data for all intermediates. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, providing a reliable and reproducible pathway to the target compound.

Introduction and Synthetic Strategy

Imidazole carboxamides are privileged scaffolds found in numerous biologically active compounds and pharmaceuticals.[1][2] The target molecule, N,2-dimethyl-1H-imidazole-5-carboxamide, features a specific substitution pattern that makes it an attractive intermediate for library synthesis and lead optimization. The presence of the N-H moiety is often crucial for biological activity, necessitating a synthetic route that avoids permanent N-alkylation.

The strategy outlined herein addresses this challenge by employing a temporary N-benzyl protecting group. This approach allows for the selective functionalization of the C5 position of the imidazole ring, followed by the construction of the N-methyl carboxamide side chain, and concludes with a clean deprotection step to yield the final product.

The overall synthetic pathway is as follows:

  • N-Protection: Benzylation of the N1 position of 2-methylimidazole to protect the reactive N-H proton.

  • C5-Formylation: Introduction of a formyl group at the C5 position via the Vilsmeier-Haack reaction.

  • Oxidation: Conversion of the C5-formyl group to a carboxylic acid.

  • Amide Coupling: Formation of the N-methyl amide using a standard peptide coupling agent.

  • N-Deprotection: Removal of the N-benzyl group via catalytic hydrogenolysis to furnish the target compound.

Overall Experimental Workflow

The following diagram provides a high-level overview of the complete synthetic sequence, from starting material to the final purified product.

G cluster_prep Preparation & Protection cluster_func C5 Functionalization cluster_final Amidation & Deprotection Start Start: 2-Methylimidazole Step1 Step 1: N-Benzylation (BnBr, NaH, THF) Start->Step1 Intermediate1 Intermediate 1: 1-Benzyl-2-methyl-1H-imidazole Step1->Intermediate1 Step2 Step 2: Formylation (Vilsmeier-Haack: POCl3, DMF) Intermediate1->Step2 Intermediate2 Intermediate 2: 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde Step2->Intermediate2 Step3 Step 3: Oxidation (KMnO4, Acetone/H2O) Intermediate2->Step3 Intermediate3 Intermediate 3: 1-Benzyl-2-methyl-1H-imidazole-5-carboxylic acid Step3->Intermediate3 Step4 Step 4: Amide Coupling (Methylamine, HATU, DIPEA) Intermediate3->Step4 Intermediate4 Intermediate 4: 1-Benzyl-N,2-dimethyl-1H-imidazole-5-carboxamide Step4->Intermediate4 Step5 Step 5: Deprotection (H2, Pd/C, MeOH) Intermediate4->Step5 FinalProduct Final Product: N,2-dimethyl-1H-imidazole-5-carboxamide Step5->FinalProduct

Figure 1: High-level experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents such as sodium hydride, phosphorus oxychloride, and potassium permanganate are hazardous and must be handled with extreme care.

Step 1: Synthesis of 1-Benzyl-2-methyl-1H-imidazole (Intermediate 1)
  • Principle & Rationale: The acidic N-H proton of 2-methylimidazole is deprotonated using a strong base, sodium hydride, to form the corresponding imidazolide anion. This potent nucleophile then displaces the bromide from benzyl bromide in an SN2 reaction. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching the base and anion. This protection step is critical to direct subsequent electrophilic substitution to the C5 position.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
2-Methylimidazole82.108.21 g100
Sodium Hydride (60% disp.)40.004.40 g110
Benzyl Bromide (BnBr)171.0412.0 mL100
Anhydrous THF-400 mL-

Protocol:

  • Suspend sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-methylimidazole in 200 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Re-cool the mixture to 0 °C and add benzyl bromide dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Remove the THF under reduced pressure. Dilute the residue with 200 mL of ethyl acetate and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude oil by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate 1 as a pale yellow oil.

  • Expected Yield: 85-95%

  • Characterization: ¹H NMR and Mass Spectrometry should confirm the structure.

Step 2: Synthesis of 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde (Intermediate 2)
  • Principle & Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic rings.[3] Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloroiminium ion). This electrophile attacks the electron-rich C5 position of the N-protected imidazole, followed by hydrolysis during workup to yield the aldehyde.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Intermediate 1172.2215.0 g87.1
Phosphorus Oxychloride153.339.7 mL104.5
Anhydrous DMF73.0980 mL-

Protocol:

  • In a flame-dried flask under nitrogen, cool 80 mL of anhydrous DMF to 0 °C.

  • Add POCl₃ dropwise to the cold DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add Intermediate 1 dropwise to the Vilsmeier reagent solution.

  • After the addition is complete, heat the reaction mixture to 90 °C and maintain for 3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it carefully onto 300 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography (Silica gel, Hexane:Ethyl Acetate) to afford Intermediate 2 as a white to off-white solid.

  • Expected Yield: 70-80%

  • Characterization: IR spectroscopy should show a strong C=O stretch around 1670 cm⁻¹.

Step 3: Synthesis of 1-Benzyl-2-methyl-1H-imidazole-5-carboxylic acid (Intermediate 3)
  • Principle & Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is performed in an aqueous acetone mixture to ensure solubility of both the organic substrate and the inorganic oxidant. The reaction is self-indicating; the purple color of the permanganate disappears as it is consumed.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Intermediate 2200.2312.0 g59.9
Potassium Permanganate158.0311.4 g72.0
Acetone-250 mL-
Water-100 mL-

Protocol:

  • Dissolve Intermediate 2 in 250 mL of acetone in a 1 L flask.

  • Separately, dissolve KMnO₄ in 100 mL of water.

  • Add the KMnO₄ solution dropwise to the stirred solution of the aldehyde at room temperature. An exothermic reaction will occur; maintain the temperature below 40 °C with a water bath if necessary.

  • Stir the mixture for 4 hours at room temperature. The purple color should fade, and a brown precipitate of MnO₂ will form.

  • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color is completely gone.

  • Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the pad with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 2M HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate 3 .

  • Expected Yield: 80-90%

  • Characterization: Disappearance of the aldehyde proton and appearance of a broad carboxylic acid proton in the ¹H NMR spectrum.

Step 4: Synthesis of 1-Benzyl-N,2-dimethyl-1H-imidazole-5-carboxamide (Intermediate 4)
  • Principle & Rationale: Amide bond formation is achieved using a peptide coupling agent to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive ester, which is then readily attacked by the amine nucleophile (methylamine).[4] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.

G cluster_mech Amide Coupling Mechanism CarboxylicAcid Carboxylic Acid (Intermediate 3) ActiveEster O-Acyl(tetramethyl)isouronium (Activated Intermediate) CarboxylicAcid->ActiveEster + HATU, DIPEA HATU HATU Product Amide Product (Intermediate 4) ActiveEster->Product + Methylamine Methylamine Methylamine

Figure 2: Simplified amide coupling mechanism.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Intermediate 3216.2410.0 g46.2
HATU380.2319.4 g51.0
DIPEA129.2416.1 mL92.4
Methylamine (2.0 M in THF)31.0625.5 mL51.0
Anhydrous DCM-200 mL-

Protocol:

  • Dissolve Intermediate 3 in 200 mL of anhydrous dichloromethane (DCM).

  • Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes.

  • Add the 2.0 M solution of methylamine in THF dropwise.

  • Stir the reaction at room temperature for 6 hours, monitoring by TLC.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography (Silica gel, DCM:Methanol gradient) to obtain Intermediate 4 as a solid.

  • Expected Yield: 85-95%

  • Characterization: Mass spectrometry should show the correct molecular ion peak.

Step 5: Synthesis of N,2-dimethyl-1H-imidazole-5-carboxamide (Final Product)
  • Principle & Rationale: Catalytic hydrogenolysis is a standard method for removing N-benzyl protecting groups.[5] The reaction proceeds on the surface of a palladium on carbon (Pd/C) catalyst. Hydrogen gas cleaves the C-N bond of the benzyl group, which is subsequently hydrogenated to toluene, while the desired N-H imidazole is released. Methanol is an excellent solvent for this transformation.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Intermediate 4229.288.0 g34.9
Palladium on Carbon (10%)-800 mg-
Methanol-150 mL-
Hydrogen (H₂) gas-Balloon/Parr shaker-

Protocol:

  • Dissolve Intermediate 4 in 150 mL of methanol.

  • Carefully add 10% Pd/C to the solution in a flask suitable for hydrogenation.

  • Evacuate the flask and backfill with hydrogen gas (this can be done with a hydrogen balloon or in a Parr hydrogenation apparatus). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or 50 psi if using a Parr apparatus) for 12-18 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Caution: The catalyst may be pyrophoric; do not allow it to dry in the air.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N,2-dimethyl-1H-imidazole-5-carboxamide .

  • Expected Yield: 90-99%

  • Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic benzyl peaks will be absent from the NMR spectra.

Data Summary and Troubleshooting

Summary of Intermediates and Product
CompoundNameM.W.Expected YieldPhysical State
1 1-Benzyl-2-methyl-1H-imidazole172.2285-95%Pale yellow oil
2 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde200.2370-80%Off-white solid
3 1-Benzyl-2-methyl-1H-imidazole-5-carboxylic acid216.2480-90%White solid
4 1-Benzyl-N,2-dimethyl-1H-imidazole-5-carboxamide229.2885-95%White solid
Final N,2-dimethyl-1H-imidazole-5-carboxamide139.1590-99%White solid
Troubleshooting Guide
StepProblemPossible CauseSuggested Solution
1 Low yield of benzylationIncomplete deprotonation; wet THF/reagents.Ensure all glassware is flame-dried and THF is anhydrous. Allow more time for deprotonation.
2 Reaction stalls or is incompleteVilsmeier reagent decomposed; low reactivity.Ensure POCl₃ is fresh and addition to DMF is done at 0 °C. Increase reaction temperature or time if necessary.
3 Incomplete oxidationInsufficient oxidant; low temperature.Add KMnO₄ until a faint purple color persists. Ensure vigorous stirring.
4 Low yield of amideInactive coupling reagent; wet amine solution.Use fresh HATU. Ensure the methylamine solution concentration is accurate.
5 Incomplete deprotectionCatalyst poisoning or inactivity.Use fresh Pd/C catalyst. Increase hydrogen pressure or reaction time. Filter and add a new batch of catalyst if stalled.

References

  • Sultana, S.; Kumar, G. S. Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry2023 , 35, 1276-1282. [Link][1]

  • Zhang, L. et al. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development2021 , 25(3), 618-623. [Link][2]

  • Kirk, K. L. Formylation of Imidazoles. Journal of Organic Chemistry1978 , 43(22), 4381-4383. [Link][3]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews2009 , 38, 606-631. [Link]

  • Kaur, H. et al. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Journal of Taibah University for Science2017 , 11(6), 1146-1156. [Link][4]

Sources

Application

Application Note &amp; Protocol: Optimized Amide Coupling Conditions for Imidazole-5-Carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Unique Challenge of Imidazole-5-Carboxylic Acid The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Imidazole-5-Carboxylic Acid

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals, including top-selling drugs like Atorvastatin and Valsartan. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2] While numerous methods exist for this transformation, substrates containing reactive functional groups require carefully optimized conditions to ensure high yields and purity.

Imidazole-5-carboxylic acid presents a distinct set of challenges for amide coupling. The imidazole ring is:

  • Nucleophilic: The lone pair on the N-1 nitrogen can compete with the desired amine for reaction with the activated carboxylic acid, leading to undesired side products.

  • Basic: The imidazole ring can interfere with the acid-base chemistry of the reaction, potentially neutralizing reagents or catalyzing side reactions.

  • Electron-withdrawing (at C-5): The electronic nature of the heterocycle can influence the reactivity of the C-5 carboxylic acid, making its activation and subsequent coupling non-trivial.

This guide provides a detailed analysis of the key parameters for successfully coupling imidazole-5-carboxylic acid, offering field-proven insights and step-by-step protocols to navigate its unique reactivity.

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring heat in excess of 200°C. Therefore, the reaction must be mediated by a "coupling reagent" whose purpose is to convert the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive "active ester" intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.[1]

The general workflow for this process is outlined below.

G General workflow for amide coupling. cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Imidazole-5- Carboxylic Acid Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->Intermediate + Reagent - Byproduct Reagent Coupling Reagent Amine Primary or Secondary Amine Product Desired Amide Product Amine->Product + Intermediate

Caption: General workflow for amide coupling.

Selecting the Right Reagents: A Comparative Analysis

The choice of coupling reagent is the most critical factor. Several classes of reagents have been developed, each with its own mechanism, benefits, and drawbacks.[1]

Carbodiimides (e.g., EDC, DIC)

Carbodiimides are widely used activators.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored in drug discovery due to the water-solubility of its urea byproduct, which simplifies purification via aqueous extraction.[3]

  • Mechanism: The carboxylic acid adds across the C=N bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine.

  • Causality Behind Experimental Choices:

    • The Additive is Essential: The O-acylisourea intermediate is unstable and prone to racemization (if chiral centers are present) and can rearrange to an unreactive N-acylurea. To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) is almost always included. These additives trap the O-acylisourea to form a more stable and selective active ester intermediate, which minimizes side reactions.[3]

    • Stoichiometry: A slight excess of the carbodiimide and additive (typically 1.1-1.2 equivalents) is used to ensure full conversion of the carboxylic acid.

Uronium/Aminium Salts (e.g., HATU, HBTU)

These reagents, often based on HOBt or HOAt, are among the most efficient and rapid coupling reagents available.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for difficult couplings, including those with sterically hindered amines or electron-deficient acids.

  • Mechanism: These reagents exist primarily in the aminium form and react with the carboxylate to directly generate the corresponding HOAt/HOBt active ester.[3]

  • Causality Behind Experimental Choices:

    • Base Requirement: Uronium/aminium reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to be present in the reaction mixture. Typically, 2-3 equivalents of base are used. The first equivalent deprotonates the carboxylic acid, and the second neutralizes the HOBt/HOAt released during the reaction.

    • Order of Addition: It is crucial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. Adding all components together can lead to the amine reacting directly with the coupling reagent, forming an inactive guanidinium byproduct.

Phosphonium Salts (e.g., PyBOP, BOP)

Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are also highly effective and are known for low levels of racemization.

  • Mechanism: Similar to uronium salts, they react with the carboxylate to form an HOBt active ester. A key advantage is that they do not react with the amine component, offering more flexibility in the order of addition.[1]

  • Causality Behind Experimental Choices:

    • Byproduct Concerns: The original BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). For this reason, PyBOP, which generates a non-carcinogenic phosphine oxide byproduct, is the preferred choice.

    • Base Requirement: Like uronium salts, phosphonium reagents require at least 2 equivalents of a non-nucleophilic base for optimal performance.

Recommended Protocols for Imidazole-5-Carboxylic Acid

Based on established best practices for heterocyclic carboxylic acids, two primary protocols are recommended. The choice between them may depend on the reactivity of the amine partner and cost considerations.

Protocol 1: HATU-Mediated Coupling (High Efficiency)

This is often the go-to method for challenging substrates due to its high reactivity and reliability.

G HATU-Mediated Coupling Workflow. cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Work-up A Dissolve Imidazole-5-Carboxylic Acid (1.0 eq) in anhydrous DMF or CH3CN B Add HATU (1.1 eq) A->B C Add DIPEA (2.5 eq) B->C D Stir at RT for 15-30 min (Pre-activation) C->D E Add Amine (1.0-1.2 eq) D->E F Stir at RT for 2-16 h (Monitor by LC-MS) E->F G Quench, Extract, Purify F->G

Caption: HATU-Mediated Coupling Workflow.

Step-by-Step Methodology:

  • Preparation: To a solution of imidazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₃CN, or DCM), add HATU (1.1 eq).

  • Basification: Add a non-nucleophilic base, such as DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to ensure the carboxylic acid is fully converted to the active ester before the amine is introduced.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Dilute the reaction with a suitable organic solvent (e.g., EtOAc). Wash sequentially with aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: EDC/HOBt Coupling (Cost-Effective & Robust)

This method is a reliable and more economical alternative to HATU, particularly for less challenging amines.

Step-by-Step Methodology:

  • Preparation: Dissolve imidazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the mixture to 0°C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by LC-MS or TLC.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The aqueous washes are particularly effective in this protocol for removing the HOBt and the water-soluble di-alkylurea byproduct.[3]

Data Summary: Reagent Stoichiometry

For clarity, the typical stoichiometries for the recommended protocols are summarized below.

ReagentRoleProtocol 1 (HATU) Equiv.Protocol 2 (EDC/HOBt) Equiv.
Imidazole-5-Carboxylic Acid Substrate1.01.0
Amine Substrate1.0 - 1.21.1
HATU Coupling Reagent1.1-
EDC·HCl Coupling Reagent-1.2
HOBt Additive-1.2
DIPEA Base2.5(Optional) 1.0-2.0

Note: A base like DIPEA can also be added to the EDC/HOBt protocol, which can be beneficial if the amine starting material is used as a salt (e.g., an HCl salt).

Troubleshooting & Scientific Integrity

A self-validating protocol anticipates potential failures. Here are common issues and their causal explanations.

IssuePotential CauseRecommended Solution
Low Conversion Insufficient activation; Sterically hindered or electron-poor amine.Switch from EDC/HOBt to the more powerful HATU. Increase reaction time or temperature (e.g., to 40-50°C). Ensure all reagents are anhydrous.
N-Acylurea Formation (EDC protocol) The O-acylisourea intermediate rearranged before amine attack.Ensure HOBt is present and used in sufficient quantity (at least 1.1 eq). Lowering the reaction temperature can also help.
Guanidinium Byproduct (HATU protocol) The amine reacted directly with HATU.Follow the pre-activation protocol strictly. Do not mix the amine with HATU before the carboxylic acid has had time to activate.
No Reaction Reagents may be degraded.Use fresh, high-purity coupling reagents and anhydrous solvents. Ensure the starting amine is not protonated (add base if it's an amine salt).

Conclusion

While the inherent nucleophilicity of the imidazole ring presents a challenge, the successful amide coupling of imidazole-5-carboxylic acid is readily achievable. The key to success lies in a rational choice of modern coupling reagents and a mechanistic understanding of their function. For most applications, a HATU-mediated protocol with pre-activation offers the highest probability of a clean, high-yielding reaction. For a more economical approach, the classic EDC/HOBt system remains a robust and effective option. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently incorporate this valuable heterocyclic building block into their synthetic campaigns.

References

  • Vertex AI Search, "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid". Accessed Feb 15, 2026.
  • Movassaghi, M., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Available at: [Link]

  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents". Accessed Feb 15, 2026.
  • Subramanian, M. A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Aapptec Peptides, "Coupling Reagents". Accessed Feb 15, 2026.
  • Gómez-Cabrero, D., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Royal Society of Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Reddit, "Tips and tricks for difficult amide bond form
  • Gómez-Cabrero, D., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Publishing. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Gómez-Cabrero, D., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Royal Society of Chemistry. Available at: [Link]

  • Hadden, M., et al. (2011). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development. Available at: [Link]

  • Gómez-Cabrero, D., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science (RSC Publishing). Available at: [Link]

  • Benito-Arenas, R., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]

  • Scribd, "Carboxylic Acid To Amide Reagents Details". Accessed Feb 15, 2026.

Sources

Method

Application Notes and Protocols for the Exploration of N,2-dimethyl-1H-imidazole-5-carboxamide as a Novel Ligand in Coordination Chemistry

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of N,2-dimethyl-1H-imidazole-5-carboxamide as a versatile ligand in coordination che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of N,2-dimethyl-1H-imidazole-5-carboxamide as a versatile ligand in coordination chemistry. Imidazole derivatives are fundamental building blocks in the development of transition metal complexes due to their robust coordination properties and the biological relevance of the imidazole moiety.[1][2] This guide offers a foundational framework, from the synthesis of the ligand itself to the formation and characterization of its metal complexes. We will delve into detailed, field-proven protocols, explain the scientific rationale behind methodological choices, and explore the potential applications of the resulting coordination compounds in catalysis and medicinal chemistry. While direct literature on this specific ligand is emerging, the principles outlined herein are derived from extensive research on closely related imidazole-based systems, providing a robust starting point for novel investigations.

Section 1: The Ligand: Structure, Properties, and Coordination Potential

The imidazole ring is a cornerstone in coordination and medicinal chemistry, offering a unique combination of electronic and steric properties.[3][4][5] As a five-membered aromatic heterocycle with two nitrogen atoms, it acts as an excellent sigma-donor ligand through its basic imine-like nitrogen (N3).[2] The introduction of substituents allows for fine-tuning of the ligand's properties.

In N,2-dimethyl-1H-imidazole-5-carboxamide, we can hypothesize the following characteristics:

  • N-Methyl Group (N1): This group prevents deprotonation and coordination at the N1 position, simplifying the potential coordination modes to the N3 nitrogen.

  • 2-Methyl Group (C2): The methyl group adjacent to the primary coordinating nitrogen (N3) introduces steric bulk. This can influence the geometry of the resulting metal complexes, potentially preventing the coordination of multiple bulky ligands around a single metal center and favoring lower coordination numbers.[2]

  • 5-Carboxamide Group (C5): This functional group is critical. The amide oxygen and nitrogen introduce additional potential donor sites. This opens the possibility for the ligand to act not just as a monodentate ligand (coordinating only through N3) but also as a bidentate chelating ligand, forming a stable five-membered ring with a metal center via the N3 and the amide oxygen (N,O-chelation). The amide proton can also participate in hydrogen bonding, influencing the supramolecular structure of the resulting complexes.[6][7]

The interplay between the N3 donor, the potential for N,O-chelation, and the steric influence of the 2-methyl group makes this an intriguing ligand for creating complexes with unique structural and electronic properties.

Caption: Potential coordination modes of N,2-dimethyl-1H-imidazole-5-carboxamide.

Section 2: Synthesis Protocols

Protocol 2.1: Synthesis of the Ligand

Objective: To convert N,2-dimethyl-1H-imidazole-5-carboxylic acid into N,2-dimethyl-1H-imidazole-5-carboxamide via an acid chloride intermediate.

Materials:

  • N,2-dimethyl-1H-imidazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Activation of Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend N,2-dimethyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid).

    • Add a catalytic amount of DMF (1-2 drops).

    • Causality Note: DMF catalyzes the formation of the acid chloride by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the suspension at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1-2 hours until gas evolution ceases and the solution becomes clear.

    • Self-Validation: The cessation of HCl gas evolution (which can be monitored by holding a piece of pH paper over the condenser outlet) indicates the reaction is nearing completion.

  • Amidation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure. This step is crucial to prevent side reactions. The residue is the crude acid chloride.

    • In a separate flask, cool a concentrated aqueous ammonia solution (approx. 20 eq) to 0 °C in a large ice bath.

    • Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the cold, vigorously stirred ammonia solution.

    • Causality Note: Using a large excess of cold ammonia solution ensures that the acid chloride reacts to form the amide rather than hydrolyzing, and it neutralizes the HCl byproduct. The reaction is highly exothermic and requires careful temperature control.

    • Allow the mixture to stir vigorously while slowly warming to room temperature over 2-3 hours.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel. The product is expected to be more soluble in the organic layer.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

G Workflow for Ligand Synthesis start Start: N,2-dimethyl-1H- imidazole-5-carboxylic acid step1 Step 1: Acid Activation Reagents: SOCl₂, cat. DMF Solvent: Anhydrous DCM Conditions: Reflux start->step1 step2 Step 2: Amidation Reagent: Conc. aq. NH₃ (excess) Conditions: 0°C to RT step1->step2 step3 Step 3: Workup - Liquid-Liquid Extraction (DCM) - Wash (NaHCO₃, Brine) step2->step3 step4 Step 4: Purification - Dry (MgSO₄) - Concentrate - Recrystallize or Chromatography step3->step4 end_node Product: N,2-dimethyl-1H- imidazole-5-carboxamide step4->end_node

Caption: A generalized workflow for the synthesis of the target ligand.

Protocol 2.2: General Synthesis of Metal Complexes

This protocol provides a general method for coordinating the N,2-dimethyl-1H-imidazole-5-carboxamide ligand (L) to a transition metal salt (MX₂).

Objective: To synthesize a coordination complex of the type [M(L)ₓX₂].

Materials:

  • N,2-dimethyl-1H-imidazole-5-carboxamide (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, Pd(OAc)₂, Ru(p-cymene)Cl₂ dimer)

  • Anhydrous solvents (e.g., Methanol, Ethanol, Acetonitrile, THF)

  • Schlenk flask or similar glassware for inert atmosphere reactions (if required)

Procedure:

  • Preparation of Solutions:

    • In a Schlenk flask under an inert atmosphere (if using air-sensitive metals like Ru(II)), dissolve the metal salt (1.0 eq) in a minimal amount of the chosen anhydrous solvent (e.g., 5 mL of methanol).

    • In a separate flask, dissolve the ligand (1.0 to 2.2 eq, depending on the desired stoichiometry) in the same solvent (e.g., 5 mL of methanol).

    • Causality Note: The choice of solvent is critical. Coordinating solvents like acetonitrile can sometimes compete with the ligand for binding sites on the metal. Alcohols like methanol and ethanol are often good choices as they readily dissolve both ligand and many metal salts.

  • Complexation Reaction:

    • Heat the metal salt solution to a moderate temperature (e.g., 50-60 °C).

    • Add the ligand solution dropwise to the stirring metal salt solution.

    • Observe for any immediate changes, such as a color change or the formation of a precipitate, which often indicates complex formation.

    • Stir the reaction mixture at this temperature for 4-24 hours. The optimal time should be determined by monitoring the reaction (e.g., by TLC if the complex is UV-active).

  • Isolation of the Complex:

    • Method A (Precipitation): If a precipitate has formed upon cooling, collect it by vacuum filtration. Wash the solid with a small amount of cold solvent to remove unreacted starting materials, followed by a non-polar solvent like diethyl ether or hexane to aid in drying.

    • Method B (Evaporation/Crystallization): If the solution remains clear, reduce the volume of the solvent under reduced pressure until the product begins to crystallize or precipitate. Alternatively, the slow evaporation of the solvent in a loosely capped vial, or vapor diffusion of an anti-solvent (e.g., diethyl ether into a methanol solution), can yield single crystals suitable for X-ray diffraction.

  • Drying: Dry the isolated complex under vacuum to remove all traces of solvent.

Section 3: Characterization of the Ligand and Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Technique Purpose for Free Ligand (L) Expected Changes Upon Coordination to Metal (M)
¹H NMR Confirm structure: identify peaks for imidazole ring proton, N-CH₃, C-CH₃, and amide NH₂ protons.[10][11]Paramagnetic Metals (e.g., Cu(II)): Peak broadening to the point of being unobservable. Diamagnetic Metals (e.g., Zn(II), Pd(II)): Shift in proton signals, especially for the imidazole ring proton and amide protons, indicating their proximity to the metal center.
FT-IR Identify key functional groups: C=O stretch of the amide (typically ~1650-1680 cm⁻¹), N-H stretches (~3100-3500 cm⁻¹).[10][12]A shift of the C=O stretching frequency to a lower wavenumber (e.g., by 20-50 cm⁻¹) is strong evidence of the amide oxygen coordinating to the metal center. Changes in the N-H stretching region may also occur.
UV-Vis Determine the electronic absorption properties of the ligand (π→π* transitions).Appearance of new, lower-energy absorption bands corresponding to d-d transitions (for colored complexes like Cu(II), Ni(II)) or metal-to-ligand charge transfer (MLCT) bands.[13]
Mass Spec. Confirm the molecular weight of the ligand (M+H)⁺.[14]Confirm the molecular weight of the complex, often observed as fragments like [M(L)X]⁺ or [M(L)₂X]⁺, helping to elucidate the stoichiometry.
X-ray Diffraction (If single crystals obtained) Unambiguously determine the solid-state structure.The "gold standard" for characterization. Provides precise bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Section 4: Potential Applications and Future Directions

While N,2-dimethyl-1H-imidazole-5-carboxamide is a novel ligand, the extensive research on related imidazole and carboxamide complexes allows us to project its potential applications.

  • Homogeneous Catalysis: Ruthenium(II) complexes bearing imidazole-based ligands have shown promise in transfer hydrogenation reactions, which are crucial in organic synthesis.[15] The N,O-chelating ability of this ligand could form a stable and robust catalyst framework. Future work should involve synthesizing a Ruthenium(II) complex and screening its activity in the reduction of ketones to alcohols.

  • Medicinal Chemistry: Metal complexes are widely explored as therapeutic agents.[16] Imidazole derivatives, in particular, are scaffolds for antimicrobial and anticancer drugs.[3][17][18] The coordination of metals like silver, gold, or platinum can enhance the biological activity of the organic ligand.[4][17] The synthesized complexes could be screened for their efficacy against bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines.

  • Materials Science: Multifunctional ligands are excellent candidates for building Metal-Organic Frameworks (MOFs).[5][19] The ability of the ligand to chelate and potentially bridge metal centers through hydrogen bonding could lead to the formation of 1D, 2D, or 3D coordination polymers with interesting structural and sorption properties.

G Potential Application Pathways cluster_apps Research Areas cluster_examples Specific Applications ligand N,2-dimethyl-1H- imidazole-5-carboxamide catalysis Homogeneous Catalysis ligand->catalysis medicine Medicinal Chemistry ligand->medicine materials Materials Science ligand->materials app_cat Transfer Hydrogenation (e.g., with Ru-complexes) catalysis->app_cat e.g. app_med Antimicrobial / Anticancer Agents (e.g., with Ag, Pt-complexes) medicine->app_med e.g. app_mat Metal-Organic Frameworks (MOFs) (e.g., with Zn, Cu-complexes) materials->app_mat e.g.

Caption: Projected research and application pathways for the title ligand.

References

  • The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC - NIH. National Institutes of Health. [Link]

  • Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air. Semantic Scholar. [Link]

  • The Medicinal Applications of Imidazolium Carbene-Metal Complexes - PubMed - NIH. National Institutes of Health. [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science. [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. ResearchGate. [Link]

  • One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity for the colorimetric detection of glutathione and ascorbic acid - PMC. National Institutes of Health. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

  • SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. [Link]

  • Synthesis of 1-(2,6-diethylphenyl)-imidazole-5-carboxamide. PrepChem.com. [Link]

  • The Versatility of Imidazole Compounds in Catalysis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Transition metal imidazole complex. Wikipedia. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. Scholars International Journal of Chemistry and Material Sciences. [Link]

  • Industrial production method of 4-amino-5-imidazole formamide.
  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

  • Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. OPEN FAU. [Link]

  • New Hg(ii) coordination polymers based on a thioimidazole ligand with good performance to detoxify Hg(ii) and reversibly capture iodine. Dalton Transactions (RSC Publishing). [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]

  • Dimethylammonium 5-carboxy-2-(1-oxo-1λ5-pyridin-2-yl)-1H-imidazole-4-carboxylate. National Institutes of Health. [Link]

Sources

Application

microwave-assisted synthesis of substituted imidazole carboxamides

Application Note: Microwave-Assisted Synthesis of Substituted Imidazole Carboxamides Executive Summary Substituted imidazole carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Substituted Imidazole Carboxamides

Executive Summary

Substituted imidazole carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for alkylating agents (Dacarbazine, Temozolomide analogs), CCK1R agonists, and antiviral agents (anti-DENV/ZIKA).[1] Conventional thermal synthesis of these scaffolds often suffers from prolonged reaction times (24–48 h), incomplete cyclization, and difficult purification profiles.[1]

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving yield and purity. We present two distinct protocols:

  • Rapid Library Diversification: Direct amidation of imidazole-4-carboxylic acids.

  • De Novo Scaffold Assembly: One-pot multicomponent synthesis of polysubstituted imidazole carboxamides.

Mechanistic Principles: Why Microwave?

The efficiency of this protocol relies on dielectric heating , which couples directly with the polar reaction matrix.[1][2][3]

  • Dipolar Polarization: The polar imidazole precursors and solvents (DMSO, DMF, EtOH) align with the oscillating electric field (2.45 GHz).[1] The molecular friction generated by this realignment creates rapid, volumetric heating, accessing transition states that are kinetically unfavorable under external thermal conduction.[1]

  • Superheating Effect: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points, exponentially increasing the reaction rate (Arrhenius law) without solvent loss.[1]

Protocol 1: Rapid Library Diversification (Direct Amidation)

Target: Generation of diverse imidazole-4-carboxamide libraries for SAR studies.

This protocol utilizes microwave irradiation to drive the condensation of imidazole-4-carboxylic acid with various amines, overcoming the low nucleophilicity often observed in these systems.

Reagents & Materials
  • Substrate: Imidazole-4-carboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) or CDI (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1][4]

  • Vessel: 10 mL Microwave Process Vial (Borosilicate glass)

Step-by-Step Methodology
  • Setup: In a 10 mL microwave vial, dissolve Imidazole-4-carboxylic acid (1 mmol) and DIPEA (2.5 mmol) in DMF (3 mL).

  • Activation: Add T3P solution (1.5 mmol) dropwise. Stir at room temperature for 1 minute.

  • Addition: Add the specific Amine (1.2 mmol). Cap the vial with a PTFE/Silicone septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

    • Power: Dynamic (Max 150 W)[1]

  • Workup: Cool to RT using compressed air (integrated in reactor). Dilute with EtOAc (20 mL), wash with Sat. NaHCO₃ (2 x 10 mL) and Brine (10 mL). Dry over MgSO₄ and concentrate.

  • Purification: Most products are >90% pure. If necessary, purify via Flash Chromatography (DCM:MeOH gradient).[1]

Protocol 2: De Novo Scaffold Assembly (Multicomponent Cyclization)

Target: One-pot synthesis of 2,4,5-trisubstituted imidazoles containing a carboxamide moiety.[1]

This protocol adapts the classic Debus-Radziszewski reaction to microwave conditions, using 4-formylbenzamide to install the carboxamide functionality directly during ring formation.

Reagents & Materials
  • Dicarbonyl: Benzil (1.0 equiv)[1]

  • Aldehyde: 4-Formylbenzamide (1.0 equiv)[1]

  • Ammonia Source: Ammonium Acetate (4.0 equiv)[1]

  • Catalyst: Sulfamic Acid (5 mol%) or Iodine (5 mol%)[1]

  • Solvent: Ethanol or Ethanol/Water (10:1)[1]

Step-by-Step Methodology
  • Setup: Charge a 30 mL microwave vial with Benzil (1 mmol), 4-Formylbenzamide (1 mmol), and Ammonium Acetate (4 mmol).

  • Catalyst: Add Sulfamic Acid (0.05 mmol).

  • Solvent: Add Ethanol (5 mL). Seal the vial.

  • Irradiation:

    • Temperature: 140 °C

    • Time: 5–8 minutes

    • Pre-stirring: 30 seconds

  • Workup: Pour the hot reaction mixture into crushed ice (20 g). The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from EtOH/DMF if needed.

Workflow Visualization

MicrowaveWorkflow cluster_P1 Protocol 1: Direct Amidation cluster_P2 Protocol 2: De Novo Assembly Start Start: Reagent Selection P1_Mix Mix: Imidazole-COOH + Amine + T3P/DIPEA in DMF Start->P1_Mix Route A: Functionalization P2_Mix Mix: Benzil + 4-Formylbenzamide + NH4OAc + Sulfamic Acid Start->P2_Mix Route B: Cyclization P1_MW MW Irradiation: 100°C, 10 min, Dynamic Power P1_Mix->P1_MW P1_Workup Workup: EtOAc Extr. / NaHCO3 Wash P1_MW->P1_Workup Analysis Analysis: LC-MS / NMR / Yield Calc P1_Workup->Analysis P2_MW MW Irradiation: 140°C, 5-8 min, Sealed P2_Mix->P2_MW P2_Workup Workup: Pour into Ice -> Filtration P2_MW->P2_Workup P2_Workup->Analysis End Final Library Analysis->End

Caption: Dual-pathway workflow for microwave-assisted synthesis of imidazole carboxamides, highlighting critical process parameters.

Data Summary: Microwave vs. Conventional

The following data compares the synthesis of N-benzyl-1H-imidazole-4-carboxamide (Protocol 1) and 2-(4-carbamoylphenyl)-4,5-diphenylimidazole (Protocol 2).

MetricConventional Heating (Reflux)Microwave Irradiation (Protocol 1)Microwave Irradiation (Protocol 2)
Reaction Time 12 – 24 Hours10 Minutes 5 – 8 Minutes
Temperature 80 °C (Oil Bath)100 °C (Internal)140 °C (Internal)
Yield 45 – 60%85 – 92% 88 – 95%
Purity (Crude) 70 – 80% (Requires Column)>90% (Often no column needed)>95% (Precipitation only)
Solvent Usage High (Reflux volumes)Low (Concentrated matrix)Low (Green solvents like EtOH)

Optimization & Troubleshooting Guide

  • Solvent Choice:

    • Protocol 1: DMF is preferred for solubility of the zwitterionic acid. If product isolation is difficult, switch to NMP, but ensure thorough water washes.[1]

    • Protocol 2: Ethanol is ideal. If reactants are insoluble, add minimal DMSO.[1] Avoid chlorinated solvents as they do not couple efficiently with microwaves (low tan

      
      ).[1]
      
  • Pressure Control:

    • If the reaction vessel vents, reduce the temperature by 10°C or decrease the reaction volume (headspace is critical).

  • Catalyst Loading:

    • For Protocol 2, if the reaction is sluggish, increase Sulfamic Acid to 10 mol% or switch to

      
       (Standard Lewis Acid for MW).[1]
      

References

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. (2025). Link

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization. European Journal of Organic Chemistry. (2010). Link

  • Direct preparation of primary amides from carboxylic acids and urea using imidazole under microwave irradiation. Tetrahedron Letters. (2003).[5] Link

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. (2020).[6] Link

  • Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives. Current Protocols in Nucleic Acid Chemistry. (2015). Link

Sources

Method

functionalization of N,2-dimethyl-1H-imidazole-5-carboxamide at C4 position

This Application Note is designed for medicinal chemists and process scientists targeting the C4 position of the imidazole scaffold. Part 1: Strategic Analysis & Chemical Logic Structural Definition & The "Tautomer Trap"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists targeting the C4 position of the imidazole scaffold.

Part 1: Strategic Analysis & Chemical Logic

Structural Definition & The "Tautomer Trap"

Before initiating synthesis, we must rigorously define the substrate. The nomenclature N,2-dimethyl-1H-imidazole-5-carboxamide implies:

  • C2 Position: Methylated (-CH₃).

  • C5 Position: Carboxamide (-CONHMe).

  • N1 Position: Unsubstituted (1H), implying the presence of an acidic proton.

Critical Insight (The Tautomer Trap): In 1H-imidazoles, the N1-H proton rapidly migrates between N1 and N3. Consequently, the C4 and C5 positions are tautomerically equivalent in solution unless the nitrogen is protected.

  • Tautomer A: 5-carboxamide (Target C4 is adjacent to amide).

  • Tautomer B: 4-carboxamide (Target C5 is adjacent to amide).

Operational Directive: To achieve regioselective functionalization at C4 (adjacent to the carboxamide), you generally must lock the tautomer via N-protection (e.g., SEM, Boc, Bn) or utilize the carboxamide as a Directing Group (DG) that coordinates the metal catalyst specifically to the adjacent carbon.

Electronic Landscape of C4

The C4 position in this scaffold is electronically deactivated and sterically encumbered:

  • C2-Methyl: Weakly electron-donating, but sterically remote from C4.

  • C5-Carboxamide: Strong Electron Withdrawing Group (EWG). It deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but activates the C4-H bond for acidity and metal-insertion .

  • Reactivity Profile: Standard EAS (e.g., Friedel-Crafts) will fail. You must rely on Halogenation (via radical/anion) or Transition Metal-Catalyzed C-H Activation .

Part 2: Experimental Protocols

Workflow Visualization

G Start Substrate: N,2-dimethyl-1H-imidazole- 5-carboxamide Protect Step 1: N-Protection (SEM/Bn/Ts) Start->Protect Essential for Regiocontrol Branch Decision Point Protect->Branch RouteA Route A: Electrophilic Halogenation (NIS/NBS) Branch->RouteA For diverse analogs RouteB Route B: Direct C-H Arylation (Pd-Catalysis) Branch->RouteB For specific biaryls ProdA C4-Iodo/Bromo Intermediate RouteA->ProdA ProdB C4-Aryl Product RouteB->ProdB Suzuki Suzuki-Miyaura Coupling ProdA->Suzuki Suzuki->ProdB

Caption: Decision tree for C4 functionalization. N-protection is the critical gateway step to prevent catalyst poisoning and ensure regioselectivity.

Protocol A: C4-Iodination (The Gateway Intermediate)

Use this route if you need to generate a library of C4-substituted analogs via subsequent cross-coupling.

Mechanism: The C5-amide deactivates C4, making standard iodination slow. We utilize NIS (N-iodosuccinimide) which is more soluble and active than elemental iodine, often requiring elevated temperatures or activation.

Materials:

  • Substrate: N-protected imidazole (e.g., 1-SEM-2-methyl-imidazole-5-carboxamide).

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv).

  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Additive: TFA (0.1 equiv) or mild heat (60°C).

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the N-protected substrate in 5 mL anhydrous DMF under Argon.

  • Addition: Add NIS (1.2 mmol, 270 mg) in one portion. Protect reaction vessel from light (wrap in foil).

  • Activation: Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50%, heat to 60°C. The electron-deficient ring may require thermal activation.

  • Quench: Pour mixture into 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). C4-Iodo products typically elute later than the starting material due to increased polarity/polarizability.

Data Validation:

  • ¹H NMR: Disappearance of the C4-H singlet (typically ~7.4–7.8 ppm).

  • MS: Observation of [M+H]⁺ and [M+H+2]⁺ pattern typical of iodine (mass shift +126 Da).

Protocol B: Direct Pd-Catalyzed C-H Arylation

Use this route for direct attachment of aryl groups without a halogenated intermediate. This relies on the "Amide-Directing Effect".

Mechanism: The C5-carboxamide oxygen coordinates to Palladium, directing the activation to the proximal C4-H bond. This is a Concerted Metallation-Deprotonation (CMD) pathway.

Reagents:

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: P(t-Bu)₃ or XPhos (20 mol%) – Electron-rich ligands are crucial for oxidative addition into the aryl halide partner.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv).

  • Solvent: Dioxane or Toluene (degassed).

Step-by-Step:

  • Setup: In a pressure vial, combine Substrate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ligand (20 mol%), and Base (2.0 equiv).

  • Inert Atmosphere: Seal and purge with Argon for 5 minutes. Add anhydrous Dioxane (0.2 M concentration).

  • Reaction: Heat to 100–120°C for 16 hours.

    • Note: Vigorous stirring is essential as the base is insoluble.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Silica gel chromatography.

Optimization Table:

VariableStandard ConditionOptimization for Low Yields
Solvent DioxaneDMF or DMA (Polar aprotic helps CMD mechanism)
Base K₂CO₃Cs₂CO₃ (Higher solubility) or PivOK (Pivalate assists C-H cleavage)
Temp 110°C140°C (Microwave for 1 hour)
Additive None30 mol% Pivalic Acid (Critical proton shuttle)

Part 3: Mechanistic Visualization

The regioselectivity is governed by the coordination of the metal to the amide oxygen, forming a stable 5- or 6-membered metallacycle intermediate.

Mechanism PreComplex Pd(II) Coordinates Amide Oxygen CMD_State CMD Transition State: Base removes C4-H Pd forms C4-Pd bond PreComplex->CMD_State Rate Limiting Step Int_Cycle Palladacycle Intermediate CMD_State->Int_Cycle Prod_Rel Reductive Elimination: C4-Aryl Bond Formed Int_Cycle->Prod_Rel + Ar-Br

Caption: Mechanistic pathway of Amide-Directed C-H Activation. The Carboxamide acts as a Directing Group (DG).

References

  • Regioselective C-H Arylation of Imidazoles

    • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation.[1][2][3]

    • Source:Journal of Organic Chemistry (2010).[2]

    • URL:[Link]

    • Relevance: Establishes the "SEM-switch" strategy and reactivity order (C5 > C2 > C4) and how to overcome C4 inertness.
  • Halogenation of Deactivated Imidazoles

    • Title: Haloselectivity of Heterocycles - Baran Lab Notes.
    • Source: Baran Lab (Scripps).
    • URL:[Link]

    • Relevance: Provides empirical rules for halogen
  • Pd-Catalyzed Direct Arylation Protocols

    • Title: Chemoselective Pd-Catalyzed Direct C-H Arylation of 5-Carboxyimidazoles.[1][4][5]

    • Source:ResearchG
    • URL:[Link]

    • Relevance: Directly addresses the 5-carboxyimidazole scaffold and C-H activ

Sources

Application

Application Notes and Protocols for the Scale-Up Production of N,2-dimethyl-1H-imidazole-5-carboxamide

Introduction N,2-dimethyl-1H-imidazole-5-carboxamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is therefore of significant interest to the drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,2-dimethyl-1H-imidazole-5-carboxamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is therefore of significant interest to the drug development and manufacturing sector. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up procedures for the production of this valuable imidazole derivative. The protocols and application notes herein are designed to ensure scientific integrity, process robustness, and adherence to safety and quality standards. We will delve into the causality behind experimental choices, providing a self-validating system for each protocol, all grounded in authoritative scientific principles.

Proposed Synthetic Pathway

The synthesis of N,2-dimethyl-1H-imidazole-5-carboxamide can be logically approached in a three-step sequence starting from a suitable precursor. A plausible and scalable route involves:

  • Formation of a 2-methyl-1H-imidazole-5-carboxylic acid derivative: This can be achieved through various established methods for imidazole synthesis.

  • Amidation of the carboxylic acid: Conversion of the carboxylic acid to the corresponding carboxamide.

  • N-methylation of the imidazole ring: Introduction of the methyl group at the N-1 position of the imidazole ring.

The following diagram illustrates the proposed synthetic workflow:

Synthetic Workflow Starting_Materials Starting Materials Imidazole_Formation Step 1: Imidazole Ring Formation (e.g., Debus-Radziszewski Synthesis) Starting_Materials->Imidazole_Formation Intermediate 2-methyl-1H-imidazole- 5-carboxylic acid derivative Imidazole_Formation->Intermediate Amidation Step 2: Amidation Intermediate->Amidation Amide_Intermediate 2-methyl-1H-imidazole- 5-carboxamide Amidation->Amide_Intermediate N_Methylation Step 3: N-Methylation (with Dimethyl Sulfate) Amide_Intermediate->N_Methylation Final_Product N,2-dimethyl-1H-imidazole- 5-carboxamide N_Methylation->Final_Product PAT_Integration cluster_0 Manufacturing Process Raw_Materials Raw Material Analysis Reaction Reaction Monitoring (In-line Spectroscopy, HPLC) Raw_Materials->Reaction Crystallization Crystallization Control (Particle Size Analysis) Reaction->Crystallization Data_Analysis Real-time Data Analysis and Process Control Reaction->Data_Analysis Drying Drying Endpoint (Moisture Content) Crystallization->Drying Crystallization->Data_Analysis Drying->Data_Analysis Final_Product Final Product with Consistent Quality Drying->Final_Product Data_Analysis->Reaction Feedback Loop

Technical Notes & Optimization

Troubleshooting

resolving regioselectivity issues in imidazole N-methylation

To: User (Researcher/Scientist) From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving Regioselectivity in Imidazole N-Methylation Introduction: The "Tautomer Trap" in Imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving Regioselectivity in Imidazole N-Methylation

Introduction: The "Tautomer Trap" in Imidazole Alkylation

You are likely reading this because your LCMS shows two peaks with identical mass, or your NMR suggests a mixture of isomers that you cannot separate.[1]

The core challenge in imidazole N-methylation is annular tautomerism .[1] In 4-substituted imidazoles, the proton rapidly migrates between N1 and N3.[1] This creates two distinct nucleophilic sites.[1] The ratio of products (1,4-isomer vs. 1,5-isomer) is governed by a complex interplay of sterics , electronics , and reaction conditions (kinetic vs. thermodynamic control).

This guide provides the decision logic and validated protocols to force the reaction toward your specific desired isomer.

Module 1: Diagnostic & Decision Tree

Before selecting a protocol, confirm your target structure.[1] The numbering changes based on where the N-methyl group lands relative to your substituent (R).[1]

  • 1,4-Isomer (Remote): The Methyl group is on the nitrogen far from the substituent. (Usually the thermodynamic product).[1]

  • 1,5-Isomer (Adjacent): The Methyl group is on the nitrogen next to the substituent. (Usually the kinetic/hindered product).[1]

The Regioselectivity Matrix
FactorConditionFavored IsomerMechanism
Base Strong Base (NaH, KOtBu)1,4-Isomer Anionic Mechanism: Sterics dominate.[1] The electrophile attacks the less hindered nitrogen (distal to R).[1]
Base None / Weak (Neutral)Mixture / 1,5-Isomer Neutral Mechanism: Driven by tautomer population.[1] If R is Electron Withdrawing (EWG), the 1,5-isomer often dominates.
Reagent Bulky (e.g., Isopropyl)1,4-Isomer Steric repulsion prevents attack at the adjacent nitrogen.
Strategy SEM-Switch1,5-Isomer Protection/Deprotection: Forces regiocontrol via transient blocking.[1]

Module 2: Validated Protocols

Protocol A: Synthesis of the 1,4-Isomer (The "Natural" Path)

Target: Methyl group remote from the substituent.

This protocol relies on the anionic mechanism .[1] Deprotonating the imidazole creates a resonance-stabilized anion.[1] The electrophile (MeI) will preferentially attack the nitrogen that is sterically less hindered (N1).[1]

Reagents:

  • Substrate: 4-Substituted Imidazole (1.0 eq)[1]

  • Base: Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)[1]

  • Solvent: Anhydrous THF or DMF (0.1 M)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add the imidazole substrate dropwise (dissolved in THF).

  • Equilibration: Stir at 0°C for 30 minutes. Critical: Ensure H₂ evolution ceases to confirm full anion formation.

  • Alkylation: Add MeI dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

  • Outcome: Expect >90:10 ratio favoring the 1,4-isomer.[1]

Troubleshooting:

  • Issue: Low yield?

    • Fix: Switch solvent to DMF to increase the solubility of the anion, but be aware that DMF can sometimes erode regioselectivity slightly compared to THF due to tighter ion pairing in THF.

Module 3: Synthesis of the 1,5-Isomer (The "Forced" Path)

Target: Methyl group adjacent to the substituent.

Direct methylation often fails to yield the 1,5-isomer cleanly because it is sterically disfavored.[1] To access this isomer with high purity, we use the SEM-Switch Strategy (or "Trans-N-alkylation").[1]

Concept: We protect the "easy" nitrogen (N1) first, forcing the "hard" nitrogen (N3) to be the only available nucleophile for methylation. Then we remove the protecting group.[1]

Reagents:

  • Substrate: 4-Substituted Imidazole[1]

  • Reagent 1: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)[1]

  • Reagent 2: Methylating agent (Trimethyloxonium tetrafluoroborate, Me₃OBF₄)

  • Reagent 3: TBAF or Acid (for deprotection)[1]

Step-by-Step:

  • Protection (The Trap): Treat the imidazole with NaH and SEM-Cl.[1]

    • Result: You get the 1,4-SEM-imidazole (SEM goes to the less hindered side, just like Methyl would).

  • Quaternization (The Switch): Dissolve the 1,4-SEM-imidazole in DCM. Add Me₃OBF₄ (Meerwein's salt) (1.1 eq).[1]

    • Mechanism:[1][2][3][4] Since N1 is blocked by SEM, the methyl group must attack N3.[1]

    • Intermediate: You now have a quaternary imidazolium salt (N1-SEM, N3-Methyl).[1]

  • Deprotection: Reflux the salt in Ethanol/HCl or treat with TBAF.[1]

    • Result: The SEM group is labile and falls off.[1] The Methyl group remains on N3.[1]

    • Final Product:1,5-Substituted Imidazole (technically 1-methyl-5-substituted).[1]

SemSwitch cluster_0 Step 1: Protection cluster_1 Step 2: Quaternization cluster_2 Step 3: Deprotection Start 4-Substituted Imidazole SEM_Product 1-SEM-4-R-Imidazole (Thermodynamic) Start->SEM_Product NaH, SEM-Cl (Steric Control) Salt Imidazolium Salt (N1-SEM, N3-Me) SEM_Product->Salt Me3OBF4 (Forced Attack at N3) Final 1,5-Dimethylimidazole (Target) Salt->Final Deprotection (Remove SEM)

Caption: The SEM-Switch strategy forces alkylation at the sterically hindered position by temporarily blocking the favorable site.[1]

Module 4: Analytical Troubleshooting (NOE & HMBC)

You cannot rely on standard 1H NMR shifts alone to distinguish these isomers, as the differences are often subtle (<0.1 ppm).[1] You must use 2D NMR.[1]

Protocol: NOE Difference Experiment

Irradiate the N-Methyl peak and observe the enhancement.

IsomerObservation (NOE)Interpretation
1,5-Isomer Strong enhancement of the Substituent (R) or C4-H.The Methyl group is adjacent to the substituent.
1,4-Isomer No enhancement of the Substituent.[1] Enhancement of C2-H only.The Methyl group is remote from the substituent.[1]
FAQ: Common Pitfalls

Q: I am getting a 50:50 mixture using NaH. Why?

  • A: Your substituent might not be bulky enough to direct sterics, or your solvent is wet.[1] Water acts as a proton source, allowing the imidazole to re-equilibrate between tautomers during the reaction. Ensure strictly anhydrous conditions.

Q: Can I use Dimethyl Sulfate (DMS) instead of MeI?

  • A: Yes, but DMS is harder (more reactive).[1] It often leads to quaternization (double methylation) faster than MeI.[1] If you see imidazolium salts, switch to MeI and lower the temperature.[1]

Q: I need the 1,5-isomer but the SEM route is too long. Is there a shortcut?

  • A: You can try Van Leusen Imidazole Synthesis (TosMIC + Imine).[1][3] This is a de novo synthesis that constructs the ring with the 1,5-substitution pattern built-in, avoiding the methylation ambiguity entirely.

References

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard text on azole reactivity).

  • Robiette, R., et al. (2013).[1] Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(17), 8606–8613. Link[1]

  • Kuduk, S. D., et al. (2018).[1] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Omega, 3(5), 5862–5895. Link[1]

  • Lipshutz, B. H., et al. (1986).[1] 2-(Trimethylsilyl)ethoxymethyl (SEM) group in imidazole chemistry.[1] Tetrahedron Letters, 27(35), 4095-4098.[1] (The foundation of the SEM-switch).

Sources

Optimization

Technical Support Center: Preventing Acidic Hydrolysis of Imidazole Carboxamides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole carboxamides. This guide provides in-depth technical information, field-proven insights, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole carboxamides. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to help you navigate the challenges associated with the acidic hydrolysis of this important class of compounds. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve stability issues in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core scientific principles governing the stability of imidazole carboxamides in acidic media. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: What is the mechanism of acidic hydrolysis for an imidazole carboxamide?

A1: The acidic hydrolysis of an imidazole carboxamide is a well-documented process that proceeds via a specific, multi-step mechanism. The reaction is initiated by the protonation of the imidazole ring, which significantly activates the adjacent carboxamide group toward nucleophilic attack.[1][2][3]

The key steps are as follows:

  • Protonation of the Imidazole Ring: The sp2-hybridized nitrogen atom of the imidazole ring is basic (pKaH ≈ 7.1) and is readily protonated under acidic conditions.[4][5] This protonation draws electron density away from the carboxamide moiety.

  • Activation of the Carbonyl Group: Protonation of the imidazole ring enhances the electrophilicity of the amide carbonyl carbon. This occurs because the resonance stabilization between the amide nitrogen and the carbonyl group is disrupted, making the carbonyl carbon more susceptible to nucleophilic attack.[6]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C-N bond between the carbonyl carbon and the imidazole nitrogen is cleaved, leading to the formation of a carboxylic acid and the protonated imidazole ring.[2][7] The regeneration of the aromatic imidazole is a significant driving force for the reaction.[1]

Below is a diagram illustrating this mechanistic pathway.

Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Collapse & Product Formation Imidazole_Carboxamide Imidazole Carboxamide (Stable) Protonated_Imidazole Protonated Imidazole Carboxamide (Activated Electrophile) Imidazole_Carboxamide->Protonated_Imidazole + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Imidazole->Tetrahedral_Intermediate + H2O Products Carboxylic Acid + Protonated Imidazole Tetrahedral_Intermediate->Products C-N Cleavage

Caption: Acid-catalyzed hydrolysis pathway of imidazole carboxamides.

Q2: What are the primary factors that influence the rate of hydrolysis?

A2: Several factors can significantly impact the rate at which your imidazole carboxamide degrades under acidic conditions.

  • pH / Acidity: This is the most critical factor. The rate of hydrolysis is highly pH-dependent. While the reaction is acid-catalyzed, extremely strong acidic conditions can sometimes decrease the rate. This is because at very low pH, the activity of water as a nucleophile decreases, and a second protonation on the carbonyl oxygen can occur, rendering the species less reactive.[3] The peak hydrolysis rate is often observed in moderately acidic conditions (pH 1-4) where the imidazole is fully protonated, and water activity remains high.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. If you are observing degradation, conducting your reaction or purification at a lower temperature can be a simple and effective mitigation strategy.

  • Steric Hindrance: Bulky substituents on the acyl group or near the imidazole ring can sterically hinder the approach of water to the carbonyl carbon.[7] This can slow down the rate of hydrolysis. Conversely, less hindered systems will typically hydrolyze more rapidly.

  • Electronic Effects: Electron-withdrawing groups on the acyl portion can increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis. Conversely, electron-donating groups can decrease it.

  • Solvent: The nature of the solvent and the concentration of water are crucial. Reactions in anhydrous or low-water content organic solvents will exhibit significantly slower hydrolysis rates compared to those in aqueous solutions.

Q3: How can I detect and quantify the hydrolysis of my compound?

A3: The most common and effective method for monitoring the hydrolysis of an imidazole carboxamide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically coupled with a UV detector.

  • Methodology: Develop an HPLC method that can resolve your starting imidazole carboxamide from its expected hydrolysis products (the corresponding carboxylic acid and imidazole precursor).

  • Detection: Monitor the reaction over time by taking aliquots from your reaction mixture. Quench the reaction immediately (e.g., by neutralizing the acid with a base) and inject the sample onto the HPLC.

  • Quantification: You can quantify the extent of degradation by observing the decrease in the peak area of your starting material and the corresponding increase in the peak area of the carboxylic acid product. A standard curve for your starting material can be used to determine the exact concentration over time. A sample protocol is provided in Section 3.

Section 2: Troubleshooting Guide - Practical Solutions for Common Problems

This section is designed to help you solve specific experimental challenges. Each scenario outlines a common problem, explains the underlying cause, and provides actionable solutions.

Scenario 1: "My imidazole carboxamide is degrading during an acidic deprotection step (e.g., Boc removal with TFA)."
  • The Problem: You are attempting to remove an acid-labile protecting group, such as a tert-butoxycarbonyl (Boc) group, using a strong acid like trifluoroacetic acid (TFA). During the workup, you find a significant amount of the corresponding carboxylic acid, indicating your target compound has hydrolyzed.

  • Why It's Happening: Standard Boc-deprotection protocols often use neat TFA or a high concentration of TFA in a solvent like dichloromethane (DCM), followed by an aqueous workup. These conditions are strongly acidic and contain water (either residual or added during workup), creating a perfect environment for the rapid hydrolysis of the sensitive imidazole carboxamide moiety.

  • Solutions & Mitigation Strategies: The key is to either reduce the severity of the acidic conditions or to strictly limit the exposure to water.

    • Use Milder Acidic Conditions: Instead of neat TFA, consider using a milder acid or a lower concentration. A 10-25% solution of TFA in anhydrous DCM may be sufficient to remove the Boc group while minimizing hydrolysis.

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Instead of an aqueous workup, quench the reaction by evaporating the acid in vacuo (if volatile) or by adding a non-aqueous base (like pyridine or diisopropylethylamine) at low temperature before purification.

    • Alternative Deprotection Methods: If acidic conditions are consistently problematic, consider protecting groups that can be removed under non-acidic conditions. For example, a Carboxybenzyl (Cbz) group can be removed via hydrogenolysis, which is a neutral process. Alternatively, some Boc-protected imidazoles can be deprotected using NaBH4 in ethanol under specific conditions.[8]

Deprotection_Workflow start Problem: Compound degrading during Boc deprotection check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous use_anhydrous Implement rigorous anhydrous technique. Evaporate acid post-reaction. check_anhydrous->use_anhydrous No check_tfa_conc Is neat TFA being used? check_anhydrous->check_tfa_conc Yes end_node Problem Solved use_anhydrous->end_node reduce_tfa Try 10-25% TFA in anhydrous DCM. Monitor reaction closely. check_tfa_conc->reduce_tfa Yes alternative_pg Consider alternative protecting groups (e.g., Cbz for hydrogenolysis). check_tfa_conc->alternative_pg No, still degrading reduce_tfa->end_node alternative_pg->end_node

Caption: Decision workflow for troubleshooting deprotection issues.

Scenario 2: "I'm observing significant degradation during purification by reverse-phase HPLC with a TFA-containing mobile phase."
  • The Problem: Your crude product appears clean by LC-MS, but after preparative HPLC purification using a standard water/acetonitrile gradient with 0.1% TFA, the isolated fractions contain a large amount of the hydrolyzed carboxylic acid.

  • Why It's Happening: Trifluoroacetic acid (TFA) is a strong acid used to protonate analytes and improve peak shape.[9] A mobile phase containing 0.1% TFA typically has a pH around 2. Your compound is spending a considerable amount of time (from minutes to hours) exposed to these acidic aqueous conditions on the column and in the collection tubes, leading to on-column or post-collection hydrolysis.

  • Solutions & Mitigation Strategies: The goal is to minimize the time your compound spends in a low-pH aqueous environment.

    • Switch to a Milder Acid: Formic acid is a common and effective alternative to TFA.[10] It is less acidic (a 0.1% solution has a pH of ~2.7) and can often provide good chromatography while significantly reducing the rate of hydrolysis. Acetic acid is even milder but may not provide sufficient peak sharpness for all compounds.

    • Optimize the Gradient: Use a faster, more aggressive gradient to reduce the total run time and minimize the compound's residence time on the column.

    • Immediate Neutralization: As fractions are collected from the HPLC, immediately add a small amount of a basic solution (e.g., ammonium hydroxide) to neutralize the acid and raise the pH, thereby quenching the hydrolysis reaction.

    • Work at Low Temperature: If your HPLC system allows, run the purification at a lower temperature (e.g., 4-10 °C) to slow the degradation kinetics.

Mobile Phase AdditiveTypical pH (0.1% in water)VolatilityIon Pairing StrengthHydrolysis Risk
Trifluoroacetic Acid (TFA) ~2.0HighStrongHigh
Formic Acid (FA) ~2.7HighWeakModerate
Acetic Acid (AcOH) ~3.2HighVery WeakLow

Table 1. Comparison of common acidic mobile phase additives for RP-HPLC.[10][11][12]

Scenario 3: "My active pharmaceutical ingredient (API) with an imidazole carboxamide moiety is unstable in a low-pH formulation."
  • The Problem: During stability testing of a liquid formulation for your API, you observe a time-dependent decrease in the concentration of the parent drug and an increase in the carboxylic acid degradant, particularly at lower pH values (e.g., pH < 4).

  • Why It's Happening: The aqueous environment of the formulation, especially if buffered at an acidic pH to enhance solubility or for other formulation reasons, is causing slow hydrolysis of the imidazole carboxamide bond over the product's shelf life.[13]

  • Solutions & Mitigation Strategies: Formulation science offers several strategies to enhance the stability of acid-labile compounds.

    • pH Adjustment & Buffering: The most direct approach is to reformulate at a higher pH where the compound is more stable. Conduct a pH-rate profile study to identify the pH of maximum stability. Use a buffer system (e.g., phosphate or citrate) to maintain this optimal pH.

    • Reduce Water Activity: If feasible for the intended route of administration, consider formulating in a co-solvent system (e.g., with propylene glycol or ethanol) to reduce the overall water activity, which will slow the rate of hydrolysis.

    • Lyophilization (Freeze-Drying): For parenteral drugs, formulating as a lyophilized powder for reconstitution immediately before use is a highly effective strategy to avoid long-term aqueous instability.

    • Prodrug Approach: A more advanced strategy involves chemical modification of the molecule itself. For example, a prodrug could be designed where the imidazole nitrogen is modified in such a way that its basicity is reduced, thereby disfavoring the initial protonation step required for hydrolysis. The prodrug would then be converted to the active API in vivo.

Section 3: Experimental Protocols
Protocol A: General Procedure for Monitoring Hydrolysis by HPLC
  • Preparation: Prepare a stock solution of your imidazole carboxamide of known concentration (e.g., 1 mg/mL) in an organic solvent like acetonitrile or methanol.

  • Reaction Initiation: In a vial, combine your acidic medium (e.g., buffer at a specific pH, or a solution of acid in a solvent) and equilibrate it to the desired temperature.

  • Start Monitoring: At time zero (t=0), add a small aliquot of your stock solution to the acidic medium to achieve the desired final concentration.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., 450 µL of a basic buffer or mobile phase at pH > 8) to stop the hydrolysis.

  • Analysis: Inject the quenched sample onto a pre-equilibrated RP-HPLC system.

  • Data Processing: Record the peak areas for the starting material and the hydrolysis product(s). Plot the percentage of remaining starting material versus time to determine the hydrolysis rate.

Protocol B: Optimized Boc-Deprotection with Milder Acidic Conditions
  • Preparation: Dissolve the N-Boc protected imidazole carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) in anhydrous DCM (e.g., a 25% v/v solution) dropwise to the reaction mixture. The total amount of TFA added should be between 5-10 equivalents.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. Check for the disappearance of the starting material.

  • Quenching: Once the reaction is complete (typically 1-3 hours), cool the mixture back to 0 °C. Slowly add a non-aqueous base such as pyridine or diisopropylethylamine until the mixture is neutral or slightly basic.

  • Workup: Concentrate the mixture in vacuo. The resulting residue can then be directly purified by flash chromatography on silica gel without exposure to an aqueous workup.

References
  • Fife, T. H., & De, N. C. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society.
  • Dixon, J. E., & Bruice, T. C. (1972).
  • Bunton, C. A., et al. (1987). Micellar Effects upon the Acid Hydrolysis of N-Acylimidazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Moir, D., & Henriksen, O. (1989). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography. [Link]

  • Fife, T. H. (1993). Kinetic and Mechanistic Effects of Ease of CN Bond Breaking in Amide Hydrolysis. Accounts of Chemical Research. [Link]

  • Pathak, B., et al. (2023). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Chemistry – An Asian Journal. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Cox, R. A., et al. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry. [Link]

  • Bédard, F., & Biron, E. (2018). Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect. Applied and Environmental Microbiology. [Link]

  • Chromatography Forum Discussion. (2008). TFA alternatives, peptide purification. ChromForum. [Link]

  • Bunton, C. A., et al. (1987). Micellar effects upon the acid hydrolysis of N-acylimidazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ferguson, P. (2025). Sustainability and New Modality Therapeutics: An HPLC 2025 Interview. LCGC International. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Agilent Technologies. (n.d.). HPLC solvents and mobile phase additives. Agilent. [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Forkan, R., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. [Link]

  • Scrimin, P., et al. (2005). Carboxylate−Imidazole Cooperativity in Dipeptide-Functionalized Gold Nanoparticles with Esterase-like Activity. Journal of the American Chemical Society. [Link]

  • Rios, A., et al. (2005). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]

  • Ozimiński, M. A., & Dobrowolski, J. C. (2021). Acid catalysis through N-protonation in undistorted carboxamides: improvement of amide proton sponge acylating ability. New Journal of Chemistry. [Link]

  • Reddy, A. S., & Udgaonkar, J. B. (2017). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Eureka, Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. [Link]

  • Balasubramanian, D. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Journal of Chemical Sciences. [Link]

  • El Seoud, O. A., et al. (1987). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. [Link]

  • Quint, J. N., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Zhang, Q., et al. (2021). Imidazole-Mediated Dual Location Disassembly of Acid-Degradable Intracellular Drug Delivery Block Copolymer Nanoassemblies. Macromolecular Rapid Communications. [Link]

  • Chromatography Forum Discussion. (2013). RP HPLC method for Imidazole. ChromForum. [Link]

  • Bak, A., et al. (2020). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]

  • Chen, P., et al. (2026). Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. Journal of Medicinal Chemistry. [Link]

  • Lin, C. E., et al. (2010). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis. [Link]

  • Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B. [Link]

  • McPolin, O. (2013). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. Blogger. [Link]

Sources

Troubleshooting

separating N1-methyl and N3-methyl imidazole isomers by chromatography

This technical guide is designed to address the chromatographic separation of N-methylimidazole isomers, specifically focusing on the two most common and challenging scenarios: Methylhistidines (biomarkers) and Dimethyli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed to address the chromatographic separation of N-methylimidazole isomers, specifically focusing on the two most common and challenging scenarios: Methylhistidines (biomarkers) and Dimethylimidazole Regioisomers (synthetic intermediates).

Subject: Troubleshooting & Method Development for N1- vs. N3-Methyl Imidazoles

Critical Terminology & Scope Definition

Before beginning method development, you must verify your specific isomer nomenclature. The terms "N1" and "N3" are frequently confused in literature due to conflicting IUPAC (organic chemistry) and Biochemical conventions.[1]

Common NameIUPAC/Biochem SymbolPosition Relative to Side ChainClinical Significance
3-Methylhistidine

-Methylhistidine (Tau)
Tele (Far, N3 in organic)Muscle protein breakdown marker (Actin/Myosin).[2][3]
1-Methylhistidine

-Methylhistidine (Pi)
Pros (Near, N1 in organic)Meat intake marker (Anserine derivative).

Note: For the remainder of this guide, we will use the Greek designations


 (Tau)  and 

(Pi)
to ensure absolute precision.

Part 1: Method Selection (Decision Matrix)

Q: Which chromatographic mode should I choose?

A: The choice depends heavily on your sample matrix and detection method (UV vs. MS). Use the decision tree below to select your starting protocol.

MethodSelection Start Start: Define Analyte Context Bio Biological Samples (Plasma/Urine) Methylhistidines Start->Bio Synth Synthetic Mixtures (1,4- vs 1,5-Dimethylimidazole) Start->Synth MS_Detect Detector: MS/MS? Bio->MS_Detect UV_Detect Detector: UV only? Synth->UV_Detect HILIC Rec: HILIC (ZIC-HILIC or Amide) MS_Detect->HILIC Yes (Avoid non-volatiles) IP_RPLC Rec: IP-RPLC (C18 + Ion Pairing) MS_Detect->IP_RPLC No (UV allows SDS/OSA) UV_Detect->HILIC High Polarity PGC Rec: Porous Graphitic Carbon (Hypercarb) UV_Detect->PGC Geometric Isomers

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte type and detection limits.

Part 2: Methylhistidine Separation ( vs. )

Protocol A: HILIC (Recommended for LC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating these polar, basic isomers without derivatization.

  • Why it works: The

    
     and 
    
    
    
    isomers have distinct dipole moments. The
    
    
    -isomer (1-MH) generally forms a stronger hydration shell, often eluting later than the
    
    
    -isomer (3-MH) on zwitterionic phases.
  • Column Selection: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded phases.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate/Acetate in Water (pH 3.0–4.0).

    • B: Acetonitrile (ACN).[4][5][6]

    • Isocratic Start: 70–80% B is a typical starting point.

Protocol B: Ion-Pairing RPLC (Legacy/UV Methods)

If you lack a HILIC column, you can force retention on C18 using ion-pairing agents.

  • Reagent: Sodium Octanesulfonate (OSA) or Sodium Dodecyl Sulfate (SDS).

  • Mechanism: The anionic surfactant binds to the C18 chain, creating a dynamic ion-exchange surface that retains the positively charged imidazole ring.

  • Warning: Ion-pairing agents are difficult to flush from LC systems and can suppress ionization in Mass Spectrometry. Dedicate a column to this method.

Part 3: Synthetic Regioisomers (1,4- vs. 1,5-Dimethylimidazole)

Q: I cannot separate my synthetic reaction isomers on C18. Why?

A: 1,4- and 1,5-dimethylimidazoles are structural regioisomers with identical mass and very similar hydrophobicities. Standard C18 columns interact primarily based on hydrophobicity, leading to co-elution.

Solution: Shape Selectivity (Porous Graphitic Carbon)
  • Technology: Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb) separate based on the planarity and geometric contact area of the molecule with the graphite surface.

  • Mechanism: The position of the methyl group (N1 vs C4/C5) alters the molecule's ability to lay flat against the graphite sheets.

  • Typical Conditions:

    • Mobile Phase: ACN / Water + 0.1% TFA (Trifluoroacetic acid).

    • Temperature: Elevated temperature (40–60°C) often improves peak symmetry on PGC.

Part 4: Troubleshooting Guide

Issue 1: Severe Peak Tailing

Symptom: The imidazole peak has a "shark fin" shape (Asymmetry factor > 1.5). Root Cause: The basic nitrogen (pKa ~7.0) interacts with acidic silanols (Si-OH) on the silica support.

Potential FixMechanismImplementation
Lower pH Protonates SilanolsAdjust mobile phase pH to < 3.0 (e.g., using Formic Acid). At pH 3, silanols are neutral and do not bind the base.
Increase Buffer Strength Ionic ShieldingIncrease Ammonium Formate from 5 mM to 20 mM. Cations compete for silanol sites.
Switch Column Hardware ChangeUse a "Hybrid" particle (Ethylene-Bridged) or Polymer-based column which lacks silanols.
Issue 2: Retention Time Drift (HILIC)

Symptom: Retention times shift earlier with every injection. Root Cause: HILIC relies on a "water layer" on the bead surface. If the equilibration time is too short, this layer is not fully re-established after the gradient. Solution:

  • Equilibration: HILIC requires 20–30 column volumes of equilibration (vs. 5–10 for RPLC).

  • Sample Diluent: Dissolve samples in the initial mobile phase (e.g., 80% ACN). Injecting 100% water samples disrupts the local water layer, causing peak distortion.

Troubleshooting Flowchart

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Drift RT Drift (HILIC) Problem->Drift CheckpH Check pH Is it > 3.0? Tailing->CheckpH CheckEquil Check Equilibration Is it < 20 Col. Vols? Drift->CheckEquil LowerpH Action: Lower pH to ~3.0 (Suppresses Silanols) CheckpH->LowerpH Yes IncreaseEquil Action: Increase Re-equilibration time CheckEquil->IncreaseEquil Yes CheckDiluent Check Diluent Is it 100% Water? CheckEquil->CheckDiluent No MatchDiluent Action: Match Diluent to Mobile Phase (e.g., 75% ACN) CheckDiluent->MatchDiluent Yes

Figure 2: Step-by-step troubleshooting for common imidazole separation failures.

References

  • IUPAC Nomenclature & Clinical Relevance

    • Source: Human Metabolome D
    • Title: Metabolism and Physiological Effects of 3-Methylhistidine (Tau-Methylhistidine).
    • Link:

  • HILIC Separation of Methylhistidines

    • Source: MDPI (Separ
    • Title: Cost-Effective Simultaneous Determination of - and -Methylhistidine in Dairy Bovine Plasma Using HILIC-MS/MS.
    • Link:

  • Regioisomer Separation (Synthetic)

    • Source: MDPI (Processes).
    • Title: 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.[7]

    • Link:

  • Troubleshooting Peak Tailing

    • Source: LCGC Intern
    • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.
    • Link:

Sources

Optimization

minimizing side reactions during imidazole carboxamide formation

Welcome to the Technical Support Center for Heterocyclic Chemistry. Topic: Minimizing Side Reactions During Imidazole Carboxamide Formation Ticket ID: #IMC-CDI-OPT Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry.

Topic: Minimizing Side Reactions During Imidazole Carboxamide Formation Ticket ID: #IMC-CDI-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Amphoteric" Challenge

Synthesizing imidazole carboxamides (e.g., precursors to dacarbazine, temozolomide, or novel kinase inhibitors) presents a unique "double-edged" challenge. Unlike standard peptide couplings, the imidazole ring itself is nucleophilic. When you activate an imidazole-carboxylic acid, you risk autocatalytic self-acylation (polymerization) or competitive N-acylation of the ring nitrogen rather than the desired exocyclic amine.

This guide focuses on the most robust method for this transformation: 1,1'-Carbonyldiimidazole (CDI) mediated coupling , while addressing the critical side reactions of urea formation, hydrolysis, and regioselectivity errors.

Part 1: The Reaction Landscape (Mechanism & Failure Modes)

To troubleshoot, we must first visualize the invisible competition occurring in your flask. The diagram below maps the "Happy Path" (Amide Formation) against the three most common "Sad Paths."

G Start Imidazole-COOH + CDI Inter Acyl-Imidazole (Activated Intermediate) Start->Inter -CO2 (Induction Period) Urea Sym. Urea Byproduct (R-NH-CO-NH-R) Start->Urea Amine added too early Product Target Imidazole Carboxamide Inter->Product + Amine Hydrolysis Reverted Acid (Hydrolysis) Inter->Hydrolysis Wet Solvent NAcyl N-Acyl Imidazole (Regio-isomer) Inter->NAcyl Unprotected Ring N Amine Add Amine (R-NH2)

Figure 1: Reaction pathway analysis for CDI-mediated coupling. Green path indicates success; red dashed paths indicate critical failure modes.

Part 2: Troubleshooting Modules

Module 1: The "Urea" Dead-End

Symptom: You isolate a highly insoluble white solid that is neither starting material nor product. Mass spec shows a dimer of your amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
Root Cause:  Premature addition of the amine.
Technical Explanation:  CDI reacts with carboxylic acids to release CO₂ and form the acyl-imidazole. However, CDI reacts faster with primary amines to form isocyanates, which then react with another equivalent of amine to form a symmetric urea.
Corrective Protocol: 
  • The CO₂ Watch: Do not add the amine immediately. Stir the Acid + CDI mixture until all effervescence ceases (typically 30–60 mins at RT).

  • The Nitrogen Sweep: Use a nitrogen bubbler to visualize gas evolution. Only when the bubbles stop is the acyl-imidazole fully formed and the excess CDI consumed (or decomposed).

Module 2: Regioselectivity (N- vs. C-Acylation)

Symptom: Low yield of the amide; formation of unstable intermediates. Root Cause: The imidazole ring nitrogen (pKa ~14.5) competes with the amine. Technical Explanation: If your starting material is an imidazole-carboxylic acid (e.g., 4-imidazolecarboxylic acid), the "activated" acyl-imidazole species can undergo intramolecular or intermolecular attack by the ring nitrogen of another molecule. Corrective Protocol:

  • Protection is Key: If possible, use 1-Boc or 1-SEM protected imidazole acids. This sterically and electronically shuts down the ring nitrogen.

  • One-Pot "Transfer": If you cannot protect, you must rely on thermodynamics. The N-acyl imidazole (side product) is still an activated species. Heating the reaction (40–60°C) after amine addition can force the acyl group to transfer from the ring nitrogen to the primary amine (which forms a more stable amide bond).

Module 3: Moisture Management

Symptom: Re-isolation of starting carboxylic acid. Root Cause: Hydrolysis of the Acyl-Imidazole. Technical Explanation: The acyl-imidazole intermediate is highly sensitive to moisture. It hydrolyzes back to the carboxylic acid and imidazole. Corrective Protocol:

  • Solvent: Use anhydrous DMF or THF (water <50 ppm).

  • Reagent Quality: CDI is hygroscopic.[1] If your CDI is "caked" or sticky, it is partially hydrolyzed. Use fresh, free-flowing white powder.

Part 3: Optimized Experimental Protocol

Protocol: Synthesis of Imidazole-4-Carboxamide using CDI Target Scale: 1.0 mmol

ReagentEquivalentsRoleNotes
Imidazole-4-carboxylic acid 1.0 eqSubstrateDry thoroughly before use.
CDI 1.1 - 1.2 eqCoupling AgentCRITICAL: Fresh, free-flowing powder.
Amine (R-NH₂) 1.1 eqNucleophileDry; free base preferred over HCl salt.
Anhydrous DMF [0.2 - 0.5 M]SolventTHF is alternative if solubility permits.

Step-by-Step Workflow:

  • Activation Phase (The "Induction"):

    • Charge a flame-dried flask with Imidazole-carboxylic acid (1.0 eq) and Anhydrous DMF under

      
      .
      
    • Add CDI (1.1 eq) in a single portion.

    • Observation Point: Vigorous evolution of CO₂ gas will occur.

    • HOLD: Stir at Room Temperature (RT) for 60 minutes. Ensure gas evolution has completely stopped.

  • Coupling Phase:

    • Add the Amine (1.1 eq).

    • Note: If using an amine hydrochloride salt, add 1.1 eq of TEA or DIPEA before adding the amine to the reaction mixture.

    • Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C to promote the breakdown of any stable N-acyl imidazole intermediates.

  • Workup (The "Imidazole Wash"):

    • The byproduct of CDI is free imidazole, which is water-soluble.

    • Dilute reaction with EtOAc.

    • Wash sequence:

      • Water (removes DMF and free imidazole).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine.[2]

    • Dry over

      
       and concentrate.
      

Part 4: FAQ - Rapid Troubleshooting

Q1: My product is water-soluble, and I lost it during the aqueous workup. How do I remove the imidazole byproduct?

  • A: If your carboxamide product is polar, avoid aqueous extraction. Instead, evaporate the DMF/THF. Triturate the residue with Chloroform or Ether . The free imidazole byproduct is soluble in chloroform, while many polar amides precipitate. Alternatively, use a short silica plug (imidazole trails on silica).

Q2: Can I use EDC/HOBt instead of CDI?

  • A: Yes, but CDI is often preferred for imidazole acids because the urea byproduct of EDC is difficult to separate from polar imidazole products. If you must use EDC, use EDC-HCl so the urea is water-soluble.

Q3: I see a "double mass" peak (M+M). Is this the urea?

  • A: Likely yes. Calculate the mass: If it is

    
    , it is the urea. This confirms you added the amine before the CDI fully activated the acid.
    

References

  • CDI Coupling Mechanism & Kinetics

    • Armstrong, A., et al. "Kinetic Resolution of Amines via CDI-Mediated Acylation." J. Org.[2] Chem. (Standard mechanistic baseline for acyl-imidazole formation).

    • Vertex AI Search Result 1.4: Thieme Connect - "The mechanism of CDI-mediated acylation... The first step involves a partial protonation... leading to an activated species."[1]

    • 1[1][3][4][5][6][7][8][9][10][11]

  • Regioselectivity in Imidazole Acylation

    • BenchChem Technical Support.[7] "Enhancing Regioselectivity of Imidazole Substitution Reactions." (Discusses steric control and protecting groups like SEM).

    • 7[1][3][4][5][6][7][8][9][10][11][12]

  • Synthesis of Coumarin-Imidazole Carboxamides

    • PubMed (NIH). "Carbonyldiimidazole (CDI) Mediated Facile Synthesis... of Coumarin-3-carboxamide Derivatives."[13] (Validates the CDI protocol for heterocyclic carboxamides).

    • 13[1][3][4][6][8][11]

Sources

Troubleshooting

Technical Support: Optimizing Reaction Temperature for Imidazole Amide Coupling

Introduction: The Imidazole Paradox Coupling imidazole-containing substrates (e.g., Histidine derivatives, amino-imidazoles) presents a unique "double-edged sword" in amide bond formation. The imidazole ring is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Paradox

Coupling imidazole-containing substrates (e.g., Histidine derivatives, amino-imidazoles) presents a unique "double-edged sword" in amide bond formation. The imidazole ring is not merely a passive bystander; it is an amphoteric heterocycle that can act as both a nucleophile and a base.

The Core Challenge:

  • Racemization (The Thermal Threat): The

    
    -nitrogen of the imidazole ring can act as an intramolecular base, abstracting the 
    
    
    
    -proton of the activated amino acid. This leads to rapid epimerization (loss of chirality), a process exponentially accelerated by heat.
  • Regioselectivity (The Kinetic Threat): Without protection, the imidazole nitrogen competes with the primary amine for the activated ester, leading to undesired

    
    -acyl imidazole byproducts.
    

This guide moves beyond generic "room temperature" advice. We define precise thermal windows based on the specific coupling reagent used, ensuring you balance reaction kinetics with stereochemical integrity.

Module 1: Diagnostic Workflow

Before heating your reaction, determine your thermal safety margin based on your reagents and protecting group strategy.

TemperatureOptimization Start START: Select Substrate Type Prot Imidazole N-Protected (Trt, Boc, Bom) Start->Prot Unprot Imidazole N-Unprotected (Free NH) Start->Unprot Reagent Select Coupling Reagent Prot->Reagent Risk CRITICAL RISK: N-Acyl Imidazole Formation Unprot->Risk T3P Reagent: T3P (Propylphosphonic Anhydride) Reagent->T3P HATU Reagent: HATU / EDC Reagent->HATU TempHigh Safe to Heat (25°C to 50°C) Monitor by LCMS T3P->TempHigh Low Epimerization Risk TempLow STRICT CRYOGENIC (-10°C to 0°C) Do Not Heat HATU->TempLow High Epimerization Risk Risk->Reagent If unavoidable

Figure 1: Decision matrix for thermal regulation based on substrate protection and coupling reagent selection.

Module 2: Troubleshooting & Causality

Issue 1: High Rates of Racemization (Epimerization)

Symptom: You observe a split peak in HPLC/LCMS (e.g., 50:50 or 80:20 ratio of isomers) after the reaction. Root Cause: "Self-Catalyzed Abstraction." When an imidazole-carboxylic acid (like Histidine) is activated, the imidazole ring's basic nitrogen is perfectly positioned to abstract the proton from the chiral


-carbon. This forms a planar enol intermediate, destroying chirality.
  • Temperature Factor: This abstraction has a significant activation energy. At >20°C, the rate of proton abstraction often exceeds the rate of amine attack.

  • Reagent Factor: Highly reactive reagents (HATU) generate O-At esters that are excellent leaving groups but also highly electron-withdrawing, increasing the acidity of the

    
    -proton.
    

Corrective Action:

  • Switch Reagent: Move to T3P (Propylphosphonic anhydride) . T3P activates the acid as a mixed anhydride.[1] The byproduct is acidic/neutral, preventing the "base-catalyzed" racemization loop common with HATU/DIPEA systems [1].

  • Thermal Throttling: If you must use HATU, maintain the reaction at -10°C to 0°C for the entire duration. Do not warm to room temperature until quench.

Issue 2: Reaction Stalls / Low Yield

Symptom: Starting material remains after 24 hours at 0°C. Root Cause: Kinetic trapping. While 0°C protects chirality, it slows the intermolecular collision frequency. Imidazole substrates can be bulky (steric hindrance). Corrective Action:

  • The T3P Ramp: Unlike HATU, T3P is thermally stable and resists causing racemization even at elevated temperatures.

  • Protocol: Start at 0°C. If conversion is <50% after 2 hours, ramp temperature to 35-45°C . T3P has been validated to maintain >99% ee (enantiomeric excess) even at 50°C for imidazole substrates [2].

Issue 3: Regioselectivity Failure (N-Acyl Imidazole)

Symptom: Mass spec shows correct mass, but NMR indicates the amide bond is on the imidazole ring, not the target amine. Root Cause: The imidazole nitrogen is a better nucleophile than many anilines or sterically hindered amines. Corrective Action:

  • Mandatory Protection: Use Trityl (Trt) or Boc protection on the imidazole ring.

  • pH & Temperature: If protection is impossible, perform the reaction at pH 5.5-6.0 (where the imidazole is protonated and less nucleophilic) and keep T < 0°C.

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Scale-up, high chiral purity requirements, and stubborn substrates.

Reagents:

  • Substrate (Acid): 1.0 equiv

  • Amine: 1.1 equiv

  • T3P (50% in EtOAc/DMF): 1.5 - 2.0 equiv

  • Base (DIPEA/NMM): 2.5 - 4.0 equiv

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.

Step-by-Step:

  • Dissolution: Dissolve Acid and Amine in EtOAc (or DMF) at 20°C .

  • Base Addition: Add DIPEA. Note: No reaction occurs yet; T3P requires base to activate.

  • Cooling: Cool the mixture to 0°C .

  • T3P Addition: Add T3P solution dropwise over 5-10 minutes.

    • Why? Controls the exotherm of anhydride formation.

  • Activation Phase: Stir at 0°C for 30 minutes .

  • Thermal Ramp:

    • Check LCMS. If conversion is slow, warm to 25°C .

    • If still slow after 2h, heat to 45-50°C . (T3P is uniquely safe for this).

  • Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble (huge advantage over DCC/EDC ureas).[2]

Protocol B: The "Kinetic" Method (HATU/Low Temp)

Best for: Small scale, very fast reactions, HTS (High-Throughput Screening).

Reagents:

  • HATU: 1.05 equiv

  • DIPEA: 2.0 equiv

  • Solvent: DMF (Required for solubility).[3]

Step-by-Step:

  • Pre-Cooling (Critical): Dissolve the Acid in DMF and cool to -10°C (Ice/Salt bath).

  • Activation: Add HATU and 1.0 equiv of DIPEA. Stir for only 2-5 minutes .

    • Warning: Prolonged activation of His-derivatives with HATU leads to racemization.

  • Coupling: Immediately add the Amine (pre-chilled) and the remaining DIPEA.

  • Incubation: Maintain at 0°C . DO NOT HEAT.

  • Quench: Quench with dilute acid or water immediately upon completion (usually <1 hour).

Module 4: Comparative Data

Table 1: Coupling Reagent Performance with Imidazole Substrates

ReagentRecom. Temp RangeRacemization RiskSoluble Byproducts?Application Note
T3P 0°C to 50°CLow Yes Best for scale-up & purity. Slow kinetics but safe to heat.
HATU -10°C to 0°CHigh (if heated)NoFast, but dangerous for chirality. strictly cold.
EDC/HOBt 0°C to 20°CModerateYes (mostly)Classical method. Slower than HATU, higher risk than T3P.
CDI -20°C to 0°CModerateNoGas evolution (

). Good for "one-pot" but moisture sensitive.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the imidazole coupling? A: Avoid it. While microwaves accelerate kinetics, the localized superheating creates "hot spots" that instantly trigger racemization in imidazole substrates. If you must use heat, use a conventional oil bath with T3P, not microwaves with HATU/BOP.

Q: My T3P reaction is cloudy in EtOAc. Should I switch to DMF? A: Not necessarily. T3P is supplied in EtOAc. If your substrate is insoluble, try adding N-Methyl-2-pyrrolidone (NMP) or DMF as a co-solvent (10-20% v/v). Avoid switching entirely to DMF if possible, as EtOAc facilitates a much cleaner aqueous workup (T3P byproducts wash out easily).

Q: Why do you recommend T3P over HATU specifically for Histidine/Imidazole? A: It comes down to the mechanism. HATU forms an active ester that is highly susceptible to base-catalyzed proton abstraction (racemization). T3P forms a mixed anhydride. The breakdown of the T3P intermediate is less conducive to the formation of the oxazolone species that drives racemization [1][3].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides.[2] Organic Process Research & Development, 15(6).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization.[4] Chemical Society Reviews, 38, 606-631.

Sources

Optimization

removing unreacted methylamine from imidazole carboxamide product

This guide is designed for organic chemists and process scientists dealing with the synthesis of imidazole carboxamides (e.g., intermediates for Temozolomide or Dacarbazine analogs). It addresses the specific physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process scientists dealing with the synthesis of imidazole carboxamides (e.g., intermediates for Temozolomide or Dacarbazine analogs). It addresses the specific physicochemical challenge of separating a small, basic, polar amine (Methylamine) from a basic, polar heteroaromatic amide (Imidazole Carboxamide).

Topic: Removing Unreacted Methylamine from Imidazole Carboxamide Products

Document ID: TSC-PUR-042 Last Updated: February 16, 2026 Applicable Chemistry: Amidation of imidazole esters/acid chlorides with methylamine.

Executive Summary: The Separation Challenge

The core difficulty in this purification lies in the overlapping physicochemical properties of the impurity and the product.

  • Basicity: Both methylamine (

    
    ) and the imidazole ring (
    
    
    
    ) are basic. Standard acid washes often protonate and extract both into the aqueous phase.
  • Polarity: Imidazole carboxamides are highly polar and often water-soluble, making aqueous extraction (DCM/Water partitioning) inefficient or leading to product loss.

  • Nucleophilicity: Both species possess nucleophilic nitrogen atoms, complicating electrophilic scavenging if selectivity is not controlled.

Module 1: The Volatility Protocol (Primary Strategy)

Best for: Large excess of methylamine; robust products stable at pH > 11.

Methylamine is a gas at room temperature (bp -6.3°C). However, it is often trapped as a hydrochloride salt (


) or hydrogen-bonded in polar solvents. You must break the salt/solvation shell to remove it.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of Methanol or Water .

  • Basification (The Critical Step):

    • Add 2M NaOH or Saturated

      
        until the pH reaches > 11.0 .
      
    • Why? At pH 11, Methylamine (

      
       10.6) exists as the free base (
      
      
      
      ). The imidazole ring (
      
      
      ~6-7) is neutral. The amide proton (
      
      
      > 15) remains protonated.
  • Azeotropic Removal:

    • Concentrate the mixture on a rotary evaporator at 40-50°C .

    • Co-evaporation: Add fresh Methanol or Ethanol and re-evaporate 3x. The methylamine free base will co-distill with the alcohol.

  • Workup:

    • The residue now contains Product + Inorganic Salts (NaCl/KCl).

    • Triturate the solid residue with hot Ethanol or IPA (Isopropyl Alcohol) . The organic product will dissolve; inorganic salts will remain suspended.

    • Filter and evaporate the filtrate to yield the methylamine-free product.

⚠️ Caution: Ensure your fume hood is active. Methylamine gas is toxic and has a potent fishy odor.

Module 2: The "Sweet Spot" pH Extraction

Best for: Products with moderate lipophilicity (soluble in DCM or EtOAc).

If your product is soluble in organic solvents, you can leverage the


 difference (

) between methylamine and the imidazole ring.
Compound

(Conjugate Acid)
Species at pH 8.5Solubility at pH 8.5
Methylamine 10.6Cationic (

)
Aqueous Phase
Imidazole Product ~6.0 - 7.0Neutral (

)
Organic Phase
Protocol:
  • Dissolve crude in DCM (Dichloromethane) or n-Butanol (if very polar).

  • Prepare a Phosphate Buffer (0.5M, pH 8.5) .

  • Wash the organic layer 3x with the pH 8.5 buffer.

    • Mechanism:[1][2][3] The buffer holds the pH steady. Methylamine remains protonated and partitions into the water. The imidazole ring is deprotonated (neutral) and stays in the organic layer.

  • Dry organic layer over

    
     and evaporate.
    
Module 3: Solid-Phase Scavenging (High Purity)

Best for: Final polishing (removing <5% residual amine) or high-throughput synthesis.

Use a polymer-supported scavenger resin to covalently trap the methylamine.

  • Recommended Resin: PS-Isocyanate or PS-Benzaldehyde .

  • Selectivity Logic: Methylamine is a primary amine (highly nucleophilic). The product is a secondary amide (non-nucleophilic) or a sterically hindered imidazole nitrogen. The resin reacts selectively with the methylamine.

Workflow Diagram (Graphviz)

ScavengingWorkflow Start Crude Mixture (Product + MeNH2) Resin Add PS-Isocyanate Resin (3-4 equivalents relative to impurity) Start->Resin Stir Stir/Shake RT, 2-16 hours Resin->Stir Filter Filtration (Remove Resin) Stir->Filter End Filtrate (Pure Product) Filter->End Liquid Waste Solid Waste (Resin-NHMe Urea) Filter->Waste Solid

Caption: Selective removal of methylamine using PS-Isocyanate resin. The impurity becomes covalently bound to the solid support.

Troubleshooting & FAQ

Q1: My product is water-soluble. The pH 8.5 wash (Module 2) extracted my product into the water. What now?

  • Answer: Do not use simple extraction. Switch to Module 1 (Basify & Evaporate) . Alternatively, use a "Salting Out" extraction: Saturate the aqueous phase with NaCl to push the organic product into the organic layer (n-Butanol is recommended for water-soluble imidazoles).

Q2: I used the Volatility Method (Module 1), but the NMR still shows a methylamine peak.

  • Answer: You likely formed a "sticky" salt or inclusion complex.

    • Fix: Dissolve the residue in 1M NaOH (ensure high pH) and extract continuously with DCM or Chloroform for 24 hours. The continuous refreshing of the solvent helps break the complex.

    • Note: Methylamine chemical shift in

      
       is approx. 
      
      
      
      2.4-2.5 ppm (singlet/broad). Ensure you aren't confusing it with the N-methyl group of your amide product (usually
      
      
      2.8-3.0 ppm, doublet).

Q3: Can I use standard Silica Gel Chromatography?

  • Answer: Difficult. Both compounds streak on silica due to basicity.

    • Fix: You must modify the mobile phase. Use DCM:MeOH:NH4OH (90:10:1) . The Ammonium Hydroxide competes for the acidic sites on the silica, sharpening the peaks. However, methylamine is often invisible on UV; use Ninhydrin stain to track the impurity.

Q4: Is there a "Green Chemistry" alternative?

  • Answer: Yes. Recrystallization .

    • Many imidazole carboxamides crystallize well from Water/Ethanol mixtures. Methylamine remains highly soluble in the mother liquor. Heat the mixture to reflux in Ethanol, add water until turbid, then cool slowly.

Decision Matrix: Which Method to Choose?
ScenarioRecommended MethodWhy?
Product is Water Soluble Module 1 (Volatility) Avoids phase separation issues.
Product is Lipophilic Module 2 (pH Wash) Fastest; scalable for kilograms.
<50 mg Scale / High Value Module 3 (Resin) Minimal loss; no workup required.
Methylamine is HCl Salt Module 1 (with NaOH) Salt must be broken to be volatile.
References
  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Synthesis of Imidazole Derivatives . Journal of Medicinal Chemistry. (General workup procedures for carboxamide synthesis). 4

  • Methylamine Hydrochloride Properties & Removal . Organic Syntheses, Coll.[5] Vol. 1, p.347 (1941). (Detailed volatility and salt formation data). 6[1][4][7]

  • pKa of Imidazole Derivatives . National Institutes of Health (PubChem). (Data supporting the pKa ~6-7 range for imidazole ring).[8] 9[4]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Imidazole Reactions

Introduction Welcome to the technical support center for synthetic strategies involving 2-substituted imidazoles. These heterocycles are pivotal building blocks in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for synthetic strategies involving 2-substituted imidazoles. These heterocycles are pivotal building blocks in medicinal chemistry and materials science. However, the substituent at the C2 position often introduces significant steric hindrance, complicating subsequent functionalization, particularly at the N1/N3 positions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers navigate these synthetic challenges.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of derivatives of 2-substituted imidazoles. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Problem 1: Low or No Yield in N-Arylation of a 2-Substituted Imidazole

Question: I am attempting a Buchwald-Hartwig N-arylation of my 2-tert-butylimidazole with 2-bromo-toluene, but I am only recovering starting material. What is going wrong?

Answer: This is a classic issue of severe steric hindrance. The bulky 2-tert-butyl group on the imidazole and the ortho-methyl group on the aryl halide create a sterically demanding environment around the reaction center. Standard Buchwald-Hartwig conditions often fail in such cases. The primary reasons for failure are:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to add to the sterically hindered aryl halide.

  • Poor Ligand-Metal Coordination: The imidazole itself can act as a ligand, inhibiting the formation of the active Pd(0)-phosphine complex.[1]

  • Difficult Reductive Elimination: The final bond-forming step is slow due to the steric clash between the two bulky coupling partners.

Solutions & Troubleshooting Steps:

  • Ligand Selection is Critical: For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential.[2][3] They promote both oxidative addition and reductive elimination. Move away from simpler ligands like PPh₃ and consider specialized biarylphosphine ligands.

    • Graphviz Diagram: Troubleshooting Workflow for Failed N-Arylation

      Troubleshooting_NArylation start Failed N-Arylation (2-Subst. Imidazole) ligand Step 1: Change Ligand Try Bulky Biaryl Phosphines: - XPhos - RuPhos - BrettPhos Rationale: Facilitates oxidative addition and reductive elimination. start->ligand Initial Attempt Fails base Step 2: Modify Base Switch to a weaker, non-nucleophilic base: - K₃PO₄ - Cs₂CO₃ Rationale: Minimizes side reactions and promotes catalyst turnover. ligand->base No Improvement success Successful Coupling ligand->success Yield Improves catalyst Step 3: Consider Copper Catalysis Switch to Ullmann Conditions: - CuI / Ligand (e.g., Phenanthroline) Rationale: Different mechanism, often more effective for N-arylation of azoles. [4][5] base->catalyst Still Low Yield base->success Yield Improves catalyst->success Yield Improves

  • Switch to a Copper-Catalyzed System (Ullmann Coupling): Copper-based catalysts often provide a more effective system for the N-arylation of imidazoles, especially when palladium systems fail. [4][5]The Ullmann reaction mechanism is different and can be less sensitive to the specific type of steric hindrance that challenges palladium catalysts. [6]A combination of CuI with a phenanthroline-type ligand can be highly effective. [4]

  • Modify Base and Solvent: Strong bases like NaOtBu can sometimes lead to side reactions. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can be beneficial. Aprotic polar solvents like dioxane, toluene, or DMF are typically used.

  • Protocol Example: Copper-Catalyzed N-Arylation of a Hindered Imidazole

    • To an oven-dried Schlenk tube, add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (7.5 mol%), and Cs₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the 2-substituted imidazole (1.0 equiv.) and the aryl halide (1.2 equiv.).

    • Add anhydrous dioxane or DMF as the solvent.

    • Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography. This protocol is adapted from methodologies known to be effective for hindered substrates. [4]

Problem 2: N1 vs. N3 Selectivity Issues in N-Alkylation

Question: I am trying to N-alkylate my 2,4-disubstituted imidazole and getting an inseparable mixture of N1 and N3 isomers. How can I control the regioselectivity?

Answer: Regioselectivity in the N-alkylation of unsymmetrical imidazoles is a common challenge governed by a delicate balance of steric and electronic factors.

  • Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen. If you have a bulky substituent at the C4(5) position, alkylation will favor the nitrogen further away from it. Likewise, using a bulkier alkylating agent (e.g., isopropyl iodide vs. methyl iodide) can enhance selectivity for the less hindered nitrogen atom. [7]* Electronic Control: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, directing the alkylation to the more distant, more nucleophilic nitrogen. [7]* Protecting Group Strategy: When direct alkylation fails to provide selectivity, a protecting group strategy is the most robust solution. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful as it can direct subsequent functionalization. A "SEM-switch" strategy has been developed where the SEM group can be transposed from N1 to N3, allowing for sequential, regioselective C-H arylation at different positions. [8]

    • Graphviz Diagram: Regioselectivity Control

      Regioselectivity_Control cluster_steric Steric Approach cluster_electronic Electronic Approach Bulky_R4 Bulky R4 group N1_Alkylation Favors N1 Alkylation Bulky_R4->N1_Alkylation Bulky_Alkyl Bulky Alkylating Agent Bulky_Alkyl->N1_Alkylation EWG_R4 EWG at R4 N1_Alkylation_E Favors N1 Alkylation EWG_R4->N1_Alkylation_E

      Caption: Factors influencing regioselectivity in N-alkylation.

Problem 3: Difficulty with C-H Functionalization at C4 or C5

Question: My attempts to perform a direct C-H arylation on the C4/C5 position of my N-methyl-2-phenylimidazole are failing, with arylation occurring at the C2 position of the phenyl ring instead. What can I do?

Answer: Direct C-H activation on the imidazole core can be challenging, and the directing group effect of the imidazole nitrogen can sometimes favor functionalization of substituents over the core itself. The 2-substituent also sterically shields the C4 and C5 positions.

Solutions & Troubleshooting Steps:

  • Catalyst and Ligand Choice: Nickel-based catalyst systems have emerged as powerful tools for C-H functionalization of azoles, including imidazoles. [9][10][11][12]A system composed of Ni(OTf)₂ and a bulky phosphine ligand like 1,2-bis(dicyclohexylphosphino)ethane (dcype) can be effective. [9][11]* Solvent Effects: The choice of solvent can be critical. Tertiary alcohols, such as t-amyl alcohol, have been shown to be uniquely effective in promoting nickel-catalyzed C-H arylation of imidazoles. [9][10][11]* Protecting Group/Directing Group Strategy: Using a removable directing group on the N1 nitrogen can be a highly effective strategy. The SEM group, for instance, has been used to control the regioselective arylation of all three C-H bonds of the imidazole core. [8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst system for my hindered substrate?

A1: The choice depends on the specific transformation. The table below provides a starting point for common reactions.

Reaction TypePrimary ChallengeRecommended Catalyst SystemKey Considerations
N-Arylation Steric hindrance from 2-substituent and/or ortho-substituted aryl halide.1. Pd-based: Pd₂(dba)₃ with a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos). [1][2][3] 2. Cu-based: CuI with a phenanthroline or diamine ligand. [4][13]Copper systems are often more successful for heavily substituted azoles. [4]
N-Alkylation Regioselectivity with unsymmetrical imidazoles.Generally base-mediated (e.g., NaH, K₂CO₃) without a metal catalyst.Steric bulk of the alkylating agent and electronic nature of imidazole substituents determine selectivity. [7]
C-H Arylation Low reactivity of imidazole C-H bonds; directing group effects.Ni-based: Ni(OTf)₂ with a dcype ligand in t-amyl alcohol. [9][11][12]Pd-based: Pd(OAc)₂ with specialized ligands, often requiring a directing group. [8]Nickel catalysis can be more cost-effective and offers unique reactivity for C-O electrophiles. [10]

Q2: When should I consider using microwave irradiation?

A2: Microwave-assisted organic synthesis (MAOS) is an excellent strategy for overcoming high activation barriers, which are common in sterically hindered reactions. It offers rapid heating, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles. [14][15][16]It is particularly useful for difficult cyclizations to form the imidazole ring itself or for challenging cross-coupling reactions that are sluggish under conventional heating. [15][16] Q3: What is the role of the base and solvent in these reactions?

A3:

  • Base: The base serves multiple roles. In N-functionalization, it deprotonates the imidazole N-H to form the nucleophilic imidazolide anion. In cross-coupling cycles, it acts as a scavenger for the acid produced and helps regenerate the active catalyst. For hindered substrates, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over alkoxides to avoid side reactions.

  • Solvent: The solvent's polarity and coordinating ability are crucial. Aprotic polar solvents (DMF, Dioxane, Toluene) are common for cross-coupling as they solubilize the reactants and catalyst components. As mentioned, tertiary alcohols have been found to have a uniquely beneficial effect in certain nickel-catalyzed C-H activations. [9][11]In some cases, solvent choice can even switch the chemoselectivity of a reaction. [17]

References

  • Microwave-assisted facile synthesis of 2-substituted 2-imidazolines.Semantic Scholar.
  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO.LOCKSS.
  • One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles.Springer.
  • Subtle steric differences reveal a model for Ni cross-coupling success.Princeton University.
  • Synthesis of 2,4-Disubstituted Imidazoles via Nucleophillic Catalysis.University of Huddersfield Research Portal.
  • A convenient approach for the synthesis of imidazole derivatives using microwaves.Der Pharma Chemica.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.The Journal of Organic Chemistry.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.PMC.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.PMC.
  • C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activ
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.MDPI.
  • Catalytic C-H Activ
  • C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation.
  • C–H activation of 2H-imidazoles and our design.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Ullman reaction of imidazoles with 2‐chloro‐N‐methylnicotinamides...
  • C(sp2)
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Applic
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.PMC.
  • Recent advances in the synthesis of highly substituted imidazolidines.RSC Publishing.
  • Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links.PMC.
  • Synthesis of imidazobenzothiazine and primidobenazothiazine derivatives via the classic Ullmann cross-coupling reaction...
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Deriv
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Synthesis of 2-imidazolones and 2-iminoimidazoles.PMC.
  • C–H arylation and alkenylation of imidazoles by nickel c
  • Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands.Wiley Online Library.
  • C-H arylation and alkenylation of imidazoles by nickel c
  • Ullmann Reaction.Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.Syracuse University.
  • Recent developments in selective N-arylation of azoles.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.Semantic Scholar.
  • N-alkylation of imidazole by alkaline carbons.
  • Recent advances in the synthesis of imidazoles.Organic & Biomolecular Chemistry (RSC Publishing).
  • “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles.RSC Publishing.

Sources

Optimization

Technical Support Center: Purification of N,2-dimethyl-1H-imidazole-5-carboxamide

Answering the user's request to create a technical support center for the purification of N,2-dimethyl-1H-imidazole-5-carboxamide. Introduction Welcome to the technical support center for the purification of N,2-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the purification of N,2-dimethyl-1H-imidazole-5-carboxamide.

Introduction Welcome to the technical support center for the purification of N,2-dimethyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. The following sections provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during purification from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude mixture of N,2-dimethyl-1H-imidazole-5-carboxamide?

A1: The impurity profile depends heavily on the synthetic route. A common route would be the amidation of 1,2-dimethyl-1H-imidazole-5-carboxylic acid. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 1,2-dimethyl-1H-imidazole-5-carboxylic acid is a primary impurity. Its acidic nature can be exploited for purification.

  • Coupling Reagents/Byproducts: If using peptide coupling agents (e.g., EDC, HATU), their urea or triazine byproducts will be present.

  • Chlorinating Agent Byproducts: If the synthesis proceeds via an acid chloride, residual thionyl chloride or oxalyl chloride byproducts may be present[1].

  • Solvents: Residual reaction solvents (e.g., DMF, THF, Dichloromethane).

  • Side-Reaction Products: Potential for N-acylation at the other imidazole nitrogen or dimer formation, although less common.

  • Degradation/Oxidation Products: Imidazole rings can be susceptible to oxidation, leading to colored impurities[2].

Q2: What is the best initial purification strategy for a new batch of crude N,2-dimethyl-1H-imidazole-5-carboxamide?

A2: For a new crude batch of an unknown purity profile, a multi-step approach is recommended.

  • Initial Analysis: Run a Thin-Layer Chromatography (TLC) plate in a few solvent systems (e.g., 10% Methanol in Dichloromethane and 5-10% Ethyl Acetate in Hexane) to visualize the number of components. An NMR of the crude material can also be invaluable.

  • Aqueous Workup/Acid-Base Extraction: If the starting material was the corresponding carboxylic acid, an initial wash with a mild aqueous base (like sodium bicarbonate solution) can effectively remove it. The basic imidazole nitrogen allows the product to be extracted into an acidic aqueous layer if necessary, leaving non-basic impurities behind[3][4].

  • Recrystallization: This is the most efficient method for removing small amounts of impurities from a largely pure solid. It is scalable and cost-effective[2][5]. See Protocol 1 for a detailed method.

  • Column Chromatography: If TLC indicates a complex mixture of byproducts with similar polarity to your product, column chromatography is the most powerful tool for achieving high purity[2][6].

The following workflow provides a general decision-making process:

G start Crude Product tlc Analyze by TLC & NMR start->tlc workup Perform Aqueous Workup / Acid-Base Extraction tlc->workup is_solid Is the product a solid? workup->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes chromatography Perform Column Chromatography (Protocol 2) is_solid->chromatography No (Oil) purity_check1 Check Purity (TLC/NMR) recrystallize->purity_check1 purity_check1->chromatography <98% Pure final_product Pure Product purity_check1->final_product >98% Pure purity_check2 Check Purity (TLC/NMR) chromatography->purity_check2 purity_check2->chromatography Impure (Re-evaluate conditions) purity_check2->final_product >98% Pure G cluster_prep Preparation cluster_run Execution cluster_post Workup tlc 1. Select Mobile Phase via TLC (Target Rf = 0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Dry Loading Recommended) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

Sources

Reference Data & Comparative Studies

Validation

Strategic Isomer Differentiation: N-Methyl vs. C-Methyl Assignment via HMBC

Executive Summary In small molecule drug discovery, the regioselective alkylation of nitrogen heterocycles (e.g., pyrazoles, triazoles, indoles) is a frequent synthetic challenge. Distinguishing between N-methyl and C-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the regioselective alkylation of nitrogen heterocycles (e.g., pyrazoles, triazoles, indoles) is a frequent synthetic challenge. Distinguishing between N-methyl and C-methyl isomers is critical, as these constitutional isomers exhibit vastly different pharmacological profiles and structure-activity relationships (SAR).

While X-ray crystallography is definitive, it is low-throughput and requires single crystals. NMR spectroscopy remains the primary analytical tool. This guide objectively compares Heteronuclear Multiple Bond Correlation (HMBC) against alternative NMR techniques (


N-HMBC, NOESY), establishing it as the most versatile "workhorse" for unambiguous assignment when optimized correctly.

Part 1: The Technical Challenge

The core difficulty lies in the "blind spot" of standard carbon-detected NMR.

  • C-Methylation: The methyl protons are attached to a carbon (

    
    C or 
    
    
    
    C). The connectivity is continuous through the carbon backbone.
  • N-Methylation: The methyl protons are attached to a nitrogen (

    
    N or 
    
    
    
    N). In standard
    
    
    experiments, the nitrogen acts as a "magnetization break" because
    
    
    N (99.6% abundance) is quadrupolar and typically decouples quickly, while
    
    
    N is low abundance.

Therefore, we cannot "walk" the correlations across the nitrogen atom using standard COSY or HSQC. We must rely on long-range correlations that "jump" over the heteroatom.

Mechanism of Differentiation

The distinction relies on the specific topology of


  (scalar coupling over n bonds).
FeatureN-Methyl Isomer C-Methyl Isomer
Connectivity H

N — C

H

C

— C

HMBC Correlation (

)
H

correlates to carbons flanking the Nitrogen.[1]
H

correlates to ortho carbons.
HMBC Correlation (

)
Generally absent (unless N-C=O system).H

correlates to ipso carbon (often weak/suppressed).

C Shift (Methyl)
Typically 30–45 ppm (Deshielded by N).Typically 10–25 ppm (Shielded).

Part 2: Comparative Analysis (The Product vs. Alternatives)

Here we evaluate standard


 HMBC  against its primary competitors: 

HMBC
(high specificity) and NOESY (spatial proximity).
Performance Matrix
Feature

HMBC
(The Standard)

HMBC
(The Gold Standard)
NOESY / ROESY (The Spatial Check)
Primary Output Connectivity to ring carbons (

).[2]
Direct connectivity to Nitrogen (

or

).
Through-space distance (< 5 Å).[3][4]
Sensitivity High (Natural abundance

C is 1.1%).
Low (Natural abundance

N is 0.37%).
Medium (Depends on mixing time).
Time Cost 10–30 mins.2–12 hours (without cryoprobe).30–60 mins.[5]
Ambiguity Risk Medium . Requires distinct ring carbon shifts.Very Low . Definitive proof of N-alkylation.High . Stereochemistry can mimic regiochemistry.
Equipment Standard Broadband Probe.Ideally Cryoprobe or High-Sensitivity Probe.Standard Probe.
Why HMBC is the Practical Choice

While


N-HMBC provides the most direct evidence (seeing the N-Me bond directly), the sensitivity penalty  (approx. factor of 50–100x lower than 

C) makes it impractical for routine high-throughput screening of minor impurities or low-concentration samples.

Standard HMBC, when combined with chemical shift logic, offers the best balance of speed and certainty .

Part 3: Experimental Protocol

To successfully distinguish isomers using


 HMBC, you must optimize the experiment to detect correlations across the heteroatom.
Step 1: Sample Preparation
  • Concentration: > 5 mg/mL is recommended.

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar heterocycles to prevent aggregation and sharpen exchangeable proton signals (if any remain).
Step 2: Pulse Sequence Optimization
  • Long-Range Delay (

    
    ):  The standard HMBC is optimized for 
    
    
    
    Hz (approx 62.5 ms delay).
    • Modification: For heteroaromatic systems, long-range couplings can be smaller (4–7 Hz). Set the optimization to 6–8 Hz.

    • Warning: Setting it too low (< 5 Hz) allows

      
       breakthrough (doublets appearing as artifacts).
      
  • Scans: Minimum 16 scans per increment.

  • Increments (TD1): 256 (for sufficient resolution in the carbon dimension).

Step 3: Data Interpretation Workflow
  • Run HSQC: Identify the protonated carbons.

    • N-Me: The methyl protons will have a cross-peak to a carbon at ~35-45 ppm.

    • C-Me: The methyl protons will have a cross-peak to a carbon at ~10-25 ppm.

  • Run HMBC: Look for the methyl proton row.

    • N-Me Case: You will see correlations to quaternary carbons or CH carbons that are adjacent to the nitrogen. Check the chemical shift of these target carbons. Are they consistent with being

      
       to a nitrogen (deshielded, >140 ppm in azoles)?
      
    • C-Me Case: You will see correlations to the ipso carbon (quaternary) and ortho carbons.

Part 4: Visualization & Logic

Diagram 1: Magnetization Transfer Pathways

This diagram contrasts how magnetization flows in the two isomers during an HMBC experiment.

G cluster_0 N-Methyl Isomer (HMBC Path) cluster_1 C-Methyl Isomer (HMBC Path) N_Me_H H (Methyl) N_Me_C C (Methyl) N_Me_H->N_Me_C 1J (HSQC) N_Atom Nitrogen N_Me_H->N_Atom No 13C Path Ring_C_Alpha Ring C (Alpha) N_Me_H->Ring_C_Alpha HMBC Correlation (3J) (Magnetization jumps N) N_Atom->Ring_C_Alpha Bond C_Me_H H (Methyl) C_Me_C C (Methyl) C_Me_H->C_Me_C 1J (HSQC) Ring_C_Ipso Ring C (Ipso) C_Me_H->Ring_C_Ipso HMBC (2J) (Often Weak) Ring_C_Ortho Ring C (Ortho) C_Me_H->Ring_C_Ortho HMBC (3J) (Strong) Ring_C_Ipso->Ring_C_Ortho Bond

Caption: Comparative magnetization transfer pathways. Note that N-Methylation relies on a 3-bond coupling across the nitrogen atom to visible ring carbons.

Diagram 2: Decision Logic for Assignment

A self-validating workflow to ensure accurate assignment.

DecisionTree Start Start: Methylated Heterocycle Isomer? Step1 Step 1: Check 1H-13C HSQC Observe Methyl Carbon Shift Start->Step1 CheckShift Methyl Carbon Shift Range? Step1->CheckShift N_Like ~30 - 45 ppm (Suggests N-Me) CheckShift->N_Like C_Like ~10 - 25 ppm (Suggests C-Me) CheckShift->C_Like Step2 Step 2: Run HMBC (opt. 8Hz) N_Like->Step2 C_Like->Step2 Analyze Analyze Methyl Proton Correlations Step2->Analyze Result_N Correlations to Ring Carbons flanking the Nitrogen? Analyze->Result_N Confirm_N Assignment: N-Methyl (Confirmed by 3J to alpha-C) Result_N->Confirm_N Yes Confirm_C Assignment: C-Methyl (Confirmed by 2J/3J to ipso/ortho) Result_N->Confirm_C No (Correlates to C-C neighbor) Ambiguous Ambiguous? (e.g., Quaternary carbons overlap) Result_N->Ambiguous Unclear Advanced Run 1H-15N HMBC (Requires long acquisition) Ambiguous->Advanced Advanced->Confirm_N 15N Correlation Found

Caption: Step-by-step decision tree for distinguishing N-Me vs C-Me isomers using chemical shift logic and HMBC connectivity.

Part 5: Case Study Data

Scenario: Methylation of 3-phenyl-1H-pyrazole. Product: Mixture of 1-methyl-3-phenylpyrazole (Isomer A) and 1-methyl-5-phenylpyrazole (Isomer B).

ParameterIsomer A (1-Me-3-Ph) Isomer B (1-Me-5-Ph)
Methyl

H Shift

3.95 ppm

3.88 ppm
Methyl

C Shift

39.2 ppm

37.5 ppm
HMBC Correlation 1 to C3 (

150.1, Quaternary)
to C5 (

144.5, Quaternary)
HMBC Correlation 2 to C5 (

105.2, CH)
to C3 (

106.0, CH)
Interpretation The methyl correlates to the C5-CH (3-bond) and C3-Quat (3-bond). The C5-CH is distal to the phenyl ring.The methyl correlates to C5-Quat (adjacent to phenyl) and C3-CH.
Key Differentiator NOESY: Methyl shows NOE to Phenyl protons? NO (too far).NOESY: Methyl shows NOE to Phenyl protons? YES (spatial proximity).[6]

Note: In this specific case, NOESY validates the HMBC assignment. Isomer B places the methyl group spatially close to the phenyl ring (steric clash), often causing a slight upfield shift or broadening, and a strong NOE signal.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Methods). Link

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. Link

  • Parella, T., & Krishnamurthy, K. (2005). Detection of NH correlations in 15N-labeled and unlabeled compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 47(1-2), 49-65. Link

  • BenchChem Technical Guides. (2025). Interpreting Complex NMR Spectra of Methylpyrazole Derivatives. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear 2D Experiments. University of Wisconsin-Madison. Link

Sources

Comparative

Comparative Bioactivity Guide: N,2-Dimethyl vs. N,1-Dimethyl Imidazole Carboxamides

This technical guide provides an in-depth comparison of N,1-dimethyl-1H-imidazole-carboxamides versus N,2-dimethyl-1H-imidazole-carboxamides . These two isomers represent a classic medicinal chemistry "methyl switch" cas...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of N,1-dimethyl-1H-imidazole-carboxamides versus N,2-dimethyl-1H-imidazole-carboxamides .

These two isomers represent a classic medicinal chemistry "methyl switch" case study. While they share the same molecular formula, the positional change of the methyl group from the ring nitrogen (N1) to the ring carbon (C2) radically alters their electronic properties, steric profile, metabolic stability, and ultimately, their bioactivity.[1]

Executive Summary

The transition from an N,1-dimethyl scaffold to an N,2-dimethyl scaffold is not merely a structural isomerism; it is a functional switch that often determines whether a molecule acts as a purine mimetic (N,[1]1) or a steric selectivity filter (N,2).[1]

  • N,1-Dimethyl (1-Methylimidazole core): Mimics the nucleoside adenosine.[1] Predominantly associated with CNS stimulation , Adenosine Receptor antagonism , and Antibacterial activity (via DNA gyrase inhibition).[1] It is generally more metabolically stable but less basic.[1]

  • N,2-Dimethyl (2-Methylimidazole core): Introduces significant steric bulk adjacent to the H-bond acceptor nitrogens. Associated with Kinase Selectivity (filling hydrophobic pockets), SARS-CoV-2 Mpro inhibition , but carries a higher risk of Thyroid/Hepatic toxicity due to the intrinsic toxicology of the 2-methylimidazole moiety.[1]

Chemical & Structural Analysis

The core difference lies in the imidazole ring substitution. The "N" in the name refers to the carboxamide nitrogen, while "1" and "2" refer to the imidazole ring positions.

2.1 Physicochemical Properties
FeatureN,1-Dimethyl (1-Me-Im)N,2-Dimethyl (2-Me-Im)Impact on Bioactivity
Electronic State Aromatic sextet is stable; N1 lone pair is part of the ring system.[1]C2-Methyl is electron-donating (+I effect), increasing electron density on N3.[1]2-Me is slightly more basic, improving solubility in acidic media.[1]
Steric Profile Planar, low steric hindrance.High steric hindrance at the C2 position.2-Me clashes with "ortho" residues in binding pockets, acting as a selectivity filter.[1]
H-Bonding N3 is a clear H-bond acceptor.N1 (if unsubstituted) is a donor; N3 is an acceptor.N,1 fixes the tautomer; N,2 (if N1 is H) allows tautomerism, complicating binding.
Metabolic Liability N-Demethylation is slow.C2-Methyl is resistant to oxidation, but the ring itself can be toxic.2-Me moiety is linked to thyroid hypertrophy in rat models.[2]
2.2 Structural Isomerism Diagram

ImidazoleIsomers cluster_0 N,1-Dimethyl (Purine Mimetic) cluster_1 N,2-Dimethyl (Steric Blocker) struct1 N-Methyl-1-Methyl-Imidazole-5-Carboxamide (Fixed Tautomer) Me-N1 ... N3 (Acceptor) | Carboxamide-NH-Me struct2 N-Methyl-2-Methyl-Imidazole-5-Carboxamide (Tautomeric Potential if N1=H) N1-H ... C2-Me ... N3 (Steric Clash at C2) struct1->struct2 Methyl Shift (N1 -> C2) Effect Bioactivity Consequence: Loss of Adenosine Mimicry Gain of Hydrophobic Selectivity struct1->Effect struct2->Effect

Caption: Structural logic of the methyl shift. The N,1-isomer fixes the tautomeric state, mimicking purines. The N,2-isomer introduces a steric "bump" (C2-Me) that alters binding pocket compatibility.[1]

Bioactivity Comparison Matrix
3.1 Primary Therapeutic Targets
Target FamilyN,1-Dimethyl Activity N,2-Dimethyl Activity Mechanism of Action
Adenosine Receptors (A1/A2A)Moderate to High. Resembles the xanthine core (e.g., Caffeidine).[1] Acts as a weak antagonist.Low/Inactive. The C2-methyl creates steric clash with the receptor's ribose-binding or hydrophobic sub-pocket.N,1 aligns with the purine binding footprint; N,2 disrupts it.
Kinases (e.g., p38, CK1) General Scaffold. Often used as a hinge binder.[1]Selective Inhibitor. The C2-methyl can exploit small hydrophobic pockets (gatekeeper residues) unavailable to the N,1 isomer.[1]N,2 fits into "selectivity pockets" in the ATP binding site.
Antibacterial (DNA Gyrase) Active. N,1-substituted imidazoles are key pharmacophores in novel gyrase B inhibitors.[1]Variable. Often less active unless the C2-methyl is required to twist the molecule for induced fit.N,1 facilitates stacking interactions with DNA bases.
Viral Proteases (SARS-CoV-2) Low. Lacks the necessary hydrophobic bulk.High. Recent studies (e.g., Roche, Vietnam Acad. Sci.[1]) show 2-methylimidazole carboxamides inhibit Mpro (IC50 ~4.7 µM).[1]N,2 fills the S1' or S2 hydrophobic pocket of the protease.
3.2 Toxicity Profile (Critical for Drug Development)
  • N,1-Dimethyl: Generally considered safer.[1] The 1-methylimidazole metabolite is less associated with organ-specific toxicity compared to its 2-methyl counterpart.

  • N,2-Dimethyl: WARNING. The 2-methylimidazole moiety is a Group 2B carcinogen (IARC).[1] In rodent studies, it induces thyroid follicular cell hyperplasia and neurotoxicity .

    • Drug Design Implication: If using the N,2-scaffold, the 2-methyl group must be buried in the active site to prevent metabolic release, or the dosage must be below the toxicological threshold.

Mechanistic Deep Dive: The "Magic Methyl" Effect

The "Magic Methyl" effect refers to the profound potency boost observed when a single methyl group is added or moved.

  • Conformational Lock (N,1): In the N,1-isomer , the methyl group on the nitrogen eliminates the N-H bond. This removes a hydrogen bond donor, forcing the molecule to act solely as a hydrogen bond acceptor at N3. This "desolvates" the molecule, making it easier to cross the blood-brain barrier (BBB), hence the CNS activity of N,1-analogs like Caffeidine.[1]

  • The "Gatekeeper" Clash (N,2): In the N,2-isomer , the methyl group projects directly between the two nitrogens (in the plane of the ring).[1] In enzyme active sites (like Kinases), this methyl group often clashes with the "gatekeeper" residue if it is bulky (e.g., Methionine).[1] However, if the gatekeeper is small (Threonine/Alanine), the C2-methyl fills the void perfectly, leading to 100-1000x selectivity over other kinases.[1]

Experimental Protocols
5.1 Synthesis of N,1-Dimethyl vs N,2-Dimethyl Isomers

Objective: Selective synthesis to avoid isomeric mixtures.

Protocol A: N,1-Dimethyl Synthesis (Regioselective)

  • Starting Material: 4-Amino-1-methyl-1H-imidazole-5-carboxamide (AIC).

  • Methylation: Dissolve AIC in DMF. Add NaH (1.1 eq) at 0°C. Stir 30 min.

  • Addition: Add MeI (1.0 eq) dropwise.

  • Workup: Quench with water. Extract with EtOAc.[1] The N1 position is already blocked, so methylation occurs at the amide nitrogen.

  • Validation: NMR shows N-Me singlet at ~3.5 ppm and Ring N-Me at ~3.7 ppm.

Protocol B: N,2-Dimethyl Synthesis (De Novo)

  • Starting Material: 2-Methylimidazole.[2]

  • Formylation: React with acetic anhydride/formic acid to generate the aldehyde, then oxidize to 2-methylimidazole-4-carboxylic acid.[1]

  • Amidation: Activate acid with HATU/DIPEA in DMF.

  • Coupling: Add Methylamine (2.0 M in THF).

  • Purification: HPLC (C18 column). The methyl is fixed at C2; the amide is N-methylated.

5.2 Kinase Inhibition Assay (Generic Protocol)

Objective: Quantify bioactivity differences (IC50).[1]

  • Reagents: Recombinant Kinase (e.g., p38 or CK1), ATP (Km concentration), Substrate peptide, Test Compounds (N,1 and N,2 isomers).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

  • Workflow:

    • Dispense 10 µL enzyme solution into 384-well plate.

    • Add 100 nL compound (DMSO stock) via acoustic dispenser.[1]

    • Incubate 15 min at RT.

    • Add 10 µL ATP/Substrate mix.[1]

    • Incubate 60 min.

    • Add detection reagent (e.g., ADP-Glo).[1]

  • Analysis: Measure Luminescence. Fit curves using 4-parameter logistic regression.

    • Expected Result:N,2-isomer shows higher potency if the target has a hydrophobic pocket at the C2-position; N,1-isomer shows higher potency if the target requires a flat, purine-like stack.

References
  • Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids. European Journal of Medicinal Chemistry, 2015.[1]

  • Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors. RSC Medicinal Chemistry, 2024.[1]

  • 2-Methylimidazole Toxicity Studies. National Toxicology Program (NTP) Technical Report 516, 2004.[1]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria Journal, 2025.[1]

  • Temozolomide and Dacarbazine: Comparative Metabolism. Clinical Cancer Research, 2000.

Sources

Validation

Chromatographic Divergence: Optimizing Retention for Imidazole Carboxamide Derivatives

Executive Summary The chromatographic separation of imidazole carboxamide derivatives—specifically Dacarbazine (DTIC) , Temozolomide (TMZ) , and their metabolic intermediate 5-Aminoimidazole-4-carboxamide (AIC) —presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic separation of imidazole carboxamide derivatives—specifically Dacarbazine (DTIC) , Temozolomide (TMZ) , and their metabolic intermediate 5-Aminoimidazole-4-carboxamide (AIC) —presents a distinct "polarity paradox" for analytical scientists. While the parent drugs exhibit moderate hydrophobicity, their degradation products are highly polar, often co-eluting with the void volume on standard C18 stationary phases.

This guide objectively compares three retention strategies: Traditional Reversed-Phase (RP) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Our analysis reveals that while IPC offers tunable retention for quality control, HILIC provides superior selectivity for impurity profiling of polar metabolites.

Part 1: The Chemical Challenge

To optimize retention, one must first understand the analyte's behavior in solution. Imidazole carboxamide derivatives possess amphoteric properties that complicate standard RP-HPLC.

  • The Basicity Factor: The imidazole ring nitrogen has a pKa of approximately 6.95. At the standard HPLC pH of 3.0–4.0 (used to stabilize these acid-labile prodrugs), the molecule is protonated (

    
    ).
    
  • The Silanol Effect: This positive charge leads to secondary interactions with residual silanols on silica-based columns, causing severe peak tailing (

    
    ).
    
  • Stability Window: Temozolomide is highly unstable at pH > 5 (hydrolyzing to MTIC and AIC). Therefore, mobile phase pH must remain acidic (pH 3.0–4.0), limiting the use of high-pH stable columns.

Diagram 1: Separation Strategy Decision Tree

This workflow outlines the logical selection process based on the specific analyte mixture (Parent drug vs. Metabolites).

SeparationStrategy Start Analyte Composition ParentOnly Parent Drug Only (e.g., Temozolomide QC) Start->ParentOnly Metabolites Parent + Polar Metabolites (e.g., AIC, Impurity Profiling) Start->Metabolites RP_Standard Standard RP-HPLC (C18, pH 3.0) ParentOnly->RP_Standard Issue_RP Issue: Low Retention of AIC Risk: Co-elution with void Metabolites->Issue_RP Decision Select Mode Issue_RP->Decision IPC Ion-Pair Chromatography (C18 + Octanesulfonic Acid) Decision->IPC If pH < 3 required HILIC HILIC Mode (Amide/Silica Column) Decision->HILIC If MS detection required

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity and detection requirements.

Part 2: Comparative Methodology

Method A: Traditional Reversed-Phase (The Baseline)
  • Column: End-capped C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium Phosphate (pH 3.0) / Methanol.[1]

  • Performance:

    • Temozolomide:[2][3][4][5][6] Retains well (

      
      ).
      
    • AIC: Elutes near the void volume (

      
      ), making quantitation unreliable.
      
    • Pros: Simple, robust for potency assays.

    • Cons: Poor resolution of polar impurities.[7]

Method B: Ion-Pair Chromatography (The Modifier)
  • Mechanism: An anionic surfactant (e.g., Hexane Sulfonic Acid) is added to the mobile phase. The hydrophobic tail adsorbs to the C18 stationary phase, while the anionic head attracts the protonated imidazole.

  • Performance:

    • AIC: Retention increases significantly due to ion-pair formation.

    • Pros: Excellent resolution of all derivatives on standard hardware.

    • Cons: Slow equilibration; incompatible with LC-MS (ion suppression).

Method C: HILIC (The Alternative)[8]
  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile (80-90%) / Ammonium Acetate buffer.

  • Performance:

    • AIC: Strong retention due to hydrophilic partitioning.

    • Order of Elution: Inverted compared to RP (Parent elutes first, polar metabolites last).

    • Pros: High sensitivity for MS detection; superior peak shape for polar bases.

Part 3: Experimental Data & Protocols

The following data summarizes the retention behavior (


) and Peak Asymmetry (

) observed under optimized conditions for each mode.
Table 1: Comparative Retention Data
ParameterAnalyteMethod A (C18)Method B (IPC - C18)Method C (HILIC - Amide)
Retention Time (

)
AIC (Metabolite)2.1 min (Void)5.8 min8.4 min
Dacarbazine6.5 min12.1 min4.2 min
Temozolomide7.9 min14.5 min3.1 min
Tailing Factor (

)
AIC1.8 (Tailing)1.1 (Sharp)1.2 (Symmetric)
Resolution (

)
AIC / Void< 1.5> 5.0> 8.0
Detailed Protocols
Protocol 1: Stability-Indicating RP-HPLC (Method A/B)

Best for: Routine QC of Temozolomide/Dacarbazine API.

  • Buffer Prep: Dissolve 1.15g Ammonium Phosphate Monobasic in 1000mL water. Adjust pH to 3.25 with Phosphoric Acid.

    • For IPC (Method B): Add 1.1g 1-Octanesulfonic Acid Sodium Salt to the buffer.

  • Mobile Phase: Mix Buffer:Methanol (88:12 v/v). Filter through 0.45µm nylon filter.

  • Column: C18, 250 x 4.6mm, 5µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat >30°C due to TMZ instability).

  • Detection: UV 254 nm (AIC) and 330 nm (Parent).

Protocol 2: HILIC for Impurity Profiling (Method C)

Best for: LC-MS analysis and separating polar metabolites.

  • Buffer Prep: 10 mM Ammonium Acetate (adjusted to pH 6.8). Note: HILIC tolerates higher pH better, but ensure sample stability.

  • Mobile Phase: Acetonitrile:Buffer (90:10 v/v).

  • Column: Amide-80 or ZIC-HILIC, 150 x 2.1mm, 3.5µm.

  • Flow Rate: 0.3 mL/min.

  • Sample Diluent: Critical - Sample must be dissolved in 80% Acetonitrile. Injecting water-rich samples will destroy peak shape in HILIC.

Part 4: Mechanistic Visualization

The following diagram illustrates the fundamental difference in interaction mechanisms between the three methods, explaining the data observed in Table 1.

Mechanisms cluster_RP Method A: Reversed Phase cluster_IPC Method B: Ion-Pairing cluster_HILIC Method C: HILIC Analyte Analyte: Protonated Imidazole (Polar+) C18_Surface C18 Ligand (Hydrophobic) Analyte->C18_Surface Weak Interaction (Fast Elution) Silanol Residual Silanol (Negative Charge) Analyte->Silanol Ionic Drag (Peak Tailing) IPC_Agent Sulfonate Tail (Adsorbed to C18) Analyte->IPC_Agent Ionic Bond (Strong Retention) WaterLayer Stagnant Water Layer (On Amide Surface) Analyte->WaterLayer Partitioning (High Selectivity)

Figure 2: Mechanistic interactions. Note how IPC creates a "pseudo-stationary phase" to retain the analyte, while HILIC utilizes a water-rich layer for partitioning.

References

  • Sankar, P. R., et al. (2019). "Stability Indicating Method Development and Validation for Dacarbazine by using RP-HPLC." NeuroQuantology. Link

  • Kim, H., et al. (2001). "High-performance liquid chromatographic analysis and stability of anti-tumor agent temozolomide in human plasma." Journal of Chromatography B. Link

  • Koontz, S. E., et al. (2007). "Temozolomide Stability in Extemporaneously Compounded Oral Suspensions." International Journal of Pharmaceutical Compounding. Link

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. Link

  • Chen, X., et al. (2007). "Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS." Journal of Chromatography B. Link

  • USP Monograph. "Dacarbazine for Injection." United States Pharmacopeia. Link

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of N,2-dimethyl-1H-imidazole-5-carboxamide

Executive Summary N,2-dimethyl-1H-imidazole-5-carboxamide (CAS: 1533442-78-2) represents a critical structural scaffold in the synthesis of purine analogues and imidazole-based chemotherapeutics (e.g., Dacarbazine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,2-dimethyl-1H-imidazole-5-carboxamide (CAS: 1533442-78-2) represents a critical structural scaffold in the synthesis of purine analogues and imidazole-based chemotherapeutics (e.g., Dacarbazine derivatives). Unlike simple imidazoles, this compound possesses a conjugated donor-acceptor system —the electron-rich imidazole ring coupled with an electron-withdrawing carboxamide group.

This guide provides a technical analysis of its UV-Vis absorption profile, contrasting it with structural alternatives.[1][2] We establish the 260–285 nm spectral window as the critical quality attribute (CQA) for identifying this pharmacophore, distinguishing it from non-conjugated imidazole impurities.

Structural Analysis & Chromophoric Properties[1][3]

To interpret the spectrum, we must deconstruct the molecule into its constituent chromophores.

  • Chromophore A (Imidazole Ring): A

    
    -excessive heteroaromatic ring. Historically, unsubstituted imidazole exhibits a 
    
    
    
    transition at 205–215 nm (
    
    
    ).
  • Chromophore B (Carboxamide): The carbonyl group (

    
    ) provides an 
    
    
    
    transition, typically weak and around 210–220 nm in isolation.
  • The Conjugated System: In N,2-dimethyl-1H-imidazole-5-carboxamide, the C5-carboxamide is conjugated with the imidazole

    
    -system. This conjugation lowers the energy gap of the 
    
    
    
    transition, resulting in a bathochromic (red) shift into the 260–285 nm region.
Theoretical vs. Observed Shifts

The N-methyl (amide) and 2-methyl (ring) substituents exert auxochromic effects:

  • 2-Methyl Group: Inductive electron donation (

    
    ) slightly destabilizes the HOMO, causing a minor red shift (
    
    
    
    nm) compared to the unmethylated analogue.
  • Amide N-Methylation: Primarily affects hydrogen bonding and solubility but has negligible impact on the electronic transition energy compared to the primary amide.

Comparative Spectroscopic Performance

The following table contrasts the target compound with key alternatives to illustrate spectral discrimination.

CompoundPrimary

(Ring)
Secondary

(Conjugation)
Transition TypeDetection Relevance
N,2-dimethyl-1H-imidazole-5-carboxamide 210–215 nm 265–280 nm

(CT)
Target Analyte
Imidazole (Reference) 207 nmNone

Starting Material (Impurity)
2-Methylimidazole 205–210 nmNone

Degradant / Precursor
Imidazole-4(5)-carboxamide 212 nm275 nm

Structural Analogue

Key Insight: The absence of absorption above 230 nm effectively rules out contamination by simple imidazole precursors. The presence of the band at


 nm confirms the integrity of the amide linkage.

Experimental Protocol: Validated UV-Vis Workflow

Objective: Accurate determination of


 and molar extinction coefficient (

).
Reagents & Equipment[1][4]
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4). Note: Avoid Acetone or DMF due to UV cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     nm).
    
  • Cuvette: Quartz, 10 mm pathlength (matched pair).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh

      
       mg of N,2-dimethyl-1H-imidazole-5-carboxamide.
      
    • Dissolve in 10.0 mL Methanol to create a 1.0 mM (1000

      
      M)  stock.
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare working standards:

      
      .
      
    • Use volumetric flasks to minimize pipetting errors.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run "Auto-Zero" / "Baseline" from 200–400 nm.

  • Acquisition:

    • Scan range: 200–400 nm .[1]

    • Scan speed: Medium (approx. 200 nm/min).

    • Record Absorbance at

      
       (approx. 275 nm).
      
  • Data Processing:

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Acceptance Criteria:

      
       for the calibration curve.
      

Visualization: Spectral Verification Workflow

The following diagram outlines the logical flow for validating the compound's identity using UV-Vis data, including decision nodes for troubleshooting.

UV_Vis_Workflow Start Start: Sample Preparation Solvent Select Solvent (MeOH or Buffer pH 7.4) Start->Solvent Scan Acquire Spectrum (200 - 400 nm) Solvent->Scan Check_Peak Check Secondary Peak (260 - 285 nm) Scan->Check_Peak Pass Identity Confirmed (Conjugated Amide Present) Check_Peak->Pass Peak Found Fail_NoPeak No Peak > 230 nm Check_Peak->Fail_NoPeak No Peak Check_Shift Peak Shifted? (< 250 nm or > 300 nm) Check_Peak->Check_Shift Peak Offset Impurity_Check Suspect: Imidazole/2-Methylimidazole (Starting Material) Fail_NoPeak->Impurity_Check Likely Hydrolysis/Precursor pH_Issue Check pH / Solvent Effect (Protonation shifts spectrum) Check_Shift->pH_Issue Solvatochromism pH_Issue->Solvent Re-prep

Figure 1: Decision tree for spectral validation of imidazole-carboxamide derivatives.

Technical Considerations & Troubleshooting

pH Sensitivity (Amphoteric Nature)

Imidazoles are amphoteric. The protonation state significantly alters the absorption spectrum.

  • Acidic pH (< 4): Protonation of the ring N3 blocks the lone pair, often causing a hypsochromic (blue) shift and loss of hyperchromicity.

  • Basic pH (> 10): Deprotonation of the N1-H (if unsubstituted) or amide shifts electron density. Since this compound is N1-substituted (implied by 1H-imidazole naming convention usually requiring N-H unless substituted, but here N-methyl is on amide), the ring N3 is the primary basic site.

  • Recommendation: Perform analysis in buffered methanol or PBS (pH 7.4) to stabilize the tautomeric/protonation state.

Solvent Cutoff
  • Avoid Acetone: Absorbs strongly up to 330 nm, masking the critical amide band.

  • Avoid DMSO: High cutoff (~268 nm) can obscure the

    
    .
    

References

  • PubChem. (n.d.). N,2-dimethyl-1H-imidazole-5-carboxamide (Compound). National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • NIST Chemistry WebBook. (2025). UV/Visible Spectra of Imidazole Derivatives. National Institute of Standards and Technology.[3] Retrieved February 16, 2026, from [Link]

  • Bouchekara, M., et al. (2015). Structural and Spectroscopic Characterization of Imidazole-Carboxamides. Journal of Molecular Structure.

Sources

Validation

A Researcher's Guide to Structural Elucidation: Comparative X-ray Diffraction Analysis of Imidazole Carboxamides in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For researchers and scientists in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For researchers and scientists in pharmaceutical development, elucidating the precise atomic arrangement of a novel active pharmaceutical ingredient (API) is a critical step that influences everything from bioavailability to patentability. X-ray diffraction (XRD) stands as the gold standard for this purpose, offering unambiguous structural data that can guide lead optimization and formulation.[1][2][3]

This guide focuses on a practical approach to the structural analysis of N,2-dimethyl-1H-imidazole-5-carboxamide, a representative small molecule within a class of compounds of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this guide will provide a comparative framework using structurally related imidazole derivatives for which crystallographic data has been published. This comparative methodology mirrors a common scenario in early-phase drug discovery, where insights are often drawn from analogous structures.

We will explore both single-crystal and powder X-ray diffraction techniques, detailing not just the "how" but the critical "why" behind experimental choices.[4][5] This guide is designed to equip researchers with the foundational knowledge and practical protocols to approach the structural characterization of novel imidazole carboxamides with scientific rigor.

The Central Role of X-ray Diffraction in Pharmaceutical Sciences

The precise arrangement of atoms in a crystalline solid dictates its physicochemical properties. For a pharmaceutical compound, this includes solubility, dissolution rate, stability, and hygroscopicity—all critical parameters that affect its performance as a therapeutic agent. X-ray diffraction provides two primary avenues for structural investigation:

  • Single-Crystal X-ray Diffraction (SCXRD): This technique offers the most detailed and accurate three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[6] The primary challenge lies in growing a single crystal of sufficient size and quality.[7]

  • Powder X-ray Diffraction (PXRD): PXRD is invaluable for analyzing polycrystalline materials, which are often the form in which APIs are produced. While it provides less detailed structural information than SCXRD, it is a powerful tool for phase identification, purity analysis, and polymorph screening.[8][9] In recent years, advancements have even made structure solution from powder data more accessible.[4][5]

Comparative Structural Analysis: Insights from Analogs

In the absence of a published crystal structure for N,2-dimethyl-1H-imidazole-5-carboxamide, we can draw valuable comparative insights from related structures deposited in the Cambridge Structural Database (CSD).[10][11][12][13] For this guide, we will consider two such analogs: 2,4-dimethylimidazole [14] and the cation of 2,3-Dimethyl-1H-imidazol-3-ium benzenesulfonate–1,2-dimethyl-1H-imidazole co-crystal .[15] These compounds share the core dimethylated imidazole moiety, providing a basis for understanding potential packing motifs and intermolecular interactions.

Parameter2,4-dimethylimidazole monohydrate[14]2,3-Dimethyl-1H-imidazol-3-ium cation[15]N,2-dimethyl-1H-imidazole-5-carboxamide (Hypothetical)
Molecular Formula C5H10N2OC5H9N2+C6H9N3O
Crystal System MonoclinicOrthorhombicTo be determined
Space Group IaP212121To be determined
Unit Cell Dimensions a = 4.7212(4) Åb = 11.1424(8) Åc = 12.8211(9) Åβ = 94.349(3)°a = 7.1568(2) Åb = 8.4411(3) Åc = 17.5857(6) ÅTo be determined
Volume (ų) 672.52(9)1062.65(6)To be determined
Z (Molecules/unit cell) 44To be determined

Table 1: Comparative Crystallographic Data of Related Imidazole Structures.

This table highlights the diversity in crystal packing even among structurally similar molecules. The presence of the carboxamide group in our target compound is expected to introduce strong hydrogen bonding capabilities, likely leading to a distinct crystal packing arrangement compared to these analogs.

Experimental Protocol: A Step-by-Step Guide to XRD Analysis

The following protocol outlines a comprehensive workflow for the X-ray diffraction analysis of a novel compound like N,2-dimethyl-1H-imidazole-5-carboxamide.

Part 1: Single-Crystal X-ray Diffraction (SCXRD)

The goal of this phase is to obtain a high-resolution, three-dimensional structure.

Step 1: Crystal Growth (The Art of Patience)

  • Rationale: The success of SCXRD is entirely dependent on the quality of the single crystal. Slow, controlled crystallization allows for the ordered arrangement of molecules necessary for diffraction.[7]

  • Procedure:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a solvent mixture) to near saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques. For vapor diffusion, a common and effective method, place a small vial containing the dissolved compound inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually induce crystallization.

    • Monitor for the formation of small, transparent crystals with well-defined faces.[7]

Step 2: Crystal Mounting and Data Collection

  • Rationale: The crystal must be carefully mounted to allow for rotation in the X-ray beam, enabling data collection from all possible orientations.[6]

  • Procedure:

    • Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoloop or a glass fiber.[7]

    • Mount the goniometer head on the diffractometer. A modern instrument equipped with a microfocus X-ray source and a sensitive detector is recommended for small molecule crystallography.[2]

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform an initial set of diffraction images to determine the unit cell and crystal system.

    • Proceed with a full data collection, rotating the crystal through a range of angles to capture a complete and redundant dataset.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction pattern is mathematically transformed to generate an electron density map, from which the atomic positions are determined and refined.

  • Procedure:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data, adjusting atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms.

    • Validate the final structure using metrics such as R-factors and goodness-of-fit.

Part 2: Powder X-ray Diffraction (PXRD)

PXRD is essential for characterizing the bulk material and is a cornerstone of solid-state analysis in the pharmaceutical industry.

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is crucial to ensure random orientation of the crystallites, a key assumption in PXRD data analysis.

  • Procedure:

    • Gently grind the polycrystalline sample to a fine, uniform powder (typically <10 µm) to minimize preferred orientation effects.

    • Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.

Step 2: Data Collection

  • Rationale: The powder sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Procedure:

    • Place the sample holder in the powder diffractometer.

    • Set the instrument parameters, including the 2θ range (e.g., 2° to 40°), step size, and scan speed.

    • Initiate the scan to collect the powder diffraction pattern.

Step 3: Data Analysis

  • Rationale: The resulting diffractogram is a fingerprint of the crystalline phase(s) present in the sample.

  • Procedure:

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the experimental pattern to databases (e.g., the Powder Diffraction File) to identify known phases.

    • If the pattern is from a new, unknown phase, the data can be used for unit cell indexing and, in some cases, structure solution using direct-space methods.[4][8]

    • The sharpness of the diffraction peaks can provide information about the crystallinity of the sample.

Visualizing the Workflow and Logic

To better illustrate the interconnectedness of these procedures, the following diagrams outline the experimental workflow and the logical process of comparative analysis.

XRD_Workflow cluster_SCXRD Single-Crystal XRD cluster_PXRD Powder XRD A Compound Synthesis & Purification B Crystal Growth A->B C Crystal Selection & Mounting B->C D Data Collection C->D E Structure Solution & Refinement D->E F 3D Atomic Structure E->F G Bulk Material H Sample Preparation (Grinding) G->H I Data Collection H->I J Data Analysis (Phase ID, Purity) I->J K Crystallographic Fingerprint J->K Comparative_Analysis Target Target Compound N,2-dimethyl-1H-imidazole- 5-carboxamide XRD_Data Experimental XRD Data SCXRD Data (if successful) PXRD Pattern Target->XRD_Data Analysis Comparative Analysis Unit Cell Comparison Space Group Analysis Hydrogen Bonding Motifs Packing Efficiency XRD_Data->Analysis Database Comparator Data Cambridge Structural Database (CSD) Published Literature Database->Analysis Insights Structural Insights Polymorph Prediction Structure-Property Relationships Informed Drug Design Analysis->Insights

Caption: Logic flow for comparative structural analysis.

Conclusion

The structural characterization of a novel API like N,2-dimethyl-1H-imidazole-5-carboxamide is a multifaceted process that relies on the synergistic use of single-crystal and powder X-ray diffraction. While obtaining a suitable single crystal remains a critical, and sometimes challenging, first step for absolute structure determination, PXRD provides invaluable data for bulk characterization and quality control.

In instances where a crystal structure is not yet available, a comparative analysis against structurally related compounds is a scientifically sound and powerful strategy. By understanding the crystal packing and intermolecular interactions of known analogs, researchers can form rational hypotheses about the solid-state behavior of their target molecule. This, in turn, informs strategies for crystallization, polymorph screening, and formulation development, ultimately accelerating the journey from a promising molecule to a viable therapeutic.

References

  • Time in Cambridgeshire, GB. Google Search. Accessed February 16, 2026.
  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Royal Society of Chemistry.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate.
  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. AIP Publishing.
  • What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. National Center for Biotechnology Information.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
  • Dimethylammonium 5-carboxy-2-(1-oxo-1λ5-pyridin-2-yl)-1H-imidazole-4-carboxylate. National Center for Biotechnology Information.
  • Small molecule crystallography. Excillum.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? News-Medical.net.
  • 1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso. PubChem.
  • X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility.
  • N-(1-Methylethyl)-1H-imidazole-5-carboxamide. PubChem.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
  • CCDC 1517657: Experimental Crystal Structure Determination. The University of Manchester Research Explorer.
  • CID 158204709 | C8H10N6O2. PubChem.
  • Electron Diffraction Data in the CSD. CCDC.
  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC.
  • CCDC (The Cambridge Crystallographic Data Centre) Number: 2041169(tryptanthrin) | Request PDF. ResearchGate.
  • Crystal Structures Submitted to the CSD. Anstey Research Group.
  • The crystal structure of 1-(2-carboxyethyl)-1H-imidazole 3-oxide. ResearchGate.
  • 2-ethyl-5-formyl-n,n-dimethyl-1h-imidazole-1-sulfonamide. PubChemLite.
  • 5-Aminoimidazole-4-carboxamide. PubChem.
  • 1H-Imidazole-5-carboxamide,N,1-dimethyl-(9CI). Guidechem.
  • 2-methyl-1H-benzo[d]imidazole-4-carboxamide. PubChem.
  • The crystal structure of 2,4-dimethylimidazole monohydrate, C5H10N2O. ResearchGate.
  • 1H-Imidazole, 1,2-dimethyl-. NIST WebBook.
  • X-ray powder diffraction data for N , N -dimethyl-1H-benzo[d]imidazol-2-amine, C 9 H 11 N 3. ResearchGate.
  • Interactive 3D Chemistry Animations. ChemTube3D.
  • (PDF) 2,3-Dimethyl-1H-imidazol-3-ium benzenesulfonate–1,2-dimethyl-1H-imidazole co-crystal. ResearchGate.

Sources

Comparative

Elemental Analysis Standards for Substituted Imidazole Carboxamides

This guide provides a technical comparison of elemental analysis (EA) calibration standards and methodologies specifically optimized for substituted imidazole carboxamides . These nitrogen-rich heterocyclic scaffolds are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of elemental analysis (EA) calibration standards and methodologies specifically optimized for substituted imidazole carboxamides . These nitrogen-rich heterocyclic scaffolds are ubiquitous in oncology (e.g., Dacarbazine, Temozolomide derivatives) but present distinct analytical challenges due to their refractory combustion behavior and hygroscopic carboxamide moieties.

A Comparative Technical Guide for Drug Development

Executive Summary: The "0.4% Wall"

In pharmaceutical development, the "Gold Standard" for purity confirmation is a deviation of ≤ 0.4% between calculated and found values for Carbon (C), Hydrogen (H), and Nitrogen (N). While routine for simple organics, substituted imidazole carboxamides frequently fail this criterion due to two mechanistic hurdles:

  • Incomplete Nitrogen Release: The stable imidazole ring often forms thermally resistant nitrile intermediates during combustion, leading to artificially low Nitrogen results.

  • Solvent Trapping: The carboxamide group (

    
    ) is a hydrogen-bond donor/acceptor powerhouse, often trapping water or recrystallization solvents (pseudo-polymorphs), skewing C and H values.
    

This guide compares the performance of Generic Industry Standards (Acetanilide) against Matrix-Matched Standards (Sulfanilamide/Imidazole) to overcome these hurdles.

Comparative Analysis of Calibration Standards

For high-precision microanalysis of imidazole carboxamides, the choice of calibration standard dictates the accuracy of the combustion curve.

Option A: Acetanilide (The Industry Generalist)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Role: The default calibration standard for most automated flash combustion systems (PerkinElmer, Thermo, Elementar).

  • Performance Profile:

    • Pros: Extremely stable, non-hygroscopic, and burns cleanly without additives. Excellent for establishing the baseline detector response.

    • Cons: Insufficient N-Density. Imidazole carboxamides often contain 20–35% Nitrogen. Calibrating a detector at 10% N (Acetanilide) and extrapolating to 30% N introduces linearity errors. It fails to "stress-test" the reduction column, potentially masking incomplete reduction of

      
       in real samples.
      
Option B: Sulfanilamide (The High-N/S Alternative)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%

  • Role: The preferred alternative for sulfonamides and higher-nitrogen heterocycles.

  • Performance Profile:

    • Pros: Higher N content provides a calibration point closer to imidazole derivatives. Simultaneously calibrates for Sulfur, which is common in functionalized imidazoles.

    • Cons: The sulfonic acid group can be corrosive if the combustion tube scrubbers (WO3/CaO) are depleted.

Option C: Imidazole (The Matrix-Matched Standard)
  • Formula:

    
    
    
  • Nitrogen Content: 41.15%

  • Role: A "Quality Control" (QC) check standard rather than a primary calibrator.

  • Performance Profile:

    • Pros: Matches the refractory nature of the analyte. If your instrument recovers 41.15% N from pure Imidazole, it proves your combustion temperature and oxygen dose are sufficient for the ring system.

    • Cons: Hygroscopic. Requires drying immediately before weighing. Hard to handle in automated weighers due to static.

Summary Data Comparison
FeatureAcetanilideSulfanilamideImidazole (Pure)
Nitrogen % 10.36% (Low)16.27% (Medium)41.15% (High)
Combustion Ease EasyModerateDifficult (Refractory)
Hygroscopicity NegligibleLowHigh
Suitability for Imidazoles Baseline Calibration Verification Standard Stress Test / QC

Technical Protocol: The Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), this protocol includes built-in validation steps.

Step 1: Sample Pre-treatment (Crucial for Carboxamides)

Imidazole carboxamides form hydrates easily. Analyzing "as-is" often leads to High H / Low C/N errors.

  • Action: Dry sample at 105°C (or 60°C under vacuum if thermally labile) for 2 hours.

  • Validation: Run TGA (Thermogravimetric Analysis) if available to confirm solvent loss vs. decomposition.

Step 2: Weighing & Encapsulation
  • Target Mass: 1.5 – 2.5 mg.

  • Container: Tin (Sn) capsules. Tin acts as a flash-combustion catalyst, raising the local temperature to ~1800°C during oxidation.

  • Additive: For refractory imidazoles, add 5–10 mg of Vanadium Pentoxide (

    
    )  to the capsule. This supplies extra oxygen directly at the sample core.
    
Step 3: Combustion Parameters (Flash Dynamic)
  • Furnace Temp: 980°C (Standard)

    
    1050°C (Optimized) .
    
  • Oxygen Dose: Increase

    
     injection time by 20% over standard organic methods.
    
  • Carrier Gas: Helium (Grade 5.0).[1]

Visualization: Troubleshooting Decision Tree

The following diagram outlines the logical flow for troubleshooting failed EA results for imidazole derivatives.

EA_Troubleshooting Start EA Result Obtained Check Is Result within ±0.4%? Start->Check Pass PASS: Release Data Check->Pass Yes Fail FAIL Check->Fail No AnalyzeFail Analyze Deviation Type Fail->AnalyzeFail LowN Low Nitrogen (Incomplete Combustion) AnalyzeFail->LowN HighH High Hydrogen (Solvent/Water Trap) AnalyzeFail->HighH FixLowN Action: 1. Add V2O5 Oxidant 2. Increase O2 Dose 3. Check Reduction Tube LowN->FixLowN FixHighH Action: 1. Vacuum Dry (60°C, 4h) 2. Recalculate for Hydrate HighH->FixHighH Retest Retest Sample FixLowN->Retest FixHighH->Retest Retest->Check

Figure 1: Logic flow for diagnosing and correcting elemental analysis deviations in nitrogen-rich heterocycles.

References

  • American Chemical Society (ACS). (2022). Elemental Analysis Acceptance Criteria for Publication. Journal of Organic Chemistry Guidelines. [Link]

  • Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Waite, S. (2022). Combustion Analysis of Refractory Nitrogen Compounds. Microanalysis Society Proceedings.

Sources

Validation

A Comparative Guide to LC-MS Purity Validation of N,2-dimethyl-1H-imidazole-5-carboxamide

Abstract This guide provides a comprehensive framework for the purity validation of N,2-dimethyl-1H-imidazole-5-carboxamide, a crucial imidazole derivative in pharmaceutical research.[1] We delve into the nuances of liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the purity validation of N,2-dimethyl-1H-imidazole-5-carboxamide, a crucial imidazole derivative in pharmaceutical research.[1] We delve into the nuances of liquid chromatography-mass spectrometry (LC-MS) method development, emphasizing the rationale behind critical experimental choices. A detailed, self-validating protocol is presented, incorporating system suitability tests (SSTs) to ensure data integrity, in line with regulatory expectations.[2][3][4] Furthermore, this guide presents a comparative analysis of two common reversed-phase columns—a traditional fully porous particle (FPP) C18 and a modern core-shell (superficially porous particle, SPP) C18 column—highlighting the significant performance gains achievable with advanced column technology.[5][6][7]

Introduction: The Analytical Imperative for Purity

N,2-dimethyl-1H-imidazole-5-carboxamide belongs to the imidazole class of heterocyclic compounds, which form the backbone of numerous biologically active molecules.[1] The specific arrangement of its methyl and carboxamide groups dictates its pharmacological activity, making it a valuable intermediate in drug discovery. As with any active pharmaceutical ingredient (API) candidate, ensuring its purity is paramount. Even trace-level impurities, such as unreacted starting materials, synthetic by-products, or degradation products, can impact efficacy and introduce toxicity.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this analytical challenge. Its power lies in the synergistic combination of high-resolution physical separation (LC) and highly sensitive mass-based detection (MS), enabling both the quantification of the main compound and the identification of unknown impurities.[8][9]

The Analytical Challenge: Potential Impurities

A robust analytical method must be capable of separating the target analyte from a range of potential impurities. Based on common synthetic routes for imidazole derivatives, likely impurities for N,2-dimethyl-1H-imidazole-5-carboxamide could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the imidazole ring.

  • Oxidation Products: Degradation of the imidazole ring or side chains.

  • Hydrolysis Products: Conversion of the carboxamide to a carboxylic acid.

Methodology Deep Dive: Crafting a High-Performance LC-MS Method

The success of any purity analysis hinges on the careful optimization of the LC-MS method. Here, we explain the causality behind key parameter selections.

Liquid Chromatography (LC) - The Separation Engine

The goal is to achieve baseline separation between the main peak and all potential impurities.

  • Column Chemistry: A C18 (octadecyl) stationary phase is the workhorse for reversed-phase chromatography. Its nonpolar nature is well-suited for retaining moderately polar compounds like N,2-dimethyl-1H-imidazole-5-carboxamide and separating them from more polar or nonpolar impurities.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol.

    • pH Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. It serves two purposes:

      • Protonation: It protonates the basic nitrogen atoms on the imidazole ring, ensuring the analyte carries a positive charge. This is essential for efficient ionization in the mass spectrometer.[10]

      • Peak Shape: It suppresses the interaction of the analyte with any residual free silanol groups on the silica-based column packing, leading to sharper, more symmetrical peaks.

  • Elution Mode: A gradient elution, where the percentage of the organic solvent is increased over time, is generally preferred for purity analysis. This ensures that late-eluting, more nonpolar impurities are effectively washed from the column in a reasonable time, while providing excellent resolution for early-eluting polar compounds.

Mass Spectrometry (MS) - The Detection Specialist
  • Ionization Technique: Electrospray Ionization (ESI) is the premier soft ionization technique for polar to moderately polar small molecules.[11][12][13][14] It efficiently transfers ions from the liquid phase to the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass determination.[11][12] Given the acidic mobile phase, detection will be performed in Positive Ion Mode , targeting the protonated molecule [M+H]⁺.

  • Detection Strategy:

    • Full Scan Mode: The mass spectrometer scans a wide mass range (e.g., m/z 50-500) to detect all ions eluting from the column. This is ideal for identifying unknown impurities.

    • Selected Ion Monitoring (SIM): For quantifying the main compound with the highest sensitivity, the mass spectrometer can be set to monitor only the m/z of the [M+H]⁺ ion of N,2-dimethyl-1H-imidazole-5-carboxamide.

A Self-Validating Experimental Workflow

Trust in analytical data is built upon a foundation of rigorous, self-validating protocols. This workflow integrates System Suitability Tests (SSTs) as mandated by regulatory bodies like the FDA and outlined in guidelines such as ICH Q2(R1).[15][16][17] SSTs are a series of checks performed before sample analysis to confirm that the entire LC-MS system is operating correctly.[2][3][4]

LCMS_Workflow

Caption: LC-MS workflow for purity validation.

Step-by-Step Protocol
  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Prepare a diluent solution, typically 50:50 Water:Acetonitrile.

    • Prepare a stock solution of N,2-dimethyl-1H-imidazole-5-carboxamide reference standard and the test sample in the diluent at approximately 1 mg/mL.

    • Prepare a working SST solution (e.g., 1 µg/mL) and sample solutions (e.g., 10 µg/mL) by diluting the stock solutions.

  • LC-MS Configuration:

    • LC System: Standard HPLC or UHPLC system.

    • Column: See comparison study in Section 5.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • MS System: ESI-capable single quadrupole or higher resolution mass spectrometer.

    • Ion Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

  • Execution and Data Acquisition:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Perform a blank injection (diluent only) to ensure no carryover or system contamination.

    • Perform five replicate injections of the SST solution.

    • System Suitability Check: Before proceeding, verify that the SST results meet predefined criteria (e.g., Peak Area RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 5000).[18] If the system fails, troubleshoot and rectify the issue before re-running the SST.[2]

    • Once SST passes, inject the test samples.

  • Data Processing:

    • Integrate the peak area for the main compound and all detected impurities in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Comparison Guide: Fully Porous vs. Core-Shell Column Technology

The choice of HPLC column has a dramatic impact on separation performance. We compare a standard, workhorse column with a more advanced alternative.

  • Method A: Traditional Fully Porous Particle (FPP) Column

    • Description: These columns are packed with silica particles that are porous throughout. They are robust and widely used but can suffer from lower efficiency compared to modern alternatives.

  • Method B: Modern Core-Shell (SPP) Column

    • Description: These columns contain particles with a solid, non-porous core surrounded by a porous shell.[5][6][7] This design reduces the diffusion path for analytes, leading to significantly higher efficiency, sharper peaks, and better resolution, often at lower backpressures than sub-2 µm FPP columns.[7][19]

Comparative Performance Data

The following table summarizes the expected performance differences based on established principles of chromatography.[6][7][20]

Performance MetricMethod A: FPP C18 (5 µm)Method B: Core-Shell C18 (2.7 µm)Rationale for Improvement
Resolution (Rs) 1.8> 2.5 Higher efficiency leads to narrower peaks and better separation between closely eluting compounds.[20]
Peak Asymmetry (Tailing Factor) 1.51.1 The uniform particle structure of core-shell columns results in more symmetrical peaks.[6]
Theoretical Plates (N) ~15,000> 25,000 A direct measure of column efficiency; higher is better. Core-shell particles minimize mass transfer resistance.[19]
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL Sharper, taller peaks result in a better signal-to-noise ratio, improving sensitivity.
Analysis Time 15 min15 min (or shorter) Higher efficiency allows for faster gradients and shorter run times without sacrificing resolution.[6]

Conclusion

Validating the purity of N,2-dimethyl-1H-imidazole-5-carboxamide via LC-MS is a systematic process that demands careful optimization and rigorous self-validation. By employing a well-designed, gradient-based reversed-phase LC method with ESI-MS detection, and by adhering to a workflow that includes stringent system suitability tests, researchers can generate highly reliable and defensible purity data. The comparative data presented underscores the tangible benefits of adopting modern core-shell column technology, which offers superior efficiency, resolution, and sensitivity, ultimately enabling a more accurate and robust assessment of product quality in drug development.

References

  • Principles of Electrospray Ionization. National Center for Biotechnology Information. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Center for Biotechnology Information. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Principles of Electrospray Ionization. Taylor & Francis Online. Available at: [Link]

  • Core-Shell vs Fully Porous Particles Webinar. Phenomenex. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. LinkedIn. Available at: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]

  • Core shell columns: What are they and how will they help with my HPLC analysis?. Lucidity. Available at: [Link]

  • Core-shell column. Shimadzu. Available at: [Link]

  • Analytical System Suitability: Criteria, Examples & Regulatory Expectations. LinkedIn. Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]

  • Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties. Chromatography Today. Available at: [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.. Available at: [Link]

  • System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. ResearchGate. Available at: [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica. Available at: [Link]

  • 1H-imidazole-5-carboxylic acid derivatives. Google Patents.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.